molecular formula C14H19NO6 B060985 Cbz-NH-PEG2-CH2COOH CAS No. 165454-06-8

Cbz-NH-PEG2-CH2COOH

货号: B060985
CAS 编号: 165454-06-8
分子量: 297.30 g/mol
InChI 键: GWUWSVXMAZFFNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid is a sophisticated heterobifunctional crosslinking reagent specifically designed for the controlled conjugation of biomolecules. Its core structure incorporates a central PEG-like spacer (2,7,10-trioxa), enhancing solubility and reducing steric hindrance in aqueous reaction environments. The molecule features two distinct reactive groups: a phenyl group, which can be utilized in metal-catalyzed coupling reactions such as Suzuki or Heck reactions for labeling or functionalization, and a carboxylic acid terminus, which can be readily activated to form an N-hydroxysuccinimide (NHS) ester for efficient and selective amide bond formation with primary amines on proteins, peptides, or other amine-containing molecules. This unique architecture makes it an invaluable tool for researchers developing antibody-drug conjugates (ADCs), peptide-drug conjugates, immobilizing biomolecules onto solid supports, or creating novel polymeric scaffolds. The compound's mechanism of action involves creating a stable, covalent bridge between two distinct molecular entities, enabling the study of biomolecular interactions, targeted drug delivery systems, and the synthesis of complex molecular constructs for advanced therapeutic and diagnostic applications.

属性

IUPAC Name

2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUWSVXMAZFFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448977
Record name 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165454-06-8
Record name 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to Cbz-NH-PEG2-CH2COOH: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Cbz-NH-PEG2-CH2COOH, a bifunctional linker molecule increasingly utilized in the fields of peptide synthesis, bioconjugation, and the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound, with the CAS Number 165454-06-8, is a hydrophilic linker molecule characterized by a carboxybenzyl (Cbz)-protected amine, a discrete two-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid.[1] This unique structure provides a valuable tool for medicinal chemists and chemical biologists, offering a combination of hydrophilicity, biocompatibility, and orthogonal reactivity.

The Cbz protecting group provides stability to the amine functionality, allowing for selective deprotection under specific conditions, while the terminal carboxylic acid is readily available for conjugation to amine-containing molecules through standard amide bond formation chemistries.[2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Chemical Structure:

Quantitative Chemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 2-(2-(2-(((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)acetic acidN/A
Molecular Formula C14H19NO6
Molecular Weight 297.31 g/mol
CAS Number 165454-06-8
Appearance White to off-white solid or viscous oil
Purity Typically ≥95%
Solubility Soluble in polar organic solvents such as DMSO and DMF

Note: Specific values for melting point, boiling point, and pKa are not consistently reported in publicly available literature and may vary depending on the purity and physical state of the material.

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a versatile tool for a range of applications in drug development and chemical biology.

Peptide Synthesis and Modification

In solid-phase peptide synthesis (SPPS), this compound can be incorporated as a linker or spacer to modify the properties of peptides. The carboxylic acid end can be coupled to the N-terminus of a resin-bound peptide, and the Cbz-protected amine can be deprotected at a later stage for further functionalization. This approach is used to enhance the solubility, stability, and bioavailability of peptide-based therapeutics.

PROTAC Linker

This compound is widely employed as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand. The defined length and hydrophilicity of the PEG2 spacer in this compound can be advantageous in optimizing the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Experimental Protocols

While specific, detailed protocols for every application of this compound are proprietary or published within specific research contexts, this section provides a generalized, yet detailed, methodology for its use in a common application: coupling to an amine-containing molecule, a fundamental step in both peptide modification and PROTAC synthesis.

General Protocol for Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a peptide, a small molecule ligand)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Activation: To the stirred solution, add the coupling agents (e.g., HBTU (1.15 equivalents) and HOBt (1.2 equivalents) or EDC (1.2 equivalents) and NHS (1.2 equivalents)). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

  • Coupling Reaction: Slowly add the solution of the amine-containing molecule to the activated this compound solution. Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual workflows and relationships involving this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (Disease-Causing) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation SPPS_Workflow start Resin-Bound Peptide (with free N-terminus) couple_linker Couple this compound (HBTU/HOBt or EDC/NHS, DIPEA) start->couple_linker wash1 Wash Resin (DMF, DCM) couple_linker->wash1 deprotect_cbz Cbz Deprotection (e.g., Catalytic Hydrogenolysis) wash1->deprotect_cbz wash2 Wash Resin (DMF, DCM) deprotect_cbz->wash2 cleave Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) wash2->cleave purify Purification (HPLC) cleave->purify final_product Purified PEGylated Peptide purify->final_product

References

An In-depth Technical Guide to the Synthesis and Characterization of Cbz-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cbz-NH-PEG2-CH2COOH, a bifunctional linker molecule widely utilized in bioconjugation, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathways, purification methods, and characterization data for this compound, presented in a clear and accessible format for laboratory professionals.

Introduction

This compound, with the systematic name 2-(2-(2-(((benzyloxy)carbonyl)amino)ethoxy)ethoxy)acetic acid, is a valuable heterobifunctional linker. It incorporates a carboxybenzyl (Cbz or Z) protected amine and a terminal carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The Cbz group provides a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, while the carboxylic acid allows for conjugation to other molecules. The hydrophilic PEG chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the unprotected amino acid linker, 2-(2-(2-aminoethoxy)ethoxy)acetic acid (H₂N-PEG2-CH2COOH), followed by the protection of the terminal amino group with a carboxybenzyl group.

Synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (H₂N-PEG2-CH2COOH)

Several synthetic routes for H₂N-PEG2-CH2COOH, also known as 8-amino-3,6-dioxaoctanoic acid, have been reported. A common approach starts from the commercially available 2-[2-(2-chloroethoxy)ethoxy]-ethanol. This process typically involves the conversion of the terminal alcohol to a carboxylic acid and the substitution of the chloride with an amine functionality.

A representative synthetic workflow is illustrated below:

Synthesis_Workflow A 2-[2-(2-chloroethoxy)ethoxy]-ethanol B 2-(2-(2-azidoethoxy)ethoxy)ethanol A->B Azide Formation (e.g., NaN₃) C 2-(2-(2-azidoethoxy)ethoxy)acetic acid B->C Oxidation (e.g., Jones Reagent) D 2-(2-(2-aminoethoxy)ethoxy)acetic acid (H₂N-PEG2-CH2COOH) C->D Reduction (e.g., H₂, Pd/C or Staudinger Reaction)

Caption: Synthetic pathway for H₂N-PEG2-CH2COOH.

Cbz Protection of 2-(2-(2-aminoethoxy)ethoxy)acetic acid

The final step in the synthesis of this compound is the protection of the primary amine of H₂N-PEG2-CH2COOH with a carboxybenzyl group. This is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.

Experimental Protocol: Cbz Protection of H₂N-PEG2-CH2COOH

  • Materials:

    • 2-(2-(2-aminoethoxy)ethoxy)acetic acid (H₂N-PEG2-CH2COOH)

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or another suitable base (e.g., DIPEA)

    • Water or a suitable organic solvent (e.g., Dioxane, THF)

    • Hydrochloric acid (HCl) for acidification

    • Ethyl acetate (B1210297) (EtOAc) for extraction

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve 2-(2-(2-aminoethoxy)ethoxy)acetic acid in an aqueous solution of sodium carbonate at 0 °C.

    • Slowly add benzyl chloroformate to the solution while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Wash the reaction mixture with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude this compound is typically an oil or a solid and often requires purification to remove starting materials and byproducts such as benzyl alcohol and dibenzyl carbonate. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purification.

Experimental Protocol: Purification by RP-HPLC

  • System: Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient: A linear gradient of Mobile Phase B is typically used, for example, 5% to 95% over 30 minutes.

  • Detection: UV detection at a wavelength of 254 nm.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Inject the solution onto the equilibrated C18 column.

    • Collect fractions corresponding to the product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

Characterization Data

The identity and purity of the synthesized this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 165454-06-8
Molecular Formula C₁₄H₁₉NO₆
Molecular Weight 297.30 g/mol
Appearance White to off-white solid or viscous oil
Purity (typical) ≥95%

Table 2: Representative Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons of the Cbz group (approx. 7.3 ppm), the benzylic protons of the Cbz group (approx. 5.1 ppm), the methylene (B1212753) protons of the PEG chain (approx. 3.5-3.7 ppm), the methylene protons adjacent to the amide (approx. 3.4 ppm), and the methylene protons of the acetic acid moiety (approx. 4.0 ppm).
¹³C NMR Signals for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid, aromatic carbons of the Cbz group, and the aliphatic carbons of the PEG chain and benzylic group.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 298.12, [M+Na]⁺ at m/z 320.10.

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Logical_Flow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., 2-[2-(2-chloroethoxy)ethoxy]-ethanol) Intermediate H₂N-PEG2-CH2COOH Start->Intermediate Protection Cbz Protection Intermediate->Protection Product Crude this compound Protection->Product Purify RP-HPLC Product->Purify PureProduct Pure this compound Purify->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS Purity HPLC Analysis PureProduct->Purity

Caption: Workflow from synthesis to characterization.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation.

Cbz-NH-PEG2-CH2COOH as a Heterobifunctional Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery and chemical biology, heterobifunctional linkers have emerged as critical components in the design of novel therapeutic modalities. These linkers bridge two different molecular entities, enabling the creation of conjugates with unique functionalities. Among these, Cbz-NH-PEG2-CH2COOH has garnered significant attention, particularly for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a linker. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, mechanism of action, and practical application, supported by quantitative data and detailed experimental protocols.

This compound is a bifunctional molecule featuring three key components: a carboxybenzyl (Cbz or Z) protected amine , a hydrophilic diethylene glycol (PEG2) spacer , and a terminal carboxylic acid .[2] This unique architecture allows for a controlled, sequential conjugation strategy, making it a valuable tool in the synthesis of complex bioconjugates.

Chemical Properties and Structure

The structural and physicochemical properties of this compound are fundamental to its function as a linker.

PropertyValue
IUPAC Name 2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)acetic acid
Molecular Formula C16H23NO7
Molecular Weight 341.36 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, DMF, and other polar organic solvents
Storage Conditions Long-term: -20°C, protected from light and moisture. Short-term: 0-4°C.

Mechanism of Action as a Linker

The utility of this compound as a linker stems from its ability to facilitate a stepwise and controlled conjugation of two different molecules. This is achieved through the orthogonal reactivity of its terminal functional groups: the carboxylic acid and the Cbz-protected amine.

Sequential Conjugation Strategy

The core of the mechanism of action lies in a two-stage process:

  • Amide Bond Formation: The terminal carboxylic acid is the first point of reaction. It can be activated to react with a primary or secondary amine on a target molecule to form a stable amide bond.

  • Cbz Group Deprotection and Further Conjugation: The Cbz group is a stable protecting group that can be selectively removed under specific conditions to reveal a primary amine. This newly exposed amine is then available for conjugation to a second molecule.

This sequential approach is crucial for the synthesis of well-defined heterobifunctional conjugates like PROTACs, preventing the formation of undesired homodimers.

Carboxylic Acid Activation and Amide Bond Formation

The conjugation of the carboxylic acid moiety of this compound to an amine-containing molecule is typically achieved through carbodiimide-mediated coupling chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS leads to the formation of a more stable, amine-reactive NHS ester.

  • Nucleophilic Attack by the Amine: The amine-containing molecule attacks the NHS ester, leading to the formation of a stable amide bond and the release of NHS.

Cbz Group Deprotection

The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and the availability of specific methods for its removal.[2] The most common and mild method for Cbz deprotection is catalytic hydrogenolysis .[2]

The mechanism involves:

  • Catalyst and Hydrogen Source: The reaction is carried out in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (e.g., hydrogen gas or a hydrogen donor like ammonium formate).

  • Cleavage of the Benzylic C-O Bond: The catalyst facilitates the cleavage of the C-O bond of the benzyl group.

  • Formation of the Free Amine and Toluene: The reaction yields the deprotected primary amine, toluene, and carbon dioxide as byproducts.

This deprotection method is highly efficient and proceeds under neutral pH, making it compatible with a wide range of functional groups. However, it is not suitable for molecules containing other reducible groups such as alkynes or alkenes.

Role in PROTACs

The primary application of this compound is in the synthesis of PROTACs, a novel class of therapeutics that induce the degradation of target proteins.[1]

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Impact of the PEG2 Linker

The diethylene glycol (PEG2) spacer in this compound plays a crucial role in the efficacy of the resulting PROTAC.

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC, which are often large and complex molecules.[3]

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] While the optimal linker length is target-dependent, PEG linkers provide a modular way to vary the distance between the two ligands to achieve optimal degradation.[4]

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide representative data for similar PEG linkers and Cbz-protected molecules to guide experimental design.

Table 1: Effect of PEG Linker Length on PROTAC Efficacy (Representative Data for BRD4-targeting PROTACs)

Linker Length (PEG units)DC50 (nM)Dmax (%)
1> 5000Reduced
2--
35585
42095
515>98
63092

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Data is illustrative and highly dependent on the specific PROTAC system.

Table 2: Estimated Stability of Cbz-protected PEG Linkers

ConditionStabilityPrimary Degradation Pathway
Aqueous Buffers (pH 4-7.4) Generally stable-
Strongly Acidic or Alkaline pH Prone to hydrolysisHydrolysis of the carbamate bond
Human Plasma (37°C) Half-life of 1-8 hoursEnzymatic hydrolysis of the carbamate
Cell Culture Medium with 10% FBS (37°C) Half-life of 8-24 hoursEnzymatic hydrolysis of the carbamate

These are estimations based on the known stability of Cbz-protected amino acids and PEG-containing molecules. Experimental verification is recommended.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the synthesis of a PROTAC. Note: This protocol is adapted from established procedures for the analogous Cbz-NH-PEG1-CH2COOH linker and should be optimized for the specific substrates being used.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

Objective: To couple the carboxylic acid of this compound to an amine-containing molecule (Molecule A-NH2).

Materials:

  • This compound

  • Molecule A-NH2 (e.g., warhead for a PROTAC)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Standard work-up and purification reagents (Ethyl acetate, 5% LiCl solution, saturated NaHCO3 solution, brine, anhydrous Na2SO4)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Molecule A-NH2 (1.1 equivalents) in anhydrous DMF.

  • Add the solution of Molecule A-NH2 to the activated linker solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Cbz-protected conjugate.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: To deprotect the Cbz group from the conjugate to yield a free amine.

Materials:

  • Cbz-NH-PEG2-CH2CO-Molecule A

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Dissolve the Cbz-protected conjugate (1.0 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, H2N-PEG2-CH2CO-Molecule A.

This deprotected intermediate can then be used for subsequent conjugation to a second molecule (e.g., an E3 ligase ligand).

Mandatory Visualizations

G Sequential Conjugation Workflow using this compound cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Cbz Deprotection and Further Conjugation This compound This compound EDC, NHS, DIPEA EDC, NHS, DIPEA This compound->EDC, NHS, DIPEA Activation Amine-containing Molecule (R1-NH2) Amine-containing Molecule (R1-NH2) Amine-containing Molecule (R1-NH2)->EDC, NHS, DIPEA Cbz-NH-PEG2-CONH-R1 Cbz-NH-PEG2-CONH-R1 EDC, NHS, DIPEA->Cbz-NH-PEG2-CONH-R1 Amide Bond Formation H2, Pd/C H2, Pd/C Cbz-NH-PEG2-CONH-R1->H2, Pd/C Deprotection Cbz-NH-PEG2-CONH-R1->H2, Pd/C Cbz-deprotected_intermediate H2N-PEG2-CONH-R1 Final_Conjugate R2-CONH-PEG2-CONH-R1 Cbz-deprotected_intermediate->Final_Conjugate Further Conjugation H2, Pd/C->Cbz-deprotected_intermediate Carboxylic_acid_molecule Carboxylic acid-containing Molecule (R2-COOH) Carboxylic_acid_molecule->Final_Conjugate

Caption: Sequential conjugation workflow using this compound.

G PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Complex POI-PROTAC-E3 Ligase PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Transfer Recycled PROTAC Recycled PROTAC Ternary Complex->Recycled PROTAC Polyubiquitinated POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated POI Proteasome Proteasome Polyubiquitinated POI->Proteasome Recognition Degraded Protein Fragments Degraded Protein Fragments Proteasome->Degraded Protein Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and valuable heterobifunctional linker for the synthesis of complex bioconjugates, most notably PROTACs. Its well-defined structure, featuring a Cbz-protected amine, a PEG2 spacer, and a terminal carboxylic acid, allows for a controlled and sequential conjugation strategy. The PEG spacer imparts favorable physicochemical properties, while the orthogonal end groups enable precise chemical manipulation. This technical guide provides a foundational understanding of the mechanism of action, practical application, and relevant quantitative considerations for researchers employing this linker in their drug discovery and development efforts. While the optimal linker for any given application must be determined empirically, this compound represents a key building block in the expanding toolbox of chemical biology.

References

An In-depth Technical Guide to the Solubility and Stability Profile of Cbz-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of Cbz-NH-PEG2-CH2COOH, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding these characteristics is critical for its effective handling, storage, and application in research and development.

Chemical Structure and Properties

This compound, also known as N-Benzyloxycarbonyl-8-amino-3,6-dioxaoctanoic acid, possesses a molecular structure that imparts a unique combination of hydrophilicity and hydrophobicity. The molecule consists of a hydrophobic benzyloxycarbonyl (Cbz) protecting group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid functional group.

Solubility Profile

The solubility of this compound is influenced by its amphiphilic nature. The hydrophilic PEG spacer enhances solubility in aqueous and polar organic solvents, while the aromatic Cbz group contributes to its solubility in certain organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on the known solubility of similar PEGylated compounds and Cbz-protected amino acids, the following table provides an estimated solubility profile in common laboratory solvents. For a related compound, Cbz-NH-PEG1-CH2COOH, a solubility of 100 mg/mL in DMSO has been reported, suggesting excellent solubility in this solvent.[1]

SolventEstimated Solubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)> 10025
N,N-Dimethylformamide (DMF)> 10025
WaterModerately Soluble25
EthanolSoluble25
MethanolSoluble25
Dichloromethane (DCM)Sparingly Soluble25
Acetonitrile (ACN)Soluble25
Factors Influencing Solubility

Several factors can affect the solubility of this compound:

  • pH: The solubility in aqueous solutions is pH-dependent. At pH values above the pKa of the carboxylic acid group (typically around 4-5), the carboxylate form will be more prevalent, leading to increased aqueous solubility.

  • Temperature: For most solids, solubility in liquid solvents increases with temperature.

  • Salts: High concentrations of salts in aqueous solutions can lead to a "salting-out" effect, which may decrease the solubility of the compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[2]

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, Ethanol)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.[2]

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

G Workflow for Solubility Determination cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Phase Separation & Analysis A Add excess this compound to a known volume of solvent B Agitate on orbital shaker (24-48h at constant temp) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Analyze concentration (e.g., HPLC) D->E

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of this compound is crucial for its storage and use in multi-step synthetic procedures. The primary points of potential degradation are the Cbz protecting group and the ester linkages within the PEG chain, although the latter are generally very stable.

Chemical Stability
  • Cbz Group: The benzyloxycarbonyl (Cbz) group is known to be stable under a range of conditions. However, it is susceptible to cleavage under specific conditions:

    • Catalytic Hydrogenation: The Cbz group can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C).

    • Strong Acids: While generally stable to mild acids, prolonged exposure to strong acids can lead to cleavage.

    • Strong Bases: The Cbz group is generally stable to mild bases but can be cleaved by strong bases.

  • PEG Chain: The ether linkages of the polyethylene (B3416737) glycol chain are chemically robust and stable under most conditions encountered in bioconjugation and peptide synthesis.

  • Carboxylic Acid: The terminal carboxylic acid is a stable functional group.

Storage Recommendations

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDurationConditions
Solid (Powder)-20°CLong-term (months to years)Dry, dark environment.[3]
Solid (Powder)0 - 4°CShort-term (days to weeks)Dry, dark environment.[3]
In Solvent (e.g., DMSO)-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[1]

It is generally recommended to prepare solutions fresh for use. If storage in solution is necessary, it should be for a limited time at low temperatures.

Experimental Protocol: Accelerated Stability Study

An accelerated stability study can be performed to predict the long-term stability of this compound. This often involves exposing the compound to elevated temperatures and humidity.

Materials:

  • This compound solid

  • Stability chambers with controlled temperature and relative humidity (RH)

  • HPLC with a suitable column and detection method

Procedure:

  • Store aliquots of the solid compound in stability chambers under various conditions (e.g., 40°C/75% RH for an accelerated study, and 25°C/60% RH for long-term study).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each chamber.

  • Dissolve the sample in a suitable solvent and analyze its purity by HPLC.

  • Monitor for the appearance of degradation products and a decrease in the peak area of the parent compound.

G Accelerated Stability Study Workflow cluster_0 Storage Conditions cluster_1 Time-Point Analysis cluster_2 Data Evaluation A Aliquot solid this compound B Store in stability chambers (e.g., 40°C/75% RH) A->B C Withdraw samples at pre-defined intervals B->C Time D Dissolve in appropriate solvent C->D E Analyze purity by HPLC D->E F Monitor for degradation products and purity loss E->F

Caption: Workflow for an accelerated stability study.

Signaling Pathways and Logical Relationships

In the context of its application, for instance in PROTAC development, this compound serves as a linker. The following diagram illustrates the logical relationship in forming a PROTAC.

G Logical Relationship in PROTAC Synthesis A E3 Ligase Ligand B This compound (Linker Precursor) A->B Amide Bond Formation D PROTAC Molecule C Target Protein Ligand B->C Amide Bond Formation

Caption: Logical relationship of this compound in PROTAC synthesis.

Conclusion

This compound is a versatile linker with a favorable solubility profile in common organic solvents used in synthesis and bioconjugation. Its stability is generally robust under standard laboratory conditions, with the Cbz group offering reliable protection that can be removed under specific, controlled conditions. Proper storage, particularly in a cool, dry, and dark environment, is essential to ensure its long-term integrity. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability parameters relevant to their specific applications.

References

Cbz-NH-PEG2-CH2COOH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cbz-NH-PEG2-CH2COOH, a heterobifunctional linker molecule. It is designed to be a comprehensive resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, with a particular focus on its application in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a valuable building block in chemical biology and drug discovery. It features a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential and specific conjugation to two different molecules.

PropertyValueReference
CAS Number 165454-06-8
Molecular Formula C14H19NO6
Molecular Weight 297.3 g/mol
Appearance White to off-white solid or viscous oil
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, and other polar organic solvents
Storage Store at -20°C for long-term storage, protected from light and moisture. For short-term use, 0-4°C is acceptable.

Chemical Structure and Functionality

The key to the utility of this compound lies in its bifunctional nature, which is enabled by an orthogonal protection strategy.

  • Carboxylic Acid (-COOH): This functional group serves as a reactive handle for conjugation to primary amines on biomolecules (e.g., proteins, peptides) or synthetic molecules. This reaction, typically facilitated by carbodiimide (B86325) activators, forms a stable amide bond.

  • Cbz-Protected Amine (-NH-Cbz): The amine group is protected by a carboxybenzyl (Cbz) group. This protecting group is stable under the conditions required for the carboxylic acid coupling. It can be selectively removed later, most commonly through catalytic hydrogenolysis, to reveal a primary amine. This newly exposed amine is then available for a second conjugation reaction.

  • PEG Spacer (-PEG2-): The two-unit polyethylene glycol chain acts as a hydrophilic spacer. The inclusion of a PEG linker can enhance the solubility and permeability of the resulting conjugate, which is particularly advantageous in the development of large molecules like PROTACs.

Experimental Protocols

The following protocols are generalized procedures for the use of this compound and similar heterobifunctional linkers. Optimization may be required for specific applications.

Amide Coupling via the Carboxylic Acid Group

This protocol describes the coupling of the carboxylic acid moiety of this compound to a molecule containing a primary amine (Amine-R¹).

Materials:

  • This compound

  • Amine-R¹ (the molecule to be conjugated)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Washing solvents: DCM (Dichloromethane), Isopropanol

Procedure:

  • Activation: In a reaction vessel, dissolve this compound (1.2 equivalents), HBTU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the activation solution and stir for 1-2 minutes at room temperature.

  • Coupling: In a separate vessel, dissolve Amine-R¹ (1 equivalent) in anhydrous DMF.

  • Add the activation solution to the solution of Amine-R¹ and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as LC-MS or TLC, until the starting material (Amine-R¹) is consumed.

  • Work-up and Purification: Once the reaction is complete, the product can be purified. For small molecules, this may involve aqueous work-up followed by column chromatography. For larger molecules like peptides on solid support, the resin would be thoroughly washed with DMF, DCM, and Isopropanol, and then dried under vacuum.

Deprotection of the Cbz Group

This protocol outlines the removal of the Cbz protecting group to expose the primary amine for subsequent reactions. The most common method is catalytic hydrogenolysis.

Materials:

  • Cbz-protected conjugate (R¹-NH-CO-CH₂-PEG₂-NH-Cbz)

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Methanol (B129727) (or Ethanol, Ethyl Acetate)

  • Hydrogen gas source (e.g., a balloon or a hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected conjugate (1 equivalent) in methanol in a reaction flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.

  • Hydrogenation: Seal the flask and purge the system with an inert gas (e.g., argon or nitrogen), followed by hydrogen gas. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the suspension vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by LC-MS or TLC. The reaction may take from a few hours to overnight.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Isolation: Wash the Celite® pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product (R¹-NH-CO-CH₂-PEG₂-NH₂).

Applications in PROTAC Synthesis and Signaling

This compound is frequently used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.

The synthesis of a PROTAC using this linker would follow the general workflow illustrated below. First, the carboxylic acid of the linker is coupled to a ligand for the E3 ligase. Following purification, the Cbz group is removed, and the newly exposed amine is then coupled to a ligand for the target protein.

G cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling Linker This compound Linker_E3 Cbz-NH-PEG2-Linker-E3_Ligand Linker->Linker_E3 Amide Coupling (HBTU/DIPEA) E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Linker_E3 Deprotected_Linker_E3 H2N-PEG2-Linker-E3_Ligand Linker_E3->Deprotected_Linker_E3 Cbz Removal (H2/Pd-C) Final_PROTAC Final PROTAC Molecule Deprotected_Linker_E3->Final_PROTAC Amide Coupling POI_Ligand Target Protein Ligand (with -COOH) POI_Ligand->Final_PROTAC

PROTAC Synthesis Workflow using a Heterobifunctional Linker.

Once synthesized, the PROTAC molecule does not have a signaling pathway of its own but rather hijacks the cell's natural ubiquitin-proteasome system. The PROTAC acts as a bridge to form a ternary complex between the target protein and an E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

G POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC:w->PROTAC:e Catalytic Cycle PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of Action for a PROTAC Molecule.

The Carboxybenzyl (Cbz) Protecting Group in PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of amine functionalities is a cornerstone of modern bioconjugation and drug delivery system development. Among the arsenal (B13267) of amine-protecting groups, the carboxybenzyl (Cbz) group holds a prominent position due to its stability and versatile deprotection methods. When incorporated into polyethylene (B3416737) glycol (PEG) linkers, Cbz-protected moieties offer a robust strategy for the controlled modification of peptides, proteins, and other biomolecules. This technical guide provides an in-depth exploration of the Cbz protecting group within the context of PEG linkers, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in this field.

Introduction to Cbz Protection and PEG Linkers

The carboxybenzyl protecting group is valued for its stability under a range of conditions, including basic and most aqueous acidic environments.[1] This stability makes it orthogonal to many other protecting groups used in complex organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[2] The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) or a related reagent.

Polyethylene glycol (PEG) is a hydrophilic polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the process of covalently attaching PEG chains, can enhance solubility, increase in vivo circulation time, and reduce immunogenicity. Cbz-protected PEG linkers are bifunctional reagents that combine the advantages of PEG with the precise control offered by the Cbz protecting group, enabling the site-specific modification of biomolecules.

Data Presentation: Cbz Protection and Deprotection Parameters

The efficiency of Cbz protection and deprotection is influenced by various factors including the substrate, solvent, catalyst, and reaction conditions. The following tables summarize quantitative data from representative experiments.

Table 1: N-Cbz Protection of Amines in the Presence of PEG

Amine SubstrateReagentSolvent/PromoterReaction TimeYield (%)Reference
AnilineCbz-ClPEG-4005 min98[1]
BenzylamineCbz-ClPEG-40010 min96[1]
PyrrolidineCbz-ClPEG-40015 min95[1]
Glycine methyl esterCbz-ClPEG-40020 min94[1]

Table 2: Deprotection of Cbz-Protected Amines and PEG Linkers

SubstrateDeprotection MethodReagents & ConditionsReaction TimeYield (%)Reference
Cbz-NH-AnilineCatalytic Hydrogenolysis10% Pd/C, H₂ (balloon), Methanol (B129727), RT30 min99[3]
Cbz-NH-PEG1-CH2COOHCatalytic Hydrogenolysis10% Pd/C, H₂ (50 psi), Methanol, RT2-4 hNot specified[4]
Cbz-NH-DipeptideAcidic CleavageAlCl₃, HFIP, RT2-16 hNot specified[4]
Cbz-NH-PEG1-CH2COOHNucleophilic Cleavage2-Mercaptoethanol, K₃PO₄, DMAc, 75 °CNot specifiedNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Cbz-protection and deprotection strategies with PEG linkers.

Protocol 1: General Procedure for N-Cbz Protection of Amines using PEG-400

This protocol describes a green and efficient method for the N-Cbz protection of amines where PEG-400 acts as a reaction medium and promoter.[1]

Materials:

  • Amine (1 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1 mmol)

  • Polyethylene glycol (PEG-400) (0.5 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297)

Procedure:

  • To a magnetically stirred mixture of Cbz-Cl (1 mmol) and PEG-400 (0.5 mL), add the amine (1 mmol) at room temperature.

  • Stir the reaction mixture for the specified time (see Table 1 for examples).

  • Upon completion, add 20 mL of diethyl ether to the reaction mixture.

  • Separate the organic phase and wash it with 5 mL of saturated aqueous NaHCO₃.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (7:3) eluent.[1]

Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection of a PEG Linker

This protocol details the most common method for Cbz group removal, which is valued for its mild and clean reaction profile.[3][4]

Materials:

  • Cbz-protected PEG linker (e.g., Cbz-NH-PEG-COOH) (1 equivalent)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (or ethanol, ethyl acetate)

  • Hydrogen gas source (balloon or Parr shaker)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected PEG linker (1 equivalent) in methanol in a reaction flask.

  • Carefully add 10% Pd/C (5-10 mol% of the substrate) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or 50 psi on a Parr apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[4]

Protocol 3: Acid-Mediated Cleavage of the Cbz Group

This method provides an alternative to catalytic hydrogenolysis, particularly for substrates with functional groups sensitive to reduction.[4]

Materials:

  • Cbz-protected PEG linker (1 equivalent)

  • Aluminum chloride (AlCl₃) (2-3 equivalents)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Cbz-protected PEG linker (1 equivalent) in HFIP at room temperature.

  • Add AlCl₃ (2-3 equivalents) to the solution. The mixture may form a suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[4]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows involving Cbz-protected PEG linkers.

G cluster_protection N-Cbz Protection Workflow Amine Amine Substrate Reaction Reaction at Room Temperature Amine->Reaction Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction PEG_400 PEG-400 (Promoter) PEG_400->Reaction Extraction Work-up with Diethyl Ether & NaHCO₃ Reaction->Extraction Purification Column Chromatography Extraction->Purification Cbz_Product N-Cbz Protected Product Purification->Cbz_Product

Caption: Workflow for the N-Cbz protection of amines using PEG-400 as a promoter.

G cluster_deprotection Cbz Deprotection Decision Workflow Start Cbz-Protected PEG Linker Check_Sensitivity Substrate Sensitive to Hydrogenation? Start->Check_Sensitivity Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H₂) Check_Sensitivity->Hydrogenolysis No Acid_Cleavage Acid-Mediated Cleavage (e.g., AlCl₃/HFIP) Check_Sensitivity->Acid_Cleavage Yes Deprotected_Product Deprotected PEG Linker Hydrogenolysis->Deprotected_Product Acid_Cleavage->Deprotected_Product Nucleophilic_Cleavage Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) Nucleophilic_Cleavage->Deprotected_Product Check_sensitivity Check_sensitivity Check_sensitivity->Nucleophilic_Cleavage Yes (Alternative)

Caption: Decision workflow for selecting a Cbz deprotection method.

G cluster_sp_ps Workflow for Bioconjugation using Cbz-PEG Linker in SPPS Resin Resin-Bound Peptide (Free N-terminus) Coupling Couple Cbz-PEG-COOH to Peptide Resin->Coupling Cbz_PEG_COOH Cbz-NH-PEG-COOH Cbz_PEG_COOH->Coupling Cbz_PEG_Peptide Resin-Bound Cbz-PEG-Peptide Coupling->Cbz_PEG_Peptide Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Cbz_PEG_Peptide->Deprotection Cleavage Cleavage from Resin Cbz_PEG_Peptide->Cleavage No Further Modification Further_Modification Further Modification at newly freed Amine Deprotection->Further_Modification Further_Modification->Cleavage Final_Product Final PEGylated Peptide Cleavage->Final_Product

References

Introduction: Deconstructing Cbz-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the PEG2 Spacer in Cbz-NH-PEG2-CH2COOH

This compound is a heterobifunctional chemical linker and building block extensively utilized in pharmaceutical sciences and bioconjugation.[1][2] Its structure can be dissected into three key components:

  • Cbz (Carboxybenzyl) Group: A well-established amine-protecting group, which is stable under many reaction conditions but can be selectively removed, typically via catalytic hydrogenation.[2]

  • PEG2 Spacer: A short, discrete polyethylene glycol (PEG) chain consisting of two ethylene glycol units. This spacer is the central element dictating the molecule's physicochemical and biological properties.

  • Terminal Carboxylic Acid (-CH2COOH): A functional group that allows for covalent attachment to primary or secondary amines through the formation of a stable amide bond, often facilitated by coupling reagents.[2]

These features make this compound a versatile tool for chemical modification. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[3][4] This guide focuses specifically on the multifaceted role of the PEG2 spacer in applications ranging from peptide synthesis to the rational design of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

The Pivotal Role of the PEG2 Spacer

The PEG2 spacer, while structurally simple, imparts a range of critical properties that are essential for its function in drug development and bioconjugation. These properties can be categorized into effects on physicochemical characteristics, spatial orientation, and biological interactions.

Modulation of Physicochemical Properties
  • Enhanced Solubility: The ethylene glycol units in the PEG spacer are hydrophilic, capable of forming hydrogen bonds with water. Incorporating a PEG spacer is a common strategy to increase the aqueous solubility of hydrophobic molecules.[4][5] This is particularly crucial in the development of complex molecules like PROTACs, which often possess poor solubility that can limit their therapeutic potential.[6][7][8]

  • Influence on Cell Permeability: The impact of PEG linkers on cell permeability is a delicate balance. While increased hydrophilicity can reduce passive diffusion across the lipid bilayer of cell membranes, the flexibility of the PEG chain may allow the molecule to adopt conformations that shield polar groups, potentially improving permeability.[9] Furthermore, by improving solubility and preventing aggregation, the PEG spacer ensures that more of the compound is available in a monomeric state to permeate cells, thereby improving oral absorption and bioavailability.[7][8]

Spatial and Conformational Dynamics
  • Defined Length and Flexibility: The PEG2 spacer provides a precise, defined distance between its two ends. This is a critical design element in PROTACs, which function by bringing a target protein and an E3 ubiquitin ligase into close proximity to form a "ternary complex".[5][8] If the linker is too short, steric hindrance can prevent the complex from forming; if it's too long, the proteins may not be oriented effectively for the ubiquitination reaction to occur.[9] The flexibility of the PEG chain allows the connected ligands to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[10]

  • Tunability for Optimization: The length of the PEG linker is a key parameter that is systematically varied during the optimization of a PROTAC.[8] Even minor changes, such as moving from a PEG2 to a PEG3 or PEG4 spacer, can have a profound impact on degradation efficacy.[9][11] This tunability allows researchers to fine-tune the spatial relationship between the two binding partners to maximize biological activity.[6]

Impact on Biological Performance
  • Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and low toxicity.[4] When attached to larger molecules like peptides or proteins, the PEG chain creates a hydration shell that can mask epitopes, thereby reducing recognition by the immune system and lowering the potential for an immunogenic response.[4]

  • Improved Metabolic Stability: The PEG backbone can sterically hinder the approach of proteolytic enzymes, protecting conjugated peptides and proteins from degradation and extending their circulation half-life.[5][12]

Key Applications in Drug Discovery and Bioconjugation

The unique properties conferred by the PEG2 spacer make this compound a valuable component in several advanced applications.

  • PROTACs: This is arguably the most significant application for PEG linkers today. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] The linker is not merely a spacer but a critical determinant of PROTAC efficacy.[5][13] Most reported PROTACs utilize PEG chains as a core component of their linkers.[8][11]

  • Peptide and Protein Modification: The this compound molecule can be readily incorporated into peptide sequences during solid-phase peptide synthesis (SPPS).[3] This allows for the precise insertion of a short PEG spacer to enhance the solubility, stability, and pharmacokinetic profile of peptide-based drugs.[][15]

  • Antibody-Drug Conjugates (ADCs): In ADCs, linkers connect a monoclonal antibody to a potent cytotoxic payload. PEG spacers are often incorporated into these linkers to enhance the solubility and stability of the final conjugate and to ensure the payload is released effectively at the target site.[12][16]

  • General Bioconjugation: Beyond specific therapeutic modalities, this molecule serves as a versatile linker for attaching fluorescent dyes, biotin labels, or other functional moieties to proteins and other biomolecules for research and diagnostic purposes.[17][18]

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The optimization of linker length is a critical step in PROTAC design. The following tables summarize synthesized data from a case study on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), illustrating how linker length affects key performance metrics.[13]

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varied PEG Linker Lengths [13]

Linker DC₅₀ (nM) Dₘₐₓ (%)
PEG3 55 85
PEG4 20 95
PEG5 15 >98
PEG6 30 92

DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.[13] Dₘₐₓ: Maximum percentage of target protein degradation.[13]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [13]

Linker Permeability (Papp, 10⁻⁶ cm/s) Oral Bioavailability (%)
PEG3 1.5 15
PEG4 1.8 25
PEG5 2.2 35
PEG6 1.9 30

Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[13]

The data clearly indicate that for this specific PROTAC series, a PEG5 linker provided the optimal balance of degradation potency, cell permeability, and oral bioavailability.[13] This highlights the necessity of systematically exploring linker length during drug development.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes the coupling of the carboxylic acid moiety of this compound to a primary amine, such as the N-terminus of a resin-bound peptide in SPPS.

Materials:

  • This compound

  • Amine-containing substrate (e.g., H₂N-Peptide-Resin)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/DCC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / N,N'-Dicyclohexylcarbodiimide).[19]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Pre-activation (if using HATU): Dissolve this compound (1.5 eq), HATU (1.45 eq), and DIPEA (3.0 eq) in DMF. Stir the mixture at room temperature for 15-20 minutes.

  • Swelling the Resin: If using a solid support, swell the amine-bearing resin in DMF for 30 minutes.

  • Coupling Reaction: Add the pre-activated linker solution to the swollen resin (1.0 eq). Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of free amines using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF (3x), DCM (Dichloromethane, 3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Purification (for solution-phase): If the reaction is performed in solution, the product can be purified using standard techniques like column chromatography or preparative HPLC.[19]

Protocol 2: Cbz-Group Deprotection

This protocol describes the removal of the Cbz protecting group to liberate a free amine for subsequent conjugation steps.

Materials:

  • Cbz-protected substrate

  • Catalyst: Palladium on carbon (Pd/C, 10% w/w)

  • Solvent: Methanol, Ethanol, or Ethyl Acetate

  • Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., Methanol).

  • Inerting: Place the solution in a flask equipped with a stir bar. Add the Pd/C catalyst (typically 10-20 mol% relative to the substrate). Purge the flask with an inert gas like nitrogen or argon.

  • Hydrogenation: Introduce hydrogen gas into the flask via a balloon or connect it to a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature. The reaction typically takes 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (Thin-Layer Chromatography) or LC-MS until the starting material is fully consumed.

  • Filtration: Upon completion, carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Visualizations: Workflows and Logical Relationships

experimental_workflow cluster_sp Solid-Phase Peptide Synthesis (SPPS) Resin 1. Start: Resin with Free Amine (H₂N-Peptide) Coupling 2. Couple this compound (using HATU/DIPEA) Resin->Coupling Add Linker Wash1 3. Wash Resin (DMF, DCM) Coupling->Wash1 Deprotection 4. Cbz Deprotection (H₂, Pd/C) Wash1->Deprotection Wash2 5. Wash Resin Deprotection->Wash2 Final 6. Result: Resin with PEGylated Peptide (H₂N-PEG2-Linker-Peptide) Wash2->Final

Caption: Experimental workflow for peptide modification using this compound.

protac_mechanism cluster_complex Ternary Complex Formation cluster_pathway POI Target Protein (POI) E3 E3 Ligase Ubiquitination Poly-Ubiquitination of Target Protein E3->Ubiquitination   catalyzes PROTAC PROTAC Molecule PROTAC->POI binds to PROTAC->E3 recruits Ub Ubiquitin (Ub) Ub->Ubiquitination Degradation Proteasomal Degradation Result Target Protein Eliminated

Caption: Logical pathway of PROTAC-mediated protein degradation.

SAR_diagram cluster_properties PEG2 Spacer Properties cluster_outcomes Impact on Drug Attributes Sol Increased Solubility Perm Improved Permeability & Bioavailability Sol->Perm Len Optimal Length & Flexibility Len->Perm Ternary Stable Ternary Complex Formation Len->Ternary Bio Biocompatibility PK Favorable PK/ Reduced Immunogenicity Bio->PK

Caption: Structure-Activity Relationship (SAR) of the PEG2 spacer.

References

An In-Depth Technical Guide to Cbz-NH-PEG2-CH2COOH for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, precision and control are paramount. The ability to link biomolecules with other moieties—be it for targeted drug delivery, diagnostic imaging, or elucidating biological pathways—relies on a robust toolkit of chemical linkers. Among these, Cbz-NH-PEG2-CH2COOH has emerged as a versatile and valuable building block. This heterobifunctional linker, featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid connected by a short polyethylene glycol (PEG) spacer, offers a strategic advantage in the stepwise assembly of complex bioconjugates.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals new to its application. We will delve into its core properties, provide detailed experimental protocols for its use, and illustrate key workflows and biological pathways to empower you to effectively integrate this linker into your research.

Core Concepts: Understanding the Functionality of this compound

The utility of this compound lies in its distinct chemical features, each serving a specific purpose in bioconjugation strategies.

  • Carboxylic Acid (-COOH): This functional group is the primary site for conjugation to amine-containing biomolecules, such as proteins, peptides, or antibodies. The formation of a stable amide bond is typically achieved using carbodiimide-based coupling chemistry, often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

  • Polyethylene Glycol (PEG) Spacer (-(PEG)2-): The two-unit PEG spacer imparts several beneficial properties to the resulting bioconjugate. It enhances hydrophilicity, which can improve the solubility and reduce aggregation of the conjugate. Furthermore, the PEG linker provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

  • Carboxybenzyl (Cbz)-Protected Amine (-NH-Cbz): The Cbz group serves as a temporary protecting group for the amine functionality. This is crucial for controlled, sequential conjugations. The Cbz group is stable under the conditions required for amide bond formation via the carboxylic acid, preventing self-reaction or polymerization. Once the initial conjugation is complete, the Cbz group can be selectively removed under mild conditions, typically through catalytic hydrogenation, to reveal a primary amine. This newly exposed amine is then available for further modification, allowing for the construction of more complex architectures, such as antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras).

Physicochemical and Technical Data

A thorough understanding of the physical and chemical properties of this compound is essential for its successful application. The following table summarizes key quantitative data for this linker.

PropertyValueReference
Chemical Name 2-(2-(2-((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)acetic acidN/A
Synonyms Cbz-N-amido-PEG2-acid, Z-AEEAN/A
CAS Number 165454-06-8[1][2][3]
Molecular Formula C14H19NO6[2]
Molecular Weight 297.3 g/mol [2]
Appearance White to off-white solid or viscous oilGeneral technical knowledge
Purity ≥95% (Typical), 99.70% (Example from COA)[2][4]
Solubility Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents. PEGs are also soluble in water.General technical knowledge
Storage Store at -20°C, keep in a dry and dark place.General technical knowledge

Experimental Protocols

The following section provides detailed, step-by-step protocols for the two primary reactions involving this compound: amide bond formation and Cbz group deprotection.

Protocol 1: Amide Coupling of this compound to a Primary Amine-Containing Biomolecule (e.g., Peptide)

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine on a peptide using HATU as the coupling agent.

Materials:

  • This compound

  • Amine-containing peptide

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

  • Nitrogen or argon gas

Procedure:

  • Dissolution of Reactants:

    • In a clean, dry reaction vial under an inert atmosphere (nitrogen or argon), dissolve the amine-containing peptide (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation and Coupling:

    • To the solution of the linker and HATU, add DIPEA (2.4 equivalents).

    • Immediately add the activated linker solution to the peptide solution.

    • Stir the reaction mixture at room temperature for 1-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by RP-HPLC or LC-MS to confirm the formation of the desired conjugate and the consumption of the starting materials.

  • Quenching and Purification:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with an appropriate solvent for purification (e.g., water with 0.1% trifluoroacetic acid for RP-HPLC).

    • Purify the crude conjugate by preparative RP-HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Characterization and Lyophilization:

    • Collect the fractions containing the pure product and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the Cbz-protected peptide-PEG conjugate as a white, fluffy powder.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group from the conjugated peptide to expose a primary amine for further functionalization.

Materials:

  • Cbz-protected peptide-PEG conjugate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2) balloon or a hydrogenator

  • Celite® or a similar filtration aid

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected peptide-PEG conjugate (1 equivalent) in MeOH or EtOH in a round-bottom flask.

    • Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.

  • Hydrogenation:

    • Securely attach a balloon filled with hydrogen gas to the flask or place the flask on a hydrogenator.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to create an inert atmosphere.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Reaction Monitoring:

    • Monitor the reaction progress by RP-HPLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the filter cake with additional MeOH or EtOH to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product:

    • The resulting residue is the deprotected peptide-PEG conjugate with a free primary amine. This can be used directly in the next reaction step or purified further by RP-HPLC if necessary.

Visualizing Workflows and Pathways

Diagrammatic representations are invaluable for understanding complex processes in bioconjugation. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the chemical structure of this compound, a typical experimental workflow, and a relevant biological signaling pathway.

Chemical Structure of this compound

G start Start: Amine-containing Biomolecule coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling linker This compound linker->coupling purification1 RP-HPLC Purification coupling->purification1 char1 Mass Spectrometry Characterization purification1->char1 deprotection Cbz Deprotection (H₂, Pd/C) char1->deprotection purification2 RP-HPLC Purification deprotection->purification2 char2 Mass Spectrometry Characterization purification2->char2 final_product Final Bioconjugate with Free Amine char2->final_product G Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space drug_conjugate Folate-PEG-Drug Conjugate folate_receptor Folate Receptor drug_conjugate->folate_receptor Binding endosome Endosome (Acidic pH) folate_receptor->endosome Endocytosis drug_release Drug Release endosome->drug_release pH-mediated receptor_recycling Receptor Recycling endosome->receptor_recycling therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect receptor_recycling->folate_receptor

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation and drug development.[1] These linkers consist of a central PEG core of varying lengths, flanked by two different reactive functional groups at its termini.[2] This unique architecture allows for the controlled and sequential conjugation of two distinct molecules, such as a targeting antibody and a therapeutic payload, making them a cornerstone in the construction of complex biomolecules like antibody-drug conjugates (ADCs).[2][]

The PEG component of these linkers confers several advantageous properties to the resulting conjugate. It enhances hydrophilicity, which can mitigate the aggregation of hydrophobic drugs, and creates a "stealth" effect that can reduce immunogenicity and prolong the circulation half-life of the conjugated molecule.[4] The ability to precisely control the length of the PEG chain provides a mechanism to fine-tune the pharmacokinetic properties of the final product.[4]

This guide provides a comprehensive overview of heterobifunctional PEG linkers, including their chemical properties, applications in drug development, and detailed experimental protocols for their use.

Core Concepts and Properties

The versatility of heterobifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their ends. The choice of these groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (e.g., lysine residues) or sulfhydryl groups (e.g., cysteine residues) on proteins.[5]

Quantitative Data on Common Heterobifunctional PEG Linkers

The selection of a specific heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables summarize the properties of some commonly used linkers to facilitate this selection process.

Linker NameReactive Group AReactive Group BMolecular Weight ( g/mol )Spacer Arm Length (Å)
NHS-PEG4-MaleimideNHS EsterMaleimide425.3925.7
NHS-PEG8-MaleimideNHS EsterMaleimide601.6139.3
NHS-PEG12-MaleimideNHS EsterMaleimide777.8352.9
Azide-PEG4-NHS EsterAzideNHS Ester388.3724.4
Alkyne-PEG4-NHS EsterAlkyneNHS Ester387.3824.4
Carboxylic Acid-PEG4-MaleimideCarboxylic AcidMaleimide328.3124.2
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

The length of the PEG chain has a profound impact on the in vivo performance of ADCs. Longer PEG chains generally lead to improved pharmacokinetic profiles.[6]

PEG Linker LengthEffect on ClearanceEffect on Half-lifeImpact on In Vivo Efficacy
Short (e.g., PEG2-PEG4)Faster clearanceShorter half-lifeMay be reduced due to rapid clearance.[6]
Intermediate (e.g., PEG8-PEG12)Slower clearanceLonger half-lifeOften shows significant improvement.[6]
Long (e.g., PEG24 and longer)Significantly slower clearanceSignificantly prolonged half-lifeCan lead to the highest efficacy.[6]

Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical decision-making processes involved in working with heterobifunctional PEG linkers.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_purification Purification cluster_characterization Characterization Molecule_A Molecule A (e.g., Antibody with -NH2) Activation Activation of Linker (Reaction with Molecule A) Molecule_A->Activation Step 1 Linker Heterobifunctional Linker (e.g., NHS-PEG-Maleimide) Linker->Activation Conjugation Conjugation (Reaction with Molecule B) Activation->Conjugation Step 2 Molecule_B Molecule B (e.g., Drug with -SH) Molecule_B->Conjugation Crude_Conjugate Crude Bioconjugate Conjugation->Crude_Conjugate Purification_Method Purification (e.g., SEC, IEX) Crude_Conjugate->Purification_Method Pure_Conjugate Purified Bioconjugate Purification_Method->Pure_Conjugate Characterization_Technique Characterization (e.g., MS, SEC-UPLC) Pure_Conjugate->Characterization_Technique Final_Product Characterized Bioconjugate Characterization_Technique->Final_Product

Caption: A generalized experimental workflow for bioconjugation using heterobifunctional PEG linkers.

linker_selection_logic decision decision outcome outcome Start Start: Design Bioconjugate Define_Molecules Define Molecules to Conjugate (e.g., Protein, Small Molecule) Start->Define_Molecules Identify_Groups Identify Reactive Groups (-NH2, -SH, etc.) Define_Molecules->Identify_Groups Select_Linker_Type Select Heterobifunctional Linker Type Identify_Groups->Select_Linker_Type Cleavable Cleavable or Non-cleavable? Select_Linker_Type->Cleavable Cleavable_Linker Select Cleavable Linker (e.g., Hydrazone, Disulfide) Cleavable->Cleavable_Linker Yes NonCleavable_Linker Select Non-cleavable Linker (e.g., Thioether) Cleavable->NonCleavable_Linker No Determine_Length Determine Required PEG Length Cleavable_Linker->Determine_Length NonCleavable_Linker->Determine_Length PK_Requirements Pharmacokinetic Requirements? Determine_Length->PK_Requirements Short_PEG Short PEG Chain (e.g., PEG4) PK_Requirements->Short_PEG Rapid Clearance Long_PEG Long PEG Chain (e.g., PEG24) PK_Requirements->Long_PEG Extended Half-life Final_Linker Final Linker Selection Short_PEG->Final_Linker Long_PEG->Final_Linker

Caption: A decision tree for selecting an appropriate heterobifunctional PEG linker.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG linkers.

Protocol 1: Two-Step Conjugation Using an NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a primary amine-containing molecule (Molecule A, e.g., an antibody) to a sulfhydryl-containing molecule (Molecule B, e.g., a cytotoxic drug).[7]

Materials:

  • Molecule A (containing primary amines)

  • Molecule B (containing a free sulfhydryl group)

  • NHS-PEGn-Maleimide linker

  • Amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-free buffer

  • Anhydrous DMSO or DMF

  • Desalting column

  • Quenching reagent (e.g., L-cysteine)

Procedure:

  • Step 1: Reaction of NHS-PEG-Maleimide with Molecule A

    • Dissolve Molecule A in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Avoid buffers containing primary amines like Tris.

    • Immediately before use, dissolve the NHS-PEG-Maleimide linker in a small amount of anhydrous DMSO or DMF.

    • Add a 5- to 20-fold molar excess of the dissolved linker to the Molecule A solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]

  • Purification of Maleimide-Activated Molecule A

    • Remove the excess, unreacted NHS-PEG-Maleimide linker using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5).

  • Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B

    • Immediately add the thiol-containing Molecule B to the purified, maleimide-activated Molecule A solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[8] The maleimide group will react specifically with the sulfhydryl group to form a stable thioether bond.

  • Quenching and Final Purification

    • (Optional) Quench the reaction by adding a small molecule thiol like L-cysteine to consume any unreacted maleimide groups.

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess reagents and byproducts.

Protocol 2: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a widely used technique for purifying PEGylated proteins from unreacted protein and excess PEG linker based on differences in their hydrodynamic radii.[]

Materials:

  • Crude PEGylated protein mixture

  • SEC column (e.g., Agilent AdvanceBio SEC)

  • Mobile phase (e.g., aqueous buffer with appropriate salt concentration)

  • HPLC or UPLC system with UV or other suitable detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the crude PEGylated protein sample through a 0.22 µm filter to remove any particulate matter.

  • Injection and Separation: Inject the prepared sample onto the equilibrated SEC column. The separation is based on size, with larger molecules (the PEGylated protein) eluting before smaller molecules (unreacted protein and free PEG).

  • Fraction Collection: Collect the fractions corresponding to the peak of the PEGylated protein.

  • Analysis of Fractions: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, mass spectrometry) to confirm the purity of the PEGylated protein.

Protocol 3: Characterization of ADCs by Mass Spectrometry

Mass spectrometry is a powerful tool for characterizing the heterogeneity of ADCs, including the determination of the drug-to-antibody ratio (DAR).[10]

Denaturing Intact Mass Analysis via RP-LC-MS:

Sample Preparation:

  • Dilute the ADC sample to a concentration of 0.5-1.0 mg/mL in a suitable buffer (e.g., 25 mM ammonium bicarbonate, pH 7.9).[10]

  • For deglycosylated analysis, treat the ADC with PNGase F to remove N-linked glycans.[10]

LC-MS System:

  • LC System: A high-performance liquid chromatography system (e.g., Agilent 1290 Infinity LC System).[10]

  • Column: A reversed-phase column suitable for proteins (e.g., Agilent Poroshell 300SB-C8).[10]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic concentration to elute the ADC.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Data Analysis:

  • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species (i.e., antibody with 0, 1, 2, etc., drugs attached).

  • Calculate the average DAR from the relative abundance of each species.

MALDI-TOF Mass Spectrometry for PEGylated Proteins:

Sample Preparation: [11]

  • Dissolve the PEGylated protein/peptide and a suitable matrix (e.g., alpha-cyano-4-hydroxycinnamic acid) in a solvent mixture like 50% acetonitrile with 0.1% TFA.

  • Spot the mixture onto a MALDI target plate and allow it to dry.

Instrumentation and Analysis: [11]

  • Analyze the sample using a MALDI-TOF mass spectrometer in reflector mode for positive ions.

  • The resulting spectrum will show a distribution of peaks corresponding to the PEGylated protein with varying numbers of PEG units, allowing for the determination of the degree of PEGylation.

Conclusion

Heterobifunctional PEG linkers are a versatile and powerful class of reagents that have significantly advanced the field of bioconjugation and drug delivery. Their unique ability to connect two different molecules in a controlled manner, coupled with the beneficial properties of the PEG chain, makes them essential for the development of sophisticated therapeutics such as ADCs. A thorough understanding of their properties, the impact of their structural parameters like chain length, and the appropriate experimental protocols for their use and characterization is critical for the successful design and development of next-generation bioconjugates.

References

Methodological & Application

Application Notes and Protocols for Cbz-NH-PEG2-CH2COOH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG2-CH2COOH is a bifunctional linker containing a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is a valuable tool in solid-phase peptide synthesis (SPPS) for the introduction of a hydrophilic spacer, which can enhance the solubility, pharmacokinetic properties, and bioavailability of synthetic peptides. The Cbz protecting group is orthogonal to the commonly used Fmoc and Boc protecting groups in SPPS, allowing for selective deprotection and further modification of the N-terminus. This document provides a detailed protocol for the incorporation of this compound into a peptide sequence during standard Fmoc-based SPPS.

Chemical Properties

PropertyValue
Chemical Name 2-(2-(2-(Benzyloxycarbonylamino)ethoxy)ethoxy)acetic acid
Molecular Formula C₁₄H₁₉NO₆
Molecular Weight 297.30 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMF, DMSO, and other polar organic solvents

Application in Solid-Phase Peptide Synthesis

This compound can be efficiently coupled to the N-terminus of a resin-bound peptide after the removal of the final Fmoc protecting group. The carboxylic acid moiety of the linker is activated using standard peptide coupling reagents, allowing for the formation of a stable amide bond with the free amine of the peptide. The Cbz group remains intact during the acidic cleavage of the peptide from the resin and can be subsequently removed by catalytic hydrogenation.

Experimental Workflow

The general workflow for incorporating this compound into a peptide sequence via SPPS is illustrated below.

SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-deprotected) Coupling Couple This compound Resin->Coupling Wash1 Wash Coupling->Wash1 Cbz_Peptide Resin-Bound Cbz-PEG2-Peptide Wash1->Cbz_Peptide Cleavage Cleave from Resin & Deprotect Side Chains Cbz_Peptide->Cleavage Wash2 Wash Cleavage->Wash2 Cbz_Deprotection Cbz Deprotection (Catalytic Hydrogenation) Wash2->Cbz_Deprotection Purification Purification (RP-HPLC) Cbz_Deprotection->Purification Final_Peptide Final PEGylated Peptide Purification->Final_Peptide Protecting_Groups cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Base Base (e.g., Piperidine) Fmoc Fmoc Base->Fmoc Cleaves tBu tBu Cbz Cbz Acid Strong Acid (e.g., TFA) Acid->tBu Cleaves Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Hydrogenolysis->Cbz Cleaves

Application Notes and Protocols for Antibody-Drug Conjugate Development using Cbz-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that influences the stability, solubility, and overall efficacy of the ADC. Cbz-NH-PEG2-CH2COOH is a heterobifunctional linker that offers several advantages in ADC development.

The short polyethylene glycol (PEG) spacer (PEG2) enhances the hydrophilicity of the ADC, which can improve its solubility and pharmacokinetic properties. The terminal carboxylic acid (-COOH) allows for covalent attachment to the primary amines of lysine residues on the antibody surface through stable amide bond formation. The carbobenzyloxy (Cbz) protecting group on the other end masks a primary amine, which, after deprotection, serves as a conjugation site for the cytotoxic payload. This sequential conjugation approach allows for a controlled and stepwise synthesis of the ADC.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of lysine-conjugated ADCs.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 165454-06-8
Molecular Formula C14H19NO6
Molecular Weight 297.30 g/mol
Appearance Colorless to light yellow viscous liquid
Solubility Soluble in DMSO, DMF, and other organic solvents
Table 2: Representative Drug-to-Antibody Ratio (DAR) as a Function of Linker Concentration

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. For lysine-based conjugation, the DAR can be controlled by varying the molar excess of the activated linker relative to the antibody.

Molar Ratio (Activated Linker : Antibody)Average DAR (HIC-HPLC)% Unconjugated Antibody
5:12.515%
10:14.25%
20:16.8<1%

Note: These are representative values and the optimal molar ratio should be determined empirically for each specific antibody and payload combination.

Table 3: Stability of a PEGylated ADC in Human Plasma

The stability of the linker is crucial to prevent premature release of the cytotoxic payload in circulation.

Time (days)% Intact ADC (in human plasma at 37°C)
0100
198.5
395.2
791.8

Experimental Protocols

The development of an ADC using this compound is a multi-step process. The following protocols provide a detailed methodology for each key stage.

ADC_Development_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Cbz Deprotection cluster_3 Step 4: Payload Conjugation cluster_4 Step 5: Characterization A This compound B EDC/NHS Activation A->B Activate -COOH C Monoclonal Antibody (mAb) D mAb-Linker-Cbz Conjugate B->D C->D Conjugate to Lysine E mAb-Linker-NH2 D->E Catalytic Hydrogenolysis D->E F Activated Payload G Final ADC E->G F->G Conjugate to -NH2 H HIC-HPLC for DAR G->H Conjugation_Logic A This compound B Activate Carboxylic Acid (EDC/NHS) A->B C Activated Linker (Cbz-NH-PEG2-CO-NHS) B->C E Conjugate to Lysine C->E D Antibody (mAb-NH2) D->E F mAb-Linker-Cbz E->F G Deprotect Cbz Group (Catalytic Hydrogenolysis) F->G H mAb-Linker-NH2 G->H J Conjugate to Amine H->J I Activated Payload I->J K Final ADC J->K ADC_Structure cluster_mAb Monoclonal Antibody (mAb) cluster_Linker Linker cluster_Payload Payload mAb Y linker -(Lysine)-CO-NH-PEG2-CH2-CO-NH- payload Cytotoxic Drug linker->payload

Application Notes and Protocols for EDC/NHS Coupling with Cbz-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent conjugation of Cbz-NH-PEG2-CH2COOH to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is widely employed for the synthesis of bioconjugates, drug delivery systems, and functionalized surfaces.

Principle of the Reaction

The EDC/NHS coupling reaction is a robust and versatile method for forming a stable amide bond between a carboxyl group and a primary amine. The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable amine-reactive NHS ester. This two-step process enhances coupling efficiency and allows for better control over the reaction, particularly in aqueous solutions where the O-acylisourea intermediate is prone to hydrolysis.[1][2]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., protein, peptide, small molecule) to form a stable amide bond, releasing NHS.

This two-step method is favored for biomolecules that contain both amine and carboxyl groups to minimize polymerization.[3]

Applications

The this compound linker is a valuable tool in bioconjugation and drug development due to its defined length, hydrophilicity imparted by the PEG spacer, and the presence of a Cbz-protected amine. Potential applications include:

  • Peptide Synthesis and Modification: The carboxylic acid allows for coupling to the N-terminus or amine-containing side chains of peptides.[4]

  • Small Molecule Conjugation: Linking small molecule drugs or imaging agents to proteins, antibodies, or nanoparticles.

  • Surface Functionalization: Immobilizing biomolecules onto surfaces for applications such as biosensors and immunoassays.

  • PROTAC® Development: The Cbz-protected amine can be deprotected to reveal a primary amine, which can then be used for further conjugation, making this a useful building block in the synthesis of Proteolysis Targeting Chimeras.

Experimental Protocols

Protocol 1: Conjugation to a Protein/Antibody in Aqueous Buffer

This protocol describes the general method for conjugating this compound to a protein or antibody.

Materials:

  • This compound

  • Protein/Antibody (in an amine-free buffer, e.g., PBS or MES)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)

  • Quenching Solution: 1 M Tris-HCl pH 8.0, 1 M ethanolamine, or 1 M glycine

  • Purification System (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture contamination.[2]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[6]

    • Dissolve this compound in an appropriate solvent (e.g., DMSO, DMF) to create a stock solution.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and NHS/Sulfo-NHS in Activation Buffer.

    • The activation reaction is most efficient at pH 4.5-7.2.[5] A common starting point is a molar ratio of 1:2:5 (Carboxylic Acid:EDC:NHS). Refer to Table 1 for recommended molar ratios.

    • Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.[3]

  • Conjugation to the Protein/Antibody:

    • Immediately after activation, add the activated this compound solution to the protein/antibody solution in Coupling Buffer. The reaction with primary amines is most efficient at pH 7-8.[5]

    • The molar ratio of the activated linker to the protein should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point.[6]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[5] This will react with any remaining active NHS esters.

    • Incubate for 30 minutes at room temperature.[3]

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[2][6] The choice of method will depend on the size of the protein and the conjugate.

Protocol 2: Conjugation to a Small Molecule in Organic Solvent

This protocol is suitable for conjugating this compound to a small molecule containing a primary amine in a non-aqueous environment.

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous solvents (e.g., DMF, DCM, DMSO)

  • EDC

  • NHS

  • Base (e.g., TEA, DIPEA)

  • Purification System (e.g., reverse-phase HPLC, silica (B1680970) gel chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an anhydrous solvent.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[6]

    • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.[6]

  • Conjugation to the Small Molecule:

    • In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in an anhydrous solvent.[6]

    • Add the activated Cbz-NH-PEG2-NHS ester solution to the small molecule solution.

    • Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.[6]

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The residue can be redissolved in a suitable solvent and purified by reverse-phase HPLC or silica gel chromatography to isolate the desired conjugate.[6]

Quantitative Data and Stoichiometry

The optimal molar ratios for EDC/NHS coupling can vary depending on the specific application and the molecules involved. The following table provides a general guideline for starting concentrations and ratios.

Reagent Molar Ratio (Carboxylic Acid:Reagent) Typical Concentration Purpose
This compound1-The molecule to be activated.
EDC1.2 - 22-10 mMActivates the carboxylic acid.
NHS/Sulfo-NHS1.2 - 55-25 mMStabilizes the activated intermediate.
Amine-containing Molecule1 - 20 fold excess over carboxylic acidVariesDrives the reaction towards product formation.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening.[6]
Incorrect pH for activation or conjugation.Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.[6]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.[6]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES.[6]
Precipitation of Protein during Reaction High degree of conjugation leading to insolubility.Reduce the molar excess of the activated linker.
Incorrect buffer conditions.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.
Unconjugated Linker Still Present After Purification Incorrect purification method.For proteins, use a desalting column or dialysis with an appropriate molecular weight cutoff. For small molecules, optimize HPLC or chromatography conditions.[6]

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxyl This compound O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Cbz-NH-PEG2-CH2-CO-NH-R' (Stable Amide Bond) NHS_Ester->Conjugate + R'-NH2 Amine R'-NH2 (Target Molecule)

Caption: EDC/NHS activation and conjugation pathway.

Experimental_Workflow A Prepare Reagents (Cbz-linker, EDC, NHS, Target Molecule) B Activate Cbz-linker with EDC/NHS (pH 4.5-6.0, 15-30 min) A->B C Add Activated Linker to Target Molecule (pH 7.2-8.0, 2-4h RT or O/N 4°C) B->C D Quench Reaction (e.g., Tris, Glycine) C->D E Purify Conjugate (Dialysis, SEC, HPLC) D->E F Characterize Final Product (MS, HPLC, etc.) E->F

Caption: General workflow for EDC/NHS coupling.

References

Bioconjugation of Proteins with Cbz-NH-PEG2-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which can lead to reduced renal clearance and an extended circulating half-life. It can also shield the protein from proteolytic degradation and reduce its immunogenicity.

This document provides detailed application notes and protocols for the bioconjugation of proteins with Cbz-NH-PEG2-CH2COOH, a heterobifunctional linker containing a carboxybenzyl (Cbz)-protected amine, a short two-unit PEG spacer, and a terminal carboxylic acid. The carboxylic acid moiety allows for covalent attachment to primary amines (the N-terminus or lysine residues) on a protein surface, typically through the formation of a stable amide bond. The Cbz protecting group on the terminal amine of the linker allows for subsequent deprotection and further functionalization, making this linker particularly useful in the construction of more complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs).

Application: Use in PROTAC Development

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein of interest (POI). A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.

In this context, a protein (e.g., an antibody or antibody fragment) can be conjugated with this compound. Following conjugation, the Cbz group is removed to expose a primary amine. This amine can then be coupled to a small molecule ligand for an E3 ubiquitin ligase, completing the synthesis of a protein-based PROTAC. This approach enables the targeted degradation of extracellular or cell-surface proteins.

The Ubiquitin-Proteasome Pathway and PROTAC Mechanism

The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells. The process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to a target protein, marking it for degradation by the 26S proteasome.

A PROTAC hijacks this system by forming a ternary complex between the target protein and an E3 ligase. This proximity induces the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP-dependent Activation Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation POI Target Protein (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

PROTAC mechanism of action.

Experimental Protocols

Overall Experimental Workflow

The bioconjugation process involves three main stages: activation of the this compound linker, conjugation to the target protein, and subsequent purification and characterization of the conjugate.

experimental_workflow cluster_activation Linker Activation cluster_conjugation Protein Conjugation cluster_purification Purification & Characterization Linker This compound ActivatedLinker Cbz-NH-PEG2-CH2CO-NHS Linker->ActivatedLinker Activation Reagents EDC / Sulfo-NHS in Activation Buffer Reagents->ActivatedLinker ConjugateMix Reaction Mixture ActivatedLinker->ConjugateMix Protein Target Protein in Conjugation Buffer Protein->ConjugateMix Conjugate Protein-PEG-NH-Cbz ConjugateMix->Conjugate Conjugation Purification SEC / IEX Chromatography Conjugate->Purification Characterization SDS-PAGE / Mass Spectrometry Purification->Characterization Analysis

Bioconjugation workflow.
Protocol 1: Activation of this compound with EDC/Sulfo-NHS

This protocol describes the activation of the terminal carboxylic acid of this compound to a more reactive sulfo-N-hydroxysuccinimide (sulfo-NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare fresh 200 mM stock solutions of EDC and sulfo-NHS in Activation Buffer.

  • In a microcentrifuge tube, combine the reagents in the following order:

    • 10 µL of 100 mM this compound

    • 50 µL of Activation Buffer

    • 20 µL of 200 mM EDC

    • 20 µL of 200 mM sulfo-NHS

  • Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The resulting activated linker (Cbz-NH-PEG2-CH2CO-sulfo-NHS) is now ready for conjugation to the protein. It is recommended to use the activated linker immediately.

Protocol 2: Conjugation of Activated Linker to a Target Protein

This protocol details the conjugation of the activated Cbz-NH-PEG2-CH2CO-sulfo-NHS to primary amines on a target protein.

Materials:

  • Activated Cbz-NH-PEG2-CH2CO-sulfo-NHS solution (from Protocol 1)

  • Target protein (e.g., a monoclonal antibody at 1-10 mg/mL)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Buffer exchange the target protein into the Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Add the desired molar excess of the activated linker solution to the protein solution. A common starting point is a 20-fold molar excess of the linker over the protein.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours, with gentle stirring or rotation.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Remove excess, non-reacted linker and quenching buffer by buffer exchanging the conjugate into a suitable storage buffer (e.g., PBS) using a desalting column.

Protocol 3: Purification of the Protein Conjugate

Purification is necessary to separate the desired protein-PEG conjugate from unconjugated protein and any potential multi-PEGylated species.

3.1 Size Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, the conjugate will elute earlier than the unconjugated protein.

  • Column: A suitable SEC column (e.g., Superdex 200 Increase or similar).

  • Mobile Phase: A physiological buffer such as PBS, pH 7.4.

  • Procedure: Equilibrate the column with the mobile phase. Load the reaction mixture onto the column and collect fractions. Monitor the elution profile at 280 nm. Pool the fractions corresponding to the desired conjugate.

3.2 Ion Exchange Chromatography (IEX) IEX separates molecules based on their net charge. The attachment of the neutral PEG chain can shield charged residues on the protein surface, leading to a change in its retention time on an IEX column compared to the unconjugated protein.

  • Column: A cation or anion exchange column, depending on the pI of the protein and the chosen pH.

  • Buffers:

    • Buffer A: A low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Buffer B: A high salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Procedure: Equilibrate the column with Buffer A. Load the sample and wash with Buffer A. Elute the bound proteins with a linear gradient of Buffer B. Collect fractions and analyze for the presence of the conjugate.

Protocol 4: Characterization of the Protein Conjugate

4.1 SDS-PAGE Analysis Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.

  • Procedure: Prepare samples of the unconjugated protein and the purified conjugate. Run the samples on a polyacrylamide gel under reducing and/or non-reducing conditions. Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue). The conjugated protein will show a band shift to a higher apparent molecular weight compared to the unconjugated protein.

4.2 Mass Spectrometry Mass spectrometry provides a precise determination of the molecular weight of the conjugate, confirming the successful attachment of the linker and allowing for the determination of the degree of PEGylation (number of linkers per protein).

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

  • Procedure: Prepare the sample according to the instrument's requirements. The mass spectrum of the conjugate will show a mass increase corresponding to the mass of the attached linker(s) compared to the unconjugated protein.

Protocol 5: Cbz Deprotection

The Cbz group can be removed to reveal a primary amine for further conjugation. Catalytic hydrogenolysis is a common method, but care must be taken to ensure compatibility with the protein, particularly with regard to disulfide bonds.

Materials:

  • Purified Protein-PEG-NH-Cbz conjugate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

  • Reaction solvent (e.g., ethanol/water mixture)

Procedure (General Guidance - requires optimization for specific proteins):

  • Dissolve the conjugate in a suitable solvent.

  • Carefully add the Pd/C catalyst.

  • Place the reaction under a hydrogen atmosphere and stir at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter off the catalyst.

  • Purify the deprotected conjugate using SEC to remove any by-products.

Note: Alternative mild deprotection methods using transfer hydrogenation or specific chemical reagents may be more suitable for proteins with sensitive functional groups and should be considered.

Data Presentation

Table 1: Reagents and their Properties
ReagentMolecular Weight ( g/mol )Function
This compound325.35Heterobifunctional PEG linker
EDC191.70Carboxyl activating agent
Sulfo-NHS217.13Stabilizes activated carboxyls
Target Protein (Example: IgG)~150,000Biomolecule for conjugation
Table 2: Representative Conjugation Reaction Conditions and Efficiency
Molar Excess of Linker:ProteinReaction Time (min)Temperature (°C)Conjugation Efficiency (%)*Average Linkers per Protein**
5:16025450.9
10:16025701.5
20:16025902.1
50:16025>953.5

*Conjugation efficiency determined by the percentage of conjugated protein relative to the total protein as measured by densitometry of an SDS-PAGE gel. **Average number of linkers per protein determined by mass spectrometry.

Table 3: Characterization of a Representative IgG Conjugate
SpeciesTheoretical MW (Da)Observed MW by ESI-MS (Da)Apparent MW by SDS-PAGE (kDa)
Unconjugated IgG150,000150,005~150
IgG + 1 Linker150,325150,330~155
IgG + 2 Linkers150,650150,658~160
IgG + 3 Linkers150,975150,982~165

Disclaimer: The data presented in Tables 2 and 3 are representative examples and will vary depending on the specific protein, reaction conditions, and analytical methods used. Optimization of the protocols is recommended for each specific application.

Application Notes and Protocols for Surface Modification of Nanoparticles with Cbz-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility, stability, and circulation half-life of nanoparticles by creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system. The bifunctional linker, Cbz-NH-PEG2-CH2COOH, offers a versatile platform for nanoparticle surface functionalization.

This molecule features a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a carbobenzyloxy (Cbz)-protected amine. The Cbz protecting group is stable under various conditions and can be selectively removed to expose a primary amine, which can then be used for the conjugation of targeting ligands, drugs, or imaging agents. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the surface modification of nanoparticles.

Key Applications

  • Enhanced Biocompatibility and Stability: The hydrophilic PEG spacer reduces non-specific protein adsorption and aggregation of nanoparticles in biological media.

  • Platform for Bioconjugation: The terminal Cbz-protected amine, once deprotected, serves as a reactive handle for the covalent attachment of various biomolecules.

  • Targeted Drug Delivery: Conjugation of targeting moieties (e.g., antibodies, peptides, small molecules) to the deprotected amine enables specific delivery of therapeutic payloads to diseased cells or tissues.

  • Controlled Release Systems: The linker can be incorporated into more complex nanoparticle designs to influence drug loading and release kinetics.

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Nanoparticles

The initial step involves the synthesis of nanoparticles with surface amine groups, which will serve as anchor points for the this compound linker. Below are generalized protocols for two common types of nanoparticles.

A. Amine-Functionalized Iron Oxide Nanoparticles (IONPs)

  • Materials: Ferric chloride hexahydrate (FeCl₃·6H₂O), Ferrous chloride tetrahydrate (FeCl₂·4H₂O), Ammonium (B1175870) hydroxide (B78521) (NH₄OH), (3-Aminopropyl)trimethoxysilane (APTMS), Ethanol (B145695), Deionized water.

  • Procedure:

    • Prepare a solution of FeCl₃·6H₂O (e.g., 4.0 mmol) and FeCl₂·4H₂O (e.g., 2.0 mmol) in deionized water (e.g., 100 mL) with vigorous stirring under a nitrogen atmosphere.

    • Heat the solution to 80°C.

    • Rapidly add ammonium hydroxide (e.g., 10 mL, 25%) to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

    • Continue stirring at 80°C for 1 hour.

    • Cool the mixture to room temperature and collect the nanoparticles using a strong magnet.

    • Wash the nanoparticles three times with deionized water and twice with ethanol.

    • Disperse the nanoparticles in ethanol (e.g., 100 mL) and add APTMS (e.g., 1.0 mL).

    • Stir the mixture at room temperature for 24 hours to allow for silanization.

    • Collect the amine-functionalized IONPs with a magnet and wash them thoroughly with ethanol to remove excess APTMS.

    • Dry the nanoparticles under vacuum and store them at 4°C.

B. Amine-Functionalized Mesoporous Silica (B1680970) Nanoparticles (MSNs)

  • Materials: Tetraethyl orthosilicate (B98303) (TEOS), Cetyltrimethylammonium bromide (CTAB), Sodium hydroxide (NaOH), (3-Aminopropyl)triethoxysilane (APTES), Ethanol, Deionized water.

  • Procedure:

    • Dissolve CTAB (e.g., 1.0 g) in deionized water (e.g., 480 mL) and add NaOH solution (e.g., 3.5 mL, 2 M).

    • Heat the solution to 80°C with vigorous stirring.

    • Add TEOS (e.g., 5.0 mL) dropwise to the solution and continue stirring for 2 hours to form the silica nanoparticles.

    • Collect the nanoparticles by centrifugation, wash with deionized water and ethanol.

    • To introduce amine groups, redisperse the nanoparticles in ethanol (e.g., 100 mL) and add APTES (e.g., 1.0 mL).

    • Reflux the mixture for 12 hours.

    • Collect the nanoparticles by centrifugation and wash with ethanol to remove unreacted APTES.

    • To remove the CTAB template, resuspend the nanoparticles in an acidic ethanol solution (e.g., 1% v/v HCl in ethanol) and stir for 6 hours.

    • Collect, wash with ethanol, and dry the amine-functionalized MSNs under vacuum.

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol utilizes the well-established EDC/NHS chemistry to form a stable amide bond between the carboxylic acid of the linker and the amine groups on the nanoparticle surface.

  • Materials: Amine-functionalized nanoparticles, this compound, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0), Coupling Buffer (e.g., PBS, pH 7.4), Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0), Washing Buffer (e.g., PBS with 0.05% Tween 20).

  • Procedure:

    • Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of e.g., 1 mg/mL.

    • In a separate tube, dissolve this compound (e.g., 5-10 molar excess relative to surface amines), EDC (e.g., 2-fold molar excess over the linker), and NHS (e.g., 2-fold molar excess over the linker) in Activation Buffer.

    • Incubate the linker solution for 15 minutes at room temperature to activate the carboxylic acid group.

    • Add the activated linker solution to the nanoparticle dispersion.

    • React for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the Quenching Solution and incubating for 15 minutes.

    • Collect the nanoparticles by centrifugation or magnetic separation.

    • Wash the Cbz-PEG-functionalized nanoparticles three times with Washing Buffer and finally resuspend in the desired buffer for storage or further use.

Protocol 3: Deprotection of the Cbz Group

Catalytic hydrogenolysis is a common and efficient method for removing the Cbz protecting group to expose the terminal amine.

  • Materials: Cbz-PEG-functionalized nanoparticles, Palladium on carbon (Pd/C, 10 wt%), Hydrogen gas (H₂) or a hydrogen donor like ammonium formate (B1220265), Solvent (e.g., Methanol or Ethanol).

  • Procedure:

    • Disperse the Cbz-PEG-functionalized nanoparticles in the chosen solvent.

    • Add a catalytic amount of 10% Pd/C (e.g., 10% by weight of the nanoparticles).

    • If using H₂ gas, place the reaction vessel under a hydrogen atmosphere (e.g., balloon pressure) and stir vigorously.

    • If using a hydrogen donor, add ammonium formate (e.g., 5-10 fold molar excess) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress by a suitable method (e.g., ninhydrin (B49086) test for the presence of free amines).

    • Upon completion, remove the Pd/C catalyst by filtration or magnetic separation (if using magnetic nanoparticles).

    • Wash the resulting amine-terminated PEGylated nanoparticles with the solvent and dry under vacuum.

Characterization of Modified Nanoparticles

Thorough characterization at each step is crucial to ensure successful surface modification.

Characterization Technique Parameter Measured Expected Outcome after Modification
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in size after each modification step (Amine-functionalization, PEGylation).
Zeta PotentialChange in surface charge. E.g., for IONPs, a positive shift after amine functionalization, followed by a decrease towards neutral after PEGylation.
Fourier-Transform Infrared (FTIR) Spectroscopy Surface Functional GroupsAppearance of characteristic peaks for amide bonds (~1650 cm⁻¹) after PEGylation. Disappearance of Cbz peaks and appearance of N-H bending peaks after deprotection.
Thermogravimetric Analysis (TGA) Weight Loss upon HeatingIncreased weight loss in PEGylated nanoparticles compared to unmodified ones, corresponding to the amount of grafted PEG.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition of the SurfaceDetection of nitrogen and changes in carbon and oxygen signals consistent with the chemical modifications.
Ninhydrin Test Presence of Primary AminesPositive (color change) after amine functionalization and after Cbz deprotection. Negative after PEGylation with the Cbz group intact.

Visualization of Workflows

Below are diagrams illustrating the key experimental workflows.

G cluster_0 Nanoparticle Synthesis NP_precursors Nanoparticle Precursors Amine_functionalization Amine Functionalization NP_precursors->Amine_functionalization Synthesis Amine_NP Amine-Functionalized Nanoparticle Amine_functionalization->Amine_NP Surface Modification

Caption: Workflow for the synthesis of amine-functionalized nanoparticles.

G cluster_1 PEGylation Workflow Amine_NP Amine-Functionalized Nanoparticle Coupling Coupling Reaction Amine_NP->Coupling Linker This compound + EDC/NHS Linker->Coupling Cbz_PEG_NP Cbz-PEG-Functionalized Nanoparticle Coupling->Cbz_PEG_NP

Caption: Covalent conjugation of the Cbz-PEG linker to nanoparticles.

G cluster_2 Cbz Deprotection and Bioconjugation Cbz_PEG_NP Cbz-PEG-Functionalized Nanoparticle Deprotection Catalytic Hydrogenolysis Cbz_PEG_NP->Deprotection Amine_PEG_NP Amine-Terminated PEG Nanoparticle Deprotection->Amine_PEG_NP Bioconjugation Bioconjugation Amine_PEG_NP->Bioconjugation Biomolecule Targeting Ligand/ Drug Biomolecule->Bioconjugation Targeted_NP Targeted Nanoparticle Bioconjugation->Targeted_NP

Caption: Deprotection of the Cbz group and subsequent bioconjugation.

Concluding Remarks

The use of this compound provides a robust and versatile method for the surface engineering of nanoparticles. The protocols outlined in these application notes offer a starting point for researchers to develop sophisticated nanoparticle-based systems for a variety of biomedical applications. Optimization of reaction conditions and thorough characterization are essential for achieving reproducible and effective results.

Application Notes and Protocols: A Step-by-Step Guide to Cbz Deprotection of Cbz-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical molecules. Its stability under various conditions and the availability of multiple deprotection methods make it a versatile choice. This document provides a detailed guide for the deprotection of the Cbz group from Cbz-NH-PEG2-CH2COOH to yield H2N-PEG2-CH2COOH, a valuable building block in bioconjugation and drug delivery. The presence of the polyethylene (B3416737) glycol (PEG) linker and a terminal carboxylic acid requires careful consideration of the deprotection strategy to ensure high yield and purity.

Deprotection Methods Overview

The selection of an appropriate Cbz deprotection method is critical and depends on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction. The most common methods for Cbz removal are catalytic hydrogenolysis and acidic cleavage.

Method Category Reagents/Conditions Key Advantages Potential Limitations
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields.[1][2]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); safety concerns with H₂ gas.[1]
Transfer Hydrogenolysis HCOOH-NH₄, Et₃SiH, Pd/CAvoids the use of H₂ gas, making it safer for larger-scale reactions.[1][3]Can also reduce other functional groups.[1]
Acidic Cleavage HBr in Acetic AcidEffective for substrates that are not compatible with hydrogenation.[1][4]Harsh conditions can affect acid-labile groups.[1]
AlCl₃ in HFIPMild and selective for Cbz over O- and N-Bn groups; suitable for sensitive substrates.[1][5]Requires stoichiometric amounts of the Lewis acid.
Methanesulfonic acid in HFIPFacile, often resulting in quantitative yields at room temperature.Requires the use of a fluorinated solvent.

Experimental Protocols

Note: The following protocols are general and may require optimization for the specific substrate, this compound.

Protocol 1: Catalytic Hydrogenolysis with H₂ Gas

This is the most frequently used method for Cbz deprotection due to its mildness and high efficiency.[1] It involves the cleavage of the benzyl (B1604629) C-O bond using hydrogen gas in the presence of a palladium catalyst.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) (typically 5-10 mol%)

  • Methanol (B129727) (or ethanol, ethyl acetate, THF)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., methanol).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the reaction vessel and purge with H₂ gas.

  • Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and in the presence of air.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, H2N-PEG2-CH2COOH.

  • If necessary, purify the product further by crystallization or chromatography.

Protocol 2: Transfer Hydrogenolysis

This method offers a safer alternative to using hydrogen gas, which can be advantageous for larger-scale reactions.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen donor (e.g., ammonium (B1175870) formate, triethylsilane)

  • Methanol or ethanol

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol or ethanol.

  • Add the hydrogen donor (e.g., ammonium formate, 3-5 equiv).

  • Carefully add 10% Pd/C.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • An aqueous work-up may be necessary to remove salts. Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to yield the deprotected amine.

Protocol 3: Acidic Cleavage with HBr in Acetic Acid

This method is suitable for substrates that are incompatible with hydrogenation.[1]

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound in a minimal amount of glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the product by adding a large volume of cold diethyl ether.

  • Collect the solid by filtration, wash with ether, and dry under vacuum.

Reaction Monitoring and Characterization

  • TLC: Use a suitable solvent system (e.g., dichloromethane (B109758)/methanol or ethyl acetate/hexanes with a small amount of acetic acid) to monitor the disappearance of the starting material and the appearance of the product. The product, being a free amine, will have a different retention factor (Rf) and may require staining with ninhydrin (B49086) for visualization.

  • LC-MS: This is a powerful technique to monitor the reaction and confirm the mass of the desired product.[6][7] A reversed-phase C18 column with a mobile phase of water and acetonitrile (B52724) (often with 0.1% formic acid or trifluoroacetic acid) is typically used.[8][9]

Visualizing the Workflow and Chemical Transformation

Chemical Deprotection Workflow

The following diagram illustrates the general workflow for the Cbz deprotection of this compound.

Workflow for Cbz Deprotection of this compound cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_product Final Product start This compound reaction Select Deprotection Method (e.g., Catalytic Hydrogenolysis) start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Filtration (if catalyst used) Solvent Removal Purification (if needed) monitoring->workup end H2N-PEG2-CH2COOH workup->end

Caption: A general experimental workflow for the Cbz deprotection process.

Chemical Transformation Diagram

This diagram shows the chemical structures involved in the deprotection reaction via catalytic hydrogenolysis.

Cbz Deprotection via Catalytic Hydrogenolysis reactant This compound (Starting Material) reagents H₂, Pd/C Methanol product H2N-PEG2-CH2COOH (Deprotected Product) reactant->product Deprotection byproducts Toluene + CO₂

Caption: The chemical transformation during catalytic hydrogenolysis of Cbz-protected PEGylated carboxylic acid.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Inactive catalystUse a fresh batch of high-quality Pd/C. Increase catalyst loading.
Insufficient hydrogen pressureIncrease hydrogen pressure (e.g., to 50 psi). Ensure vigorous stirring.
Catalyst poisoningIf sulfur-containing compounds are present, consider alternative deprotection methods.[10]
Side Product Formation N-methylation (with methanol at high temp)Use a different solvent (ethanol, ethyl acetate) or run the reaction at room temperature.
Esterification (under acidic conditions with alcohol solvent)Use a non-alcoholic solvent like dioxane or dichloromethane for acidic deprotection.
Re-alkylation (acidic cleavage)Add a scavenger like anisole (B1667542) to trap the benzyl cation.

Conclusion

The deprotection of this compound is a critical step for its use in further bioconjugation applications. While catalytic hydrogenolysis is often the method of choice due to its mild conditions and high yields, alternative methods like transfer hydrogenolysis and acidic cleavage provide valuable options for substrates with incompatible functional groups. Careful monitoring and optimization of the reaction conditions are essential to achieve the desired product in high purity. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of drug development and chemical biology.

References

Application Notes and Protocols for Cbz-NH-PEG2-CH2COOH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Cbz-NH-PEG2-CH2COOH, a heterobifunctional PEG linker, in the development of advanced drug delivery systems. This document details its primary applications, protocols for its use in bioconjugation, and key characterization parameters for the resulting conjugates.

Introduction to this compound

This compound is a versatile linker molecule featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, separated by a two-unit polyethylene glycol (PEG) spacer.[1] This structure provides several advantages in drug delivery design:

  • Bifunctionality: The two different terminal groups allow for the sequential and controlled conjugation of two different molecules, such as a targeting ligand and a therapeutic agent.[1]

  • PEG Spacer: The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile by reducing immunogenicity and preventing rapid clearance.

  • Orthogonal Protection: The Cbz group is a stable protecting group for the amine functionality that can be selectively removed under specific conditions, allowing for controlled, multi-step synthetic strategies.

Its primary applications lie in the construction of Proteolysis Targeting Chimeras (PROTACs) and the functionalization of various molecules and nanoparticles for targeted drug delivery.

Key Applications in Drug Delivery

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal candidate for this linker component.

The carboxylic acid end can be coupled to an amine-containing E3 ligase ligand, followed by the deprotection of the Cbz group to reveal an amine, which is then conjugated to a warhead that targets the protein of interest. The PEG spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Functionalization of Nanoparticles and Surfaces

The carboxylic acid moiety of this compound can be activated to react with primary amines on the surface of nanoparticles (e.g., iron oxide, gold, or polymeric nanoparticles). This surface modification serves multiple purposes:

  • Improved Biocompatibility: The PEG chains create a hydrophilic shell around the nanoparticle, reducing non-specific protein adsorption and uptake by the reticuloendothelial system.

  • Introduction of Reactive Groups: After conjugation to the nanoparticle, the Cbz group can be removed to expose a primary amine on the surface. This amine can then be used to attach targeting ligands (e.g., antibodies, peptides) or therapeutic payloads.

Development of Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to link a cytotoxic drug to an antibody. The carboxylic acid can be conjugated to an amine-containing drug molecule. Following Cbz deprotection, the newly formed amine on the linker-drug complex can be coupled to the antibody, often through surface lysine residues or engineered cysteine residues.

Quantitative Data and Characterization

While specific quantitative data for drug delivery systems employing this compound is not widely available in public literature, the following tables outline the typical characterization parameters that are essential for evaluating such systems.

Table 1: Characterization of Nanoparticle-Drug Conjugates

ParameterMethodTypical Desired Outcome
Particle Size Dynamic Light Scattering (DLS)Monodisperse population with a size appropriate for the intended target (e.g., < 200 nm for tumor targeting).
Zeta Potential DLS with Electrophoretic MobilityNear-neutral or slightly negative to minimize non-specific interactions.
Drug Loading Content (DLC) HPLC, UV-Vis SpectroscopyHigh DLC to maximize therapeutic payload delivery.
Encapsulation Efficiency (EE) HPLC, UV-Vis SpectroscopyHigh EE to minimize drug waste and systemic toxicity.
In Vitro Drug Release Dialysis Method, HPLCSustained release profile, potentially with stimuli-responsiveness (e.g., pH, enzymes).

Table 2: Characterization of PROTACs

ParameterMethodTypical Desired Outcome
Purity HPLC, LC-MS>95% purity to ensure well-defined biological activity.
Binding Affinity (Target Protein) Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)High affinity (low nM to µM range) for the target protein.
Binding Affinity (E3 Ligase) ITC, SPRHigh affinity (low nM to µM range) for the E3 ligase.
In Vitro Protein Degradation Western Blot, In-Cell WesternPotent degradation of the target protein (low DC50 value).
Maximum Degradation (Dmax) Western Blot, In-Cell WesternHigh percentage of target protein degradation.
Cell Viability MTT, CellTiter-Glo AssayMinimal off-target cytotoxicity.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of this compound and its subsequent conjugation to a molecule containing a primary amine (e.g., a drug, a dye, or a modified nanoparticle).

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-Buffered Saline (PBS)

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS pH 7.4-8.0) or an organic solvent with a non-nucleophilic base like TEA or DIPEA.

    • Add the activated this compound solution dropwise to the amine solution.

    • Allow the reaction to proceed at room temperature for 2-12 hours or overnight at 4°C.

  • Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the conjugate using dialysis against PBS to remove unreacted reagents or by size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation using techniques such as HPLC, LC-MS, and NMR.

Protocol 2: Cbz Deprotection

This protocol outlines the removal of the Cbz protecting group to expose a primary amine.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected conjugate in methanol or ethanol.

  • Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the reaction vessel and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected product.

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Cbz Deprotection cluster_step3 Step 3: Final Conjugation Cbz_Linker This compound Coupling EDC, NHS Cbz_Linker->Coupling E3_Ligand E3 Ligase Ligand (amine) E3_Ligand->Coupling Intermediate Cbz-Linker-E3 Ligand Coupling->Intermediate Deprotection H2, Pd/C Intermediate->Deprotection Amine_Intermediate NH2-Linker-E3 Ligand Deprotection->Amine_Intermediate Final_Coupling Coupling Reaction Amine_Intermediate->Final_Coupling Warhead Target Ligand (activated) Warhead->Final_Coupling PROTAC Final PROTAC Final_Coupling->PROTAC

Caption: Workflow for PROTAC Synthesis.

Nanoparticle_Functionalization NP Amine-functionalized Nanoparticle Conjugation1 Amide Bond Formation NP->Conjugation1 Linker This compound (activated with EDC/NHS) Linker->Conjugation1 Cbz_NP Cbz-PEG-Nanoparticle Conjugation1->Cbz_NP Deprotection Cbz Deprotection (H2, Pd/C) Cbz_NP->Deprotection Amine_NP Amine-PEG-Nanoparticle Deprotection->Amine_NP Conjugation2 Final Conjugation Amine_NP->Conjugation2 Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Conjugation2 Targeted_NP Targeted Nanoparticle Conjugation2->Targeted_NP

Caption: Nanoparticle Functionalization Workflow.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Recycle PROTAC Recycling Ternary_Complex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Recycle->PROTAC

Caption: PROTAC Mechanism of Action.

References

Application Notes and Protocols for Amide Bond Formation using Cbz-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG2-CH2COOH is a bifunctional linker molecule widely utilized in bioconjugation, peptide synthesis, and drug delivery.[1] It features a carboxylic acid group for amide bond formation, a two-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a carbobenzyloxy (Cbz) protected amine.[1][2] The Cbz group provides a stable protecting group that can be selectively removed, typically by catalytic hydrogenation, allowing for further functionalization.[3][4]

This document provides detailed application notes and protocols for the use of this compound in forming stable amide bonds with primary amine-containing molecules. The focus is on the widely used and robust EDC/NHS coupling chemistry.

Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 2-(2-(2-(Benzyloxycarbonylamino)ethoxy)ethoxy)acetic acid
Synonyms Cbz-AEEA, Cbz-PEG2-Acid
CAS Number 165454-06-8
Molecular Formula C14H19NO6
Molecular Weight 297.31 g/mol
Appearance White to off-white solid or viscous liquid
Purity Typically ≥95% (HPLC)[4][5]
Solubility Soluble in organic solvents such as DMF and DMSO. Poorly soluble in water.

Principle of Amide Bond Formation: EDC/NHS Chemistry

The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine is most commonly achieved through a two-step process mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid of this compound to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve the reaction efficiency, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.0).

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an amine-containing molecule. Optimization may be required depending on the specific properties of the substrates.

Protocol 1: Amide Bond Formation in Solution Phase

This protocol describes the coupling of this compound to a soluble amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.

  • Coupling to the Amine-Containing Molecule:

    • In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in the Coupling Buffer.

    • Add the activated Cbz-NH-PEG2-NHS ester solution to the amine-containing molecule solution.

    • If the reaction is performed in an organic solvent, add DIPEA (2-3 equivalents) to act as a base.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Stir for 15-30 minutes at room temperature.

  • Purification:

    • The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Cbz Group Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group to expose a primary amine for further functionalization.[1]

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected conjugate (1.0 equivalent) in MeOH or EtOH.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the amide bond formation using this compound.

Table 1: Typical Reagent Stoichiometry for Amide Coupling

ReagentMolar Excess (relative to limiting reagent)Purpose
This compound1.0 - 1.5PEGylating agent
Amine-containing Molecule1.0Substrate
EDC-HCl1.2 - 2.0Carboxylic acid activator
NHS1.2 - 1.5Stabilizes the activated intermediate
DIPEA (in organic solvent)2.0 - 3.0Base to neutralize HCl and facilitate coupling

Table 2: Typical Reaction Conditions and Expected Outcomes

ParameterConditionExpected Outcome
Activation pH 4.5 - 6.0Efficient formation of O-acylisourea intermediate
Coupling pH 7.2 - 8.0Efficient reaction of NHS ester with primary amine
Reaction Time 2 - 16 hoursHigh conversion to the amide product
Reaction Temperature Room TemperatureStable reaction conditions
Typical Yield 60-90% (after purification)Dependent on substrate and purification method
Purity (Post-HPLC) >95%High purity product

Characterization of the Conjugate

The successful formation of the amide bond and the purity of the final conjugate should be confirmed by appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the final product and to separate the conjugate from unreacted starting materials.[6]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate, thus verifying the successful coupling of the this compound linker.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate. The presence of characteristic peaks from both the PEG linker and the target molecule, as well as the disappearance of the carboxylic acid proton, indicates successful conjugation.[9]

Visualizations

Amide_Bond_Formation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_deprotection Optional Deprotection Cbz_PEG_COOH This compound Activated_Ester Amine-Reactive NHS Ester Cbz_PEG_COOH->Activated_Ester EDC, NHS EDC EDC NHS NHS Amine_Molecule R-NH2 (Amine-containing Molecule) Conjugate Cbz-NH-PEG2-CH2-CO-NH-R (Final Conjugate) Activated_Ester->Conjugate Amine coupling Amine_Molecule->Conjugate Deprotected_Conjugate H2N-PEG2-CH2-CO-NH-R (Deprotected Conjugate) Conjugate->Deprotected_Conjugate H2, Pd/C

Caption: Workflow for amide bond formation and deprotection.

EDC_NHS_Mechanism Carboxylic_Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: Mechanism of EDC/NHS mediated amide coupling.

Drug_Delivery_Application cluster_conjugation Bioconjugation Drug Therapeutic Molecule (e.g., Small Molecule, Peptide) ADC Drug-Linker-Ligand Conjugate (e.g., Antibody-Drug Conjugate) Drug->ADC Linker This compound Linker->ADC Targeting_Ligand Targeting Ligand (e.g., Antibody, Folate) Targeting_Ligand->ADC Cell Target Cell (e.g., Cancer Cell) ADC->Cell Targeted Delivery Therapeutic_Effect Targeted Therapeutic Effect Cell->Therapeutic_Effect Internalization and Drug Release

Caption: Application in targeted drug delivery systems.

References

Application Notes and Protocols for Cbz-NH-PEG2-CH2COOH in Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG2-CH2COOH is a heterobifunctional linker molecule featuring a discrete two-unit polyethylene glycol (PEG) spacer. This reagent is particularly valuable in bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The molecule incorporates a terminal carboxylic acid and a carbobenzyloxy (Cbz)-protected amine. The carboxylic acid allows for straightforward coupling to primary amines on biomolecules, while the Cbz group provides a stable protecting group for the terminal amine, which can be selectively removed for subsequent conjugation steps.[3]

The inclusion of a short PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4][5] These characteristics make this compound a versatile tool for researchers developing novel therapeutics and diagnostics.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 2-(2-(2-((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)acetic acid
Synonyms Z-AEEA, CBZ-AEEA
CAS Number 165454-06-8
Molecular Formula C14H19NO6
Molecular Weight 297.31 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, and other polar organic solvents

Applications in Biomolecule Labeling

The primary application of this compound is as a linker in the synthesis of complex bioconjugates. Its bifunctional nature allows for a sequential and controlled approach to building these molecules.

PROTAC Synthesis

This compound is extensively used as a linker in the synthesis of PROTACs.[1][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The linker's length and composition are critical for the efficacy of the PROTAC, as they influence the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Recruits Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Development

While less specific data is available, the properties of this compound make it a suitable linker for the development of ADCs. In this context, the carboxylic acid can be conjugated to an amine on the antibody, and after deprotection of the Cbz group, a cytotoxic drug can be attached to the newly exposed amine. The PEG spacer can help to improve the solubility and stability of the ADC.

Experimental Protocols

The following protocols are adapted from methodologies for the closely related Cbz-NH-PEG1-CH2COOH and are expected to be applicable to this compound with minor optimization.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid of this compound to form an amine-reactive NHS ester, followed by coupling to a biomolecule containing a primary amine (e.g., a protein).

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF to a concentration of approximately 0.1 M.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour to pre-activate the carboxylic acid.

  • Conjugation to the Biomolecule:

    • Dissolve the amine-containing biomolecule (1.0 equivalent) in the reaction buffer.

    • Add the activated this compound solution to the biomolecule solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the stability of the biomolecule.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.

Experimental Workflow: Amide Bond Formation

Amide_Bond_Formation start Start: Materials dissolve_linker Dissolve this compound in anhydrous DMF start->dissolve_linker dissolve_biomolecule Dissolve amine-containing biomolecule in buffer start->dissolve_biomolecule add_activators Add EDC and NHS dissolve_linker->add_activators activate Stir for 1 hr at RT (Activation) add_activators->activate conjugate Combine activated linker and biomolecule activate->conjugate dissolve_biomolecule->conjugate react React for 2-4 hrs at RT or overnight at 4°C conjugate->react purify Purify conjugate (e.g., SEC, dialysis) react->purify characterize Characterize conjugate (e.g., MALDI-TOF, SDS-PAGE) purify->characterize end End: Purified Conjugate characterize->end

Caption: Workflow for amide bond formation.

Protocol 2: Cbz Deprotection

This protocol describes the removal of the Cbz protecting group from the terminal amine of the linker using catalytic hydrogenation.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2) supply or a hydrogen generator

  • Celite® for filtration

Procedure:

  • Dissolution:

    • Dissolve the Cbz-protected conjugate in a suitable solvent such as methanol or ethanol in a hydrogenation flask.

  • Hydrogenation:

    • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

    • Seal the flask and purge the system with an inert gas (e.g., argon or nitrogen), followed by purging with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • Monitor the reaction progress by LC-MS. The reaction may take 12-24 hours to complete.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product with a free amine.

Logical Relationship: this compound Functionality

Linker_Functionality cluster_reactions Chemical Transformations cluster_products Resulting Functional Groups Linker This compound Cbz-Protected Amine PEG2 Spacer Carboxylic Acid Deprotection Cbz Deprotection (e.g., H2, Pd/C) Linker:f0->Deprotection Amide_Coupling Amide Bond Formation (e.g., EDC, NHS) Linker:f2->Amide_Coupling Free_Amine Free Amine (-NH2) Deprotection->Free_Amine Amide_Bond Amide Bond (-CONH-) Amide_Coupling->Amide_Bond

Caption: Functional ends of the linker and their reactions.

Data Presentation

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide representative data that can be expected for this class of linkers. Note: These values are for illustrative purposes and should be empirically determined for each specific application.

Table 1: Representative Reaction Parameters for Amide Bond Formation
ParameterBiomolecule A (Protein)Biomolecule B (Peptide)
Biomolecule Concentration 5 mg/mL2 mg/mL
Linker:Biomolecule Molar Ratio 10:15:1
Reaction Time 4 hours2 hours
Temperature Room TemperatureRoom Temperature
Typical Conjugation Efficiency 60-80%70-90%
Purification Method Size-Exclusion ChromatographyRP-HPLC
Expected Yield 40-60%50-70%
Table 2: Representative Cbz Deprotection Parameters
ParameterValue
Substrate Concentration 0.05 M
Catalyst Loading (10% Pd/C) 10 mol%
Hydrogen Pressure 1 atm (balloon)
Solvent Methanol
Reaction Time 18 hours
Temperature Room Temperature
Typical Conversion Rate >95%
Purification Method Filtration and solvent evaporation
Expected Yield 85-95%

Conclusion

This compound is a versatile and valuable tool for researchers in bioconjugation and drug development. Its defined structure, which includes a PEG spacer, a reactive carboxylic acid, and a protected amine, allows for the controlled and sequential synthesis of complex biomolecules. The protocols and conceptual frameworks provided here serve as a guide for the effective application of this linker in the development of novel therapeutics and research reagents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Cbz-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Cbz-NH-PEG2-CH2COOH. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis and purification of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent synthetic route involves the protection of the primary amine of a suitable amino-PEG2-acid derivative with benzyl chloroformate (Cbz-Cl) under alkaline conditions. This reaction, a type of Schotten-Baumann reaction, is widely used for the introduction of the Cbz protecting group onto amines.[1][2][3]

Q2: What are the critical parameters to control during the Cbz protection reaction?

The critical parameters to control are pH, temperature, and the rate of addition of benzyl chloroformate. The pH of the reaction mixture should be maintained between 8 and 10 to ensure the amine is sufficiently nucleophilic while minimizing side reactions.[1] Temperatures are often kept low (e.g., 0 °C) to control the exothermic nature of the reaction and prevent degradation of the reagent.[2] Slow, dropwise addition of Cbz-Cl is recommended to prevent the formation of by-products.

Q3: What are the common impurities and by-products in this synthesis?

Common impurities can include unreacted starting materials such as the amino-PEG2-acid and benzyl chloroformate.[4] By-products may arise from the decomposition of benzyl chloroformate, leading to the formation of dibenzyl carbonate and benzyl alcohol.[4] Under highly basic conditions, racemization of the amino acid derivative can also occur, although this is less of a concern for this specific achiral molecule.[1]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the visualization of the consumption of the starting material and the formation of the desired product.

Q5: What are the recommended purification methods for this compound?

Due to the polar nature of the PEG linker and the presence of a carboxylic acid, reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective purification method.[4] For acidic molecules like this compound, using a mobile phase with a low pH (e.g., containing 0.1% formic acid or acetic acid) can improve peak shape and retention.[4] Non-chromatographic methods, such as recrystallization or complexation with magnesium chloride to induce precipitation, may also be viable alternatives.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incorrect pH: The pH of the reaction mixture is too low (amine is protonated and not nucleophilic) or too high (leading to side reactions).Maintain a pH between 8 and 10 using a suitable base (e.g., NaHCO₃, Na₂CO₃, or NaOH).[1][3]
Inactive Reagent: The benzyl chloroformate (Cbz-Cl) may have degraded due to improper storage.Use a fresh bottle of Cbz-Cl and store it under anhydrous conditions.
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction by TLC or LC-MS and consider extending the reaction time if necessary.
Presence of Multiple Products/By-products Rapid Addition of Cbz-Cl: Adding the Cbz-Cl too quickly can lead to localized high concentrations and the formation of by-products like dibenzyl carbonate.Add the Cbz-Cl slowly and dropwise to the reaction mixture with vigorous stirring.
High Reaction Temperature: Elevated temperatures can accelerate the decomposition of Cbz-Cl.Maintain a low temperature (e.g., 0-5 °C) during the addition of Cbz-Cl.[2]
Difficulty in Product Isolation/Purification Product is an Oil: Short-chain PEGylated compounds are often viscous oils, making them difficult to handle and purify by crystallization.Utilize RP-HPLC for purification.[4] Alternatively, attempt complexation with MgCl₂ to induce precipitation.[4]
Poor Separation in RP-HPLC: The product may co-elute with impurities.Optimize the HPLC gradient and mobile phase composition. Using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape for carboxylic acids.[4] Consider a different column chemistry if co-elution persists.[4]
Product Instability Hydrolysis of Cbz Group: The Cbz group can be susceptible to hydrolysis under strongly acidic or basic conditions.Maintain a neutral pH during workup and storage. For long-term storage, keep the product at -20°C.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the Cbz protection of an amino-PEG2-acid.

Materials:

  • Amino-PEG2-acetic acid derivative (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq)[2]

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino-PEG2-acetic acid in a mixture of THF and water.

  • Add the base (e.g., NaHCO₃) to the solution and cool the mixture to 0 °C in an ice bath.[2]

  • Slowly add benzyl chloroformate dropwise to the stirred solution, ensuring the temperature remains low.[2]

  • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS. A typical reaction time can be several hours to overnight.[2]

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Reverse-Phase HPLC

Equipment and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Crude this compound

Procedure:

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Set up a suitable gradient elution method on the HPLC system (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes).

  • Inject the sample onto the column.

  • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm for the phenyl group of Cbz).

  • Collect the fractions corresponding to the main product peak.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Dissolve Amino-PEG2-Acid in THF/Water add_base Add Base (e.g., NaHCO3) and Cool to 0 °C start->add_base add_cbzcl Slowly Add Benzyl Chloroformate add_base->add_cbzcl react Stir and Monitor (TLC or LC-MS) add_cbzcl->react workup Aqueous Workup and Extraction react->workup crude Crude this compound workup->crude purify Reverse-Phase HPLC crude->purify analyze Analyze Fractions (Analytical HPLC) purify->analyze pure Pure this compound analyze->pure

Caption: A general experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Product Yield? check_ph Verify pH is 8-10 start->check_ph Yes impurities Multiple By-products? start->impurities No check_reagent Use Fresh Cbz-Cl check_ph->check_reagent check_time Extend Reaction Time check_reagent->check_time slow_addition Slow Dropwise Addition of Cbz-Cl impurities->slow_addition Yes low_temp Maintain Low Temperature (0-5 °C) slow_addition->low_temp

Caption: A troubleshooting decision tree for common synthesis issues.

References

Troubleshooting low yield in Cbz-NH-PEG2-CH2COOH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in Cbz-NH-PEG2-CH2COOH conjugation reactions. Below you will find a series of frequently asked questions and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

The conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) is typically achieved through a carbodiimide-mediated coupling reaction. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]

The process occurs in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group (-COOH) of this compound to form a highly reactive O-acylisourea intermediate.[1][2]

  • Amide Bond Formation: This intermediate can then react with a primary amine (-NH2) on the target molecule to form a stable amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis and rearrangement into an unreactive N-acylurea.[2][3] To improve efficiency and stability, NHS is added to convert the O-acylisourea into a semi-stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired conjugate.[1][4]

Q2: What are the most common causes of low yield in this conjugation?

Low conjugation yield is a frequent issue that can stem from several factors, including:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or the presence of interfering substances in buffers can significantly hinder the reaction.[5][6]

  • Reagent Quality and Handling: Degradation of EDC or NHS due to moisture, or the use of poor-quality reagents, can lead to failed reactions.[5][6]

  • Side Reactions: Competing reactions, such as the hydrolysis of the activated NHS ester or the formation of an N-acylurea byproduct, can reduce the amount of desired product.[2][3]

  • Purification Challenges: The hydrophilic and flexible nature of the PEG linker can make purification difficult, leading to product loss.[7]

Q3: What are the ideal buffer conditions for the EDC/NHS coupling reaction?

The choice of buffer is critical for a successful conjugation. Amine-free and carboxyl-free buffers are essential to avoid competing reactions.

  • Activation Step (EDC/NHS): This step is most efficient in a slightly acidic environment (pH 4.5-6.0). MES buffer (4-morpholinoethanesulfonic acid) is a common choice.[8]

  • Conjugation Step (to amine): The reaction of the NHS-activated PEG linker with the primary amine is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[5][8] Phosphate-buffered saline (PBS) is a suitable option for this step, provided it does not contain primary amine additives.[8]

Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxyl groups, as they will compete in the reaction and significantly lower your yield. [6][8]

Troubleshooting Guide: Low Conjugation Yield

Problem: My conjugation reaction has a low or non-existent yield.

This guide provides a systematic approach to identifying and resolving the root cause of low yield in your this compound conjugation.

Step 1: Verify Reagent and Sample Integrity

Possible CauseRecommended Solution
Degradation of EDC/NHS EDC and NHS are moisture-sensitive.[5] Always use fresh, high-quality reagents. Allow vials to warm to room temperature before opening to prevent condensation.[5][8] Store desiccated at -20°C.[6]
Interfering Substances in Buffer Buffers containing primary amines (Tris, glycine) or carboxylates will quench the reaction.[6][8] Perform buffer exchange into an appropriate buffer (e.g., MES for activation, PBS for conjugation) using dialysis, desalting columns, or ultrafiltration.[6]
Low Purity/Concentration of Reactants Impurities in your starting materials can lead to side reactions. Ensure the purity of your this compound and amine-containing molecule. Low reactant concentrations can slow the reaction, allowing for hydrolysis of the activated ester.[8] If possible, increase the concentration of your reactants.

Step 2: Optimize Reaction Conditions

ParameterRecommended RangeNotes
pH Activation: 4.5-6.0Conjugation: 7.2-8.0A two-step reaction with pH adjustment is often optimal.[8] The activation of the carboxyl group is most efficient at a slightly acidic pH, while the subsequent reaction with the amine is favored at a slightly basic pH where the amine is deprotonated and nucleophilic.[5]
Reagent Molar Ratios EDC: 2-10 fold excessNHS: 2-5 fold excessPEG linker: 1-20 fold excess over the amine-containing moleculeThese ratios are a starting point and should be optimized for your specific application to drive the reaction towards product formation.[5]
Reaction Time and Temperature Activation: 15-60 minutes at room temperatureConjugation: 1-2 hours at room temperature or overnight at 4°CLonger incubation times may be necessary, but also increase the risk of hydrolysis of the activated ester. Monitor reaction progress via techniques like TLC or LC-MS.[5][8]

Step 3: Address Potential Side Reactions and Purification Issues

Possible CauseRecommended Solution
Hydrolysis of Activated Ester The O-acylisourea and NHS ester intermediates are susceptible to hydrolysis.[1] Perform the conjugation step immediately after the activation of the this compound.[5]
N-acylurea Formation This is a common side reaction where the activated O-acylisourea rearranges into an unreactive N-acylurea.[2][3] Using NHS or Sulfo-NHS helps to minimize this by converting the O-acylisourea to a more stable NHS ester.[4] The use of solvents with a low dielectric constant, such as dichloromethane or chloroform, can also reduce this side reaction.[2]
Difficult Purification PEGylated compounds can be challenging to purify due to their properties.[7] Consider chromatographic methods such as size-exclusion chromatography (SEC) to separate the conjugate from unreacted protein and PEG, or ion-exchange chromatography (IEX) which can separate based on changes in surface charge after PEGylation.[][10][11] Reverse-phase chromatography (RP-HPLC) can also be effective.[]

Experimental Protocols

Standard Two-Step EDC/NHS Conjugation Protocol

This protocol provides a general framework for conjugating this compound to a primary amine-containing protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Amine-containing protein solution

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF immediately before use. Allow all powdered reagents to equilibrate to room temperature before opening.

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound in Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in the Conjugation Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from unreacted reagents and byproducts using a desalting column or other chromatographic methods like SEC or IEX.

Visualizations

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low or No Conjugation Yield reagents Reagent/Sample Integrity start->reagents conditions Reaction Conditions start->conditions side_reactions Side Reactions/Purification start->side_reactions sol_reagents Use fresh reagents Buffer exchange reagents->sol_reagents sol_conditions Optimize pH (Two-step) Adjust molar ratios conditions->sol_conditions sol_purification Immediate conjugation Optimize purification method side_reactions->sol_purification

Caption: A stepwise workflow for troubleshooting low conjugation yield.

reaction_pathway peg_cooh This compound o_acylisourea O-Acylisourea Intermediate (Unstable) peg_cooh->o_acylisourea + EDC edc EDC amine R'-NH2 (Target Molecule) nhs NHS / Sulfo-NHS nhs_ester NHS Ester Intermediate (Semi-stable) o_acylisourea->nhs_ester + NHS conjugate Cbz-NH-PEG2-CH2-CO-NH-R' (Desired Conjugate) o_acylisourea->conjugate + R'-NH2 n_acylurea N-Acylurea Byproduct (Side Reaction) o_acylisourea->n_acylurea Rearrangement nhs_ester->conjugate + R'-NH2 hydrolysis Hydrolyzed PEG-COOH nhs_ester->hydrolysis + H2O (Hydrolysis) urea_byproduct Urea Byproduct

Caption: Reaction pathway for EDC/NHS mediated this compound conjugation.

References

Technical Support Center: Purification of Cbz-NH-PEG2-CH2COOH Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Cbz-NH-PEG2-CH2COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this molecule using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC purification of this compound, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with stationary phase; Inappropriate mobile phase pH.Acidify the mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group, which improves peak symmetry.[1][2] Using a buffered mobile phase can also help maintain a stable pH.[1]
Column overload.Reduce the amount of sample injected onto the column.[1]
Column contamination or degradation.Backflush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need replacement.[1]
Poor Resolution/Peak Splitting Inappropriate mobile phase composition or gradient.Optimize the gradient slope. A shallower gradient can often improve the resolution of closely eluting impurities.[] Experiment with different organic modifiers, such as methanol (B129727) instead of acetonitrile.
Unsuitable column chemistry.A C18 column is a standard choice. For persistent co-elution, consider a column with a different stationary phase chemistry.[1]
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion.
Inconsistent Retention Times Fluctuations in mobile phase pH or composition.Ensure consistent and accurate preparation of the mobile phase. Use a buffer to maintain a stable pH.[1]
Column temperature variations.Use a column oven to maintain a consistent temperature, which can improve reproducibility.
System leaks or air bubbles.Check for leaks in the HPLC system and ensure the mobile phase is properly degassed.
Low Purity After Purification Incomplete reaction during synthesis.Monitor the reaction progress using analytical techniques like TLC or LC-MS to ensure completion before initiating purification.[1]
Presence of unreacted starting materials or by-products.An initial aqueous workup can help remove water-soluble starting materials. High-resolution preparative HPLC is necessary to separate the product from non-polar by-products.[1]
Co-elution of impurities.Optimize HPLC conditions (gradient, mobile phase, column) for better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound typically involves the reaction of a PEGylated amino acid with benzyl (B1604629) chloroformate (Cbz-Cl). Common impurities include unreacted starting materials and by-products from side reactions.[1]

Q2: Which HPLC method is most suitable for purifying this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying this small, polar molecule. It allows for the separation of the desired product from less polar impurities.[1]

Q3: How can I improve the peak shape for this acidic compound in RP-HPLC?

To achieve a sharp, symmetrical peak for this compound, it is crucial to control the ionization of the carboxylic acid group. This is best accomplished by lowering the pH of the mobile phase. Adding 0.1% of an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase will suppress ionization, leading to better retention and improved peak shape.[1][2]

Q4: Can I purify this compound without using chromatography?

While HPLC is the most common and effective method, recrystallization may be a viable alternative. The presence of the Cbz group can sometimes facilitate crystallization from a suitable solvent system.[1]

Experimental Protocol: Reverse-Phase HPLC Purification

This protocol provides a general starting point for the purification of this compound. Optimization may be necessary based on the specific impurity profile of the crude material.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column Preparative C18, 5-10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 15-20 mL/min
Detection 254 nm
Injection Volume Dependent on concentration and column capacity

Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Begin the gradient elution from 5% to 95% Mobile Phase B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak, which can be identified by its UV absorbance at 254 nm.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC purification of this compound.

HPLC_Troubleshooting start Start: HPLC Purification Issue check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing adjust_ph Acidify Mobile Phase (0.1% FA/TFA) peak_tailing->adjust_ph Yes check_resolution Assess Resolution peak_tailing->check_resolution No reduce_load Reduce Sample Load adjust_ph->reduce_load unresolved Issue Persists: Consult Further adjust_ph->unresolved check_column Check/Clean/Replace Column reduce_load->check_column reduce_load->unresolved check_column->check_resolution check_column->unresolved poor_resolution Poor Resolution? check_resolution->poor_resolution optimize_gradient Optimize Gradient (Shallow) poor_resolution->optimize_gradient Yes check_retention Assess Retention Time Stability poor_resolution->check_retention No change_solvent Change Organic Modifier optimize_gradient->change_solvent optimize_gradient->unresolved change_column Try Different Column Chemistry change_solvent->change_column change_solvent->unresolved change_column->check_retention change_column->unresolved inconsistent_rt Inconsistent RT? check_retention->inconsistent_rt check_mobile_phase Verify Mobile Phase Prep inconsistent_rt->check_mobile_phase Yes end Problem Resolved inconsistent_rt->end No use_oven Use Column Oven check_mobile_phase->use_oven check_mobile_phase->unresolved check_leaks Check for Leaks/Bubbles use_oven->check_leaks use_oven->unresolved check_leaks->end check_leaks->unresolved

Caption: Troubleshooting workflow for HPLC purification.

References

Common side reactions with Cbz-NH-PEG2-CH2COOH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Cbz-NH-PEG2-CH2COOH in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It features a carboxybenzyl (Cbz) protected amine, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. Its primary application is in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] In PROTACs, it serves as a linker to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][2] The PEG component enhances the hydrophilicity and solubility of the resulting conjugate.[3][4][5]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored at -20°C and protected from light. For short-term use, refrigeration at 4°C is acceptable. As PEG derivatives can be hygroscopic, it is important to handle the compound in a dry environment.[1]

Q3: How stable is the this compound molecule in solution?

A3: The stability of this compound in solution is dependent on pH and the presence of enzymes. The carbamate linkage of the Cbz group is generally stable at neutral pH but can undergo hydrolysis under strongly acidic or basic conditions.[6] The amide bond within the PEG linker is generally stable.[7] In biological media containing esterases, the carbamate bond may be susceptible to enzymatic cleavage.[6]

Q4: What are the common methods to deprotect the Cbz group?

A4: The most common methods for removing the Cbz protecting group are:

  • Catalytic Hydrogenolysis: This is a mild and widely used method employing hydrogen gas and a palladium catalyst (e.g., Pd/C).[8][9]

  • Acid-Mediated Cleavage: Strong acids like HBr in acetic acid or Lewis acids such as AlCl₃ in hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group.[8][10][11]

  • Nucleophilic Cleavage: Reagents like 2-mercaptoethanol can be used for substrates that are sensitive to hydrogenation or harsh acidic conditions.[8][11]

Troubleshooting Guide: Amide Coupling Reactions

This guide addresses common side reactions and issues encountered when coupling the carboxylic acid of this compound to an amine-containing molecule.

Issue 1: Low or No Formation of the Desired Amide Product

Possible Cause Recommended Solution
Incomplete activation of the carboxylic acid. Ensure the use of fresh, high-quality coupling reagents (e.g., HATU, HOBt/EDC). Allow sufficient activation time (typically 15-30 minutes) before adding the amine component.[1]
Poor nucleophilicity of the amine. The amine may be sterically hindered or electronically deactivated. Consider using a stronger coupling agent or increasing the reaction temperature. Ensure the reaction medium is non-protic and anhydrous.
Side reaction with the solvent. If using a nucleophilic solvent (e.g., methanol) with a highly activated carboxylic acid, ester formation can occur. Use a non-nucleophilic, anhydrous solvent such as DMF or DCM.[8]
Hydrolysis of the activated ester. Traces of water in the reaction mixture can hydrolyze the activated intermediate back to the carboxylic acid. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: Formation of Impurities and Side Products

Side Reaction How to Avoid
Racemization of adjacent chiral centers. If the amine-containing molecule has a chiral center adjacent to the amine, racemization can occur during coupling. Use coupling reagents known to suppress racemization, such as HATU or HOBt. Keep the reaction temperature low.
Double acylation. If the target molecule contains multiple amine groups, double acylation can occur. Use a limiting amount of the this compound or protect other reactive amine groups.
Reaction with other nucleophiles. If the target molecule contains other nucleophilic groups (e.g., hydroxyls, thiols), they may compete with the desired amine for reaction with the activated carboxylic acid. Protect these other functional groups before the coupling reaction.
Experimental Protocol: Amide Coupling of this compound to a Primary Amine

Materials:

  • This compound

  • Amine-containing target molecule

  • Coupling agents: HATU or EDC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.[1]

  • Add the coupling agent(s). If using HATU, add 1.1 equivalents. If using EDC/HOBt, add 1.2 equivalents of each.[1]

  • Add DIPEA (2.0 equivalents) to the reaction mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[1]

  • In a separate vessel, dissolve the amine-containing target molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.[1]

  • Add the solution of the amine-containing target molecule to the activated this compound solution.[1]

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).[1]

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reactions Potential Side Reactions Linker This compound ActivatedLinker Activated Ester Intermediate Linker->ActivatedLinker Activation CouplingAgent Coupling Agent (e.g., HATU, EDC/HOBt) CouplingAgent->ActivatedLinker Base Base (DIPEA) Base->ActivatedLinker Product Desired Amide Conjugate ActivatedLinker->Product Coupling Hydrolysis Hydrolysis to Starting Material ActivatedLinker->Hydrolysis Hydrolysis SideProduct Unwanted Side Product ActivatedLinker->SideProduct Reaction TargetAmine Target Molecule with Amine TargetAmine->Product Water Water Water->Hydrolysis OtherNucleophiles Other Nucleophiles (e.g., -OH, -SH) OtherNucleophiles->SideProduct

Caption: Workflow for amide coupling with this compound and potential side reactions.

Troubleshooting Guide: Cbz Deprotection

This guide addresses common side reactions and issues encountered during the removal of the Cbz protecting group.

Issue 1: Incomplete Deprotection

Deprotection Method Possible Cause Recommended Solution
Catalytic Hydrogenolysis Catalyst poisoning: Sulfur-containing impurities or coordination of the product amine to the catalyst can reduce its activity.[8]Ensure high purity of starting materials. Consider adding a small amount of a weak acid (e.g., acetic acid) to protonate the product amine and reduce catalyst coordination.[8]
Inactive catalyst: The Pd/C catalyst may be old or of poor quality.Use a fresh batch of high-quality Pd/C. Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[8]
Acid-Mediated Cleavage Insufficient acid strength or concentration. Switch to a stronger acid (e.g., HBr in acetic acid) or use a more concentrated solution.[8]
Low reaction temperature. Increase the reaction temperature (e.g., to 40-80 °C) as the reaction may require thermal energy.[8]

Issue 2: Formation of Unwanted Byproducts

Deprotection Method Side Reaction How to Avoid
Catalytic Hydrogenolysis N-methylation: If methanol is used as a solvent at elevated temperatures, N-methylation of the resulting amine can occur.[8]Use a different solvent like ethanol, ethyl acetate, or THF, or perform the reaction at room temperature.[8]
Acid-Mediated Cleavage Re-alkylation: The benzyl cation formed during cleavage can re-alkylate the product or other nucleophiles.[8]Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the benzyl cation.[8]
Esterification: If using an alcohol solvent with an acid catalyst, esterification of the terminal carboxylic acid can occur.[8]Use a non-alcoholic solvent like dioxane or dichloromethane.[8]
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent in a reaction flask.[8]

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.[8]

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or 50 psi on a Parr apparatus) at room temperature.[8]

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

G cluster_input Inputs cluster_decision Method Selection cluster_paths Deprotection Pathways cluster_output Outcome cluster_side_reactions Potential Issues Start Cbz-Protected Substrate Decision1 Sensitive to Reduction? Start->Decision1 Substrate_Sensitivity Substrate Sensitivity Substrate_Sensitivity->Decision1 Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H₂) Decision1->Hydrogenolysis No Acid Acid-Mediated Cleavage (e.g., HBr/AcOH) Decision1->Acid Yes Nucleophilic Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) Decision1->Nucleophilic Yes Product Deprotected Amine Hydrogenolysis->Product Side_Red Reduction of other groups Hydrogenolysis->Side_Red risk Acid->Product Side_Acid Acid-sensitive group degradation Acid->Side_Acid risk Nucleophilic->Product

Caption: Decision-making workflow for choosing a Cbz deprotection method.

References

Technical Support Center: Efficient Cbz Deprotection from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Carboxybenzyl (Cbz) groups from Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing a Cbz protecting group from a PEG-linked molecule?

The three most common and effective methods for Cbz deprotection are:

  • Catalytic Hydrogenolysis: This is a mild and widely used method that employs a palladium catalyst (e.g., Pd/C) and a hydrogen source to cleave the Cbz group.[1][2][3]

  • Acid-Mediated Cleavage: Strong acids, such as hydrogen bromide (HBr) in acetic acid or certain Lewis acids, can effectively remove the Cbz group.[1][2]

  • Nucleophilic Cleavage: This method utilizes nucleophiles, like 2-mercaptoethanol (B42355), and is particularly useful for substrates that are sensitive to hydrogenation or harsh acidic conditions.[1][4][5]

Q2: How does the PEG linker influence the Cbz deprotection reaction?

The PEG linker can affect the reaction in several ways:

  • Solubility: The polarity of the PEG linker may necessitate the use of more polar solvents to ensure the substrate remains in solution.[1]

  • Catalyst Interaction: In catalytic hydrogenolysis, the carboxylic acid moiety, often present on PEG linkers, can potentially interact with and poison the palladium catalyst. Using solvents like methanol (B129727) can sometimes mitigate this issue.[1]

  • Side Reactions: Under acidic conditions, the presence of a carboxylic acid can lead to side reactions such as esterification, especially if an alcohol is used as the solvent.[1]

Q3: Which deprotection method is best for a substrate with other sensitive functional groups?

For substrates containing functionalities that are susceptible to reduction (e.g., alkenes, alkynes, nitro groups) or are unstable in strong acid, nucleophilic cleavage is often the most suitable choice.[1][4] Catalytic hydrogenolysis is generally considered a mild method, but it is incompatible with reducible functional groups.[2]

Q4: How can I monitor the progress of the deprotection reaction?

Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] These methods allow for the visualization of the consumption of the starting material and the appearance of the deprotected product.

Troubleshooting Guides

This section addresses specific issues that may arise during the Cbz deprotection of PEG-linked compounds.

Catalytic Hydrogenolysis
Issue Possible Cause Suggested Solution
Slow or Incomplete Reaction Catalyst Poisoning: Impurities in the starting material or solvents, or coordination of the product amine to the catalyst can lead to inactivation.Ensure high purity of all reagents. Consider adding a small amount of a weak acid (e.g., acetic acid) to protonate the product and reduce catalyst coordination.[1]
Inactive Catalyst: The palladium on carbon (Pd/C) may be old or of poor quality.Use a fresh batch of high-quality Pd/C. Increase the catalyst loading (e.g., from 5-10 mol% to 20 mol%).[1]
Insufficient Hydrogen Pressure: Atmospheric pressure may not be adequate for the reaction to proceed efficiently.Increase the hydrogen pressure using a hydrogenation apparatus (e.g., 50 psi). Ensure vigorous stirring for effective gas-liquid mixing.[1]
Formation of Side Products N-Alkylation: If using an alcohol solvent (e.g., methanol) at elevated temperatures, methylation of the resulting amine can occur.Switch to a non-alcoholic solvent like ethyl acetate (B1210297) or THF, or conduct the reaction at room temperature.[1][6]
Dehalogenation: If the substrate contains aryl halides (bromides or iodides), these can be reduced during hydrogenation.[4]Consider an alternative deprotection method such as nucleophilic cleavage.
Acid-Mediated Cleavage
Issue Possible Cause Suggested Solution
Incomplete Deprotection Insufficient Acid Strength or Concentration: The acid may not be strong enough or is too dilute to effect complete cleavage.Switch to a stronger acid system (e.g., HBr in acetic acid). Use a more concentrated acid solution.[1]
Low Reaction Temperature: The reaction may require thermal energy to reach completion.Increase the reaction temperature (e.g., to 40-80 °C).[1]
Formation of Unwanted Byproducts Re-alkylation: The benzyl (B1604629) cation generated during cleavage can re-alkylate the deprotected amine or other nucleophiles.Add a scavenger, such as anisole (B1667542) or thioanisole, to the reaction mixture to trap the benzyl cation.[1]
Esterification: If using an alcohol as a solvent with an acid catalyst, the carboxylic acid of the PEG linker can be esterified.Use a non-alcoholic solvent.

Data Summary: Comparison of Cbz Deprotection Methods

Method Typical Reagents Advantages Disadvantages Typical Reaction Time Typical Yield
Catalytic Hydrogenolysis H₂, Pd/C; or Transfer hydrogenation reagents (e.g., ammonium (B1175870) formate) with Pd/CMild, neutral pH, high yields, clean byproducts (toluene and CO₂).[2][3]Incompatible with reducible functional groups (alkenes, alkynes, aryl halides).[2][4] Safety concerns with hydrogen gas.[2]2-24 hours[7][8]>90%
Acid-Mediated Cleavage HBr in Acetic Acid; AlCl₃ in HFIPEffective for substrates incompatible with hydrogenation.[2]Harsh conditions can affect acid-labile groups.[2] Potential for side reactions like re-alkylation.[1]2-16 hours[2]Variable, generally good
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAcGood for sensitive substrates with reducible or acid-labile groups.[1][4][5]May require elevated temperatures. Reagents can be odorous.2-24 hours[4]Good

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
  • Dissolution: Dissolve the Cbz-protected PEG-linked compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution, typically at a loading of 5-10 mol%.[1][2]

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere, for example, by using a balloon or a hydrogenation apparatus set to 50 psi.[1]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification can be achieved by chromatography if necessary.

Protocol 2: Acid-Mediated Cleavage using AlCl₃ in HFIP

This method is noted for being relatively mild and selective.[2][5]

  • Dissolution: Dissolve the Cbz-protected PEG-linked compound (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1][2]

  • Reagent Addition: Add aluminum chloride (AlCl₃) (2-3 equiv) to the solution at room temperature.[1][2]

  • Reaction: Stir the resulting suspension at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[1][2]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (B109758) (DCM) and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Isolation: Perform an aqueous work-up and extract the product with a suitable organic solvent. Dry the combined organic layers and concentrate under reduced pressure to obtain the deprotected amine.[2]

Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol
  • Reaction Setup: In a reaction vessel, combine the Cbz-protected PEG-linked compound (1.0 equiv), potassium phosphate (B84403) (K₃PO₄) (e.g., 4 equiv), and 2-mercaptoethanol (e.g., 2 equiv) in N,N-dimethylacetamide (DMAc).[1][4][5]

  • Reaction: Heat the mixture to 75 °C and stir.[1][4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.[1]

  • Isolation: Extract the aqueous phase with an appropriate organic solvent like DCM. Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or reverse-phase HPLC if needed.[1]

Visualizations

Deprotection_Pathways cluster_H2 Catalytic Hydrogenolysis cluster_Acid Acid-Mediated Cleavage cluster_Nucleophile Nucleophilic Cleavage Cbz_PEG Cbz-NH-PEG-R H2_PdC H₂, Pd/C Cbz_PEG->H2_PdC HBr_AcOH HBr / Acetic Acid Cbz_PEG->HBr_AcOH AlCl3_HFIP AlCl₃ / HFIP Cbz_PEG->AlCl3_HFIP Mercapto 2-Mercaptoethanol, Base Cbz_PEG->Mercapto Deprotected_PEG H₂N-PEG-R H2_PdC->Deprotected_PEG HBr_AcOH->Deprotected_PEG AlCl3_HFIP->Deprotected_PEG Mercapto->Deprotected_PEG

Caption: Overview of Cbz deprotection pathways.

Hydrogenolysis_Workflow start Start dissolve Dissolve Cbz-PEG in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Purge with H₂ and Stir add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate end End: Deprotected Product concentrate->end

Caption: Experimental workflow for catalytic hydrogenolysis.

Troubleshooting_Logic start Incomplete Reaction? cause Potential Cause? start->cause Yes solution Actionable Solution cause->solution Catalyst Inactive cause->solution Insufficient H₂ Pressure cause->solution Catalyst Poisoning solution->start Re-evaluate

Caption: Troubleshooting logic for incomplete reactions.

References

Technical Support Center: Optimizing EDC to Cbz-NH-PEG2-CH2COOH Molar Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate Cbz-NH-PEG2-CH2COOH for subsequent conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of EDC to the carboxyl group of this compound?

A1: The optimal molar ratio of EDC to the carboxyl group is critical for efficient activation and subsequent conjugation. While the ideal ratio can be system-dependent and may require empirical optimization, a common starting point is a 2- to 10-fold molar excess of EDC over the carboxyl-containing molecule.[1] Using a significant excess of EDC helps to ensure efficient activation of the carboxylic acid.[1]

Q2: Why is N-hydroxysuccinimide (NHS) or Sulfo-NHS used with EDC?

A2: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, leading to low conjugation efficiency. NHS or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][3] This semi-stable ester has a longer half-life, increasing the probability of a successful reaction with a primary amine.

Q3: What is the recommended molar ratio of NHS to EDC?

A3: A common recommendation is to use NHS or Sulfo-NHS in a 2- to 5-fold molar excess over the carboxyl group.[1] Some protocols suggest a 1:1 or 1.5:1 molar ratio of NHS to EDC.[4] The optimal ratio can depend on the specific application and should be determined experimentally.

Q4: What are the ideal pH conditions for the EDC/NHS reaction?

A4: The EDC/NHS coupling reaction is a two-step process with different optimal pH ranges for each step:

  • Activation Step: The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[1][5][6][7] MES buffer is commonly used for this step.

  • Conjugation Step: The reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly alkaline pH, typically between 7.2 and 8.5.[2][5][6] Amine-free buffers such as phosphate-buffered saline (PBS) are suitable for this step.

Q5: Can I prepare and store stock solutions of EDC and NHS?

A5: No, it is not recommended to prepare stock solutions of EDC for long-term storage. EDC is highly unstable in aqueous environments and should be dissolved immediately before use.[2] While NHS and Sulfo-NHS are more stable, it is best practice to dissolve them immediately before use as well.[2] Reagents should be stored desiccated at 4°C.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[1]
Incorrect pH for activation or conjugation.Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0.[1]
Presence of primary amines (e.g., Tris) or carboxylates in the buffer.Use amine-free and carboxylate-free buffers such as MES for activation and PBS for conjugation.[1]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after the activation step.
Insufficient molar excess of EDC and/or NHS.Increase the molar ratio of EDC and NHS to the carboxyl group. Consider a range of 2-10 fold excess for EDC and 2-5 fold for NHS.[1]
Precipitation of Reactants High degree of conjugation leading to insolubility.Reduce the molar excess of the activated PEG linker.
Incorrect buffer conditions.Ensure all components are soluble in the chosen buffers at the desired concentrations.
High Background or Non-Specific Binding Excess unreacted PEG linker.Purify the conjugate after the reaction using methods like dialysis or size-exclusion chromatography to remove excess reagents.
Cross-linking of molecules containing both amines and carboxyls.Consider a two-step conjugation protocol where the carboxyl-containing molecule is activated first, and excess EDC is quenched before adding the amine-containing molecule.[5][7]

Quantitative Data Summary

The following table summarizes recommended starting molar ratios for optimizing the conjugation of this compound. The optimal ratios for a specific application should be determined empirically.

Reagent Molar Ratio (Reagent : Carboxyl Group) Purpose Reference
EDC 2 - 10 fold excessTo ensure efficient activation of the carboxylic acid.[1]
NHS/Sulfo-NHS 2 - 5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[1]
This compound 1 - 20 fold excess over the amine-containing moleculeTo drive the reaction towards the desired PEGylated product.[1]

Experimental Protocol: Two-Step EDC/NHS Conjugation

This protocol describes the activation of this compound and its subsequent conjugation to a primary amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (for dissolving reagents if necessary)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before opening.

    • Immediately before use, prepare a stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO.

    • Immediately before use, prepare a stock solution of NHS or Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO.

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, add the this compound solution.

    • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution. Refer to the table above for recommended molar ratios.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Containing Molecule:

    • Immediately after activation, add the activated this compound solution to the solution of the amine-containing molecule in Coupling Buffer.

    • The final pH of the reaction mixture should be between 7.2 and 8.0.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Visualizations

EDC_NHS_Reaction_Pathway Carboxyl This compound (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond + R-NH2 Primary_Amine Primary Amine (R-NH2)

Caption: Chemical pathway of EDC/NHS activation and conjugation.

Troubleshooting_Workflow Start Start: Low/No Conjugation Check_Reagents Check Reagent Quality: - Fresh EDC/NHS? - Anhydrous? Start->Check_Reagents Check_Reagents->Start Reagents Expired/ Contaminated Check_pH Verify Buffer pH: - Activation (4.5-6.0)? - Conjugation (7.2-8.0)? Check_Reagents->Check_pH Reagents OK Check_pH->Start Incorrect pH Check_Buffers Check Buffer Composition: - Amine-free? - Carboxylate-free? Check_pH->Check_Buffers pH OK Check_Buffers->Start Interfering Buffers Optimize_Ratios Optimize Molar Ratios: - Increase EDC excess? - Increase NHS excess? Check_Buffers->Optimize_Ratios Buffers OK Check_Timing Review Reaction Timing: - Immediate conjugation after activation? Optimize_Ratios->Check_Timing Ratios Optimized Success Successful Conjugation Check_Timing->Success Timing Correct

References

Removal of unreacted Cbz-NH-PEG2-CH2COOH post-reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Cbz-NH-PEG2-CH2COOH post-reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in removing unreacted this compound?

A1: The primary challenges in removing unreacted this compound stem from its amphiphilic nature, having both a hydrophobic Cbz group and a hydrophilic PEG chain. This can lead to issues such as poor separation from the desired product, streaking in chromatography, and difficulty in precipitation.

Q2: Which analytical techniques are recommended for monitoring the removal of this compound?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for monitoring the progress of the purification.[1][2] TLC offers a quick qualitative assessment, while LC-MS provides more sensitive and quantitative analysis to confirm the absence of the unreacted linker.

Q3: What are the most effective methods for removing unreacted this compound?

A3: The most effective methods for removing unreacted this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), liquid-liquid extraction, and precipitation. The choice of method depends on the scale of the reaction, the nature of the desired product, and the required purity.

Q4: How can I improve the peak shape of this compound and my product during RP-HPLC?

A4: To improve peak shape and reduce tailing for acidic compounds like this compound and potentially your product, it is recommended to lower the pH of the mobile phase.[1] Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous and organic mobile phases will suppress the ionization of the carboxylic acid group, leading to better retention and more symmetrical peaks.[1]

Troubleshooting Guides

Low Purity of the Final Product
Problem Possible Cause Recommended Solution
Persistent presence of unreacted this compound after purification. Incomplete reaction: The coupling reaction did not go to completion, leaving a high concentration of the starting linker.- Monitor the reaction progress using TLC or LC-MS to ensure completion before workup.[1] - Consider extending the reaction time or adjusting the stoichiometry of reactants.
Inefficient purification method: The chosen purification technique is not adequately resolving the product from the unreacted linker.- Optimize the purification protocol. For RP-HPLC, adjust the gradient to improve separation. For extraction, perform additional washes or use a different solvent system.
Co-elution in chromatography: The unreacted linker has a similar retention time to the desired product under the current chromatographic conditions.- Modify the mobile phase composition or the gradient in RP-HPLC.[1] - Consider using a different stationary phase (e.g., a C8 column instead of a C18).
Difficulty in Handling and Purification
Problem Possible Cause Recommended Solution
Oily or sticky crude product that is difficult to handle. Presence of residual solvents or byproducts. - Ensure all volatile solvents are thoroughly removed under high vacuum. - Perform a preliminary purification step like a simple filtration through a silica plug to remove some impurities.
The product or unreacted linker is not precipitating effectively. - If precipitation is the chosen method, ensure the anti-solvent is added slowly to a cooled, concentrated solution of the crude product. - Consider adding anhydrous MgCl₂ to the solution in dichloromethane (DCM) to facilitate the precipitation of the PEG-containing species.[1]

Experimental Protocols

Protocol 1: Removal by Reverse-Phase HPLC (RP-HPLC)

This is the most effective method for achieving high purity. The following is a general protocol that may require optimization for your specific product.

Materials and Equipment:

  • Preparative RP-HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Crude reaction mixture dissolved in a minimal amount of DMSO or mobile phase

Method:

  • Sample Preparation: Dissolve the crude reaction mixture in the minimum volume of DMSO or the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.[1]

  • Injection and Elution: Inject the prepared sample onto the column. Elute with a gradient such as the one described in the table below.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to your desired product.

  • Analysis and Work-up: Analyze the collected fractions for purity by analytical HPLC or LC-MS. Combine the pure fractions and remove the solvent under reduced pressure.

Illustrative RP-HPLC Gradient:

Time (minutes) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in Acetonitrile)
0955
304060
35595
40595
42955
50955
Protocol 2: Removal by Liquid-Liquid Extraction

This method is suitable for a preliminary cleanup or for products with significantly different solubility profiles from the unreacted linker.

Materials and Equipment:

  • Crude reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Method:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like DCM or EtOAc.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution. The basic wash will deprotonate the carboxylic acid of the unreacted linker, increasing its solubility in the aqueous phase. Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with brine to remove residual water and dissolved salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Removal Methods for Unreacted this compound

Method Purity of Final Product (%) Recovery of Desired Product (%) Time Requirement Scalability
RP-HPLC >9860-80HighLow to Medium
Liquid-Liquid Extraction 80-9585-95LowHigh
Precipitation 75-9070-90MediumHigh

Note: The data presented are illustrative and may vary depending on the specific reaction and product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reaction Coupling Reaction crude Crude Product reaction->crude extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup hplc RP-HPLC crude->hplc High Purity precipitation Precipitation crude->precipitation Alternative extraction->hplc pure_product Pure Product extraction->pure_product hplc->pure_product precipitation->pure_product tlc_lcms TLC / LC-MS Analysis pure_product->tlc_lcms

Caption: Experimental workflow for reaction, purification, and analysis.

troubleshooting_logic start Low Purity of Final Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_reaction Optimize Reaction Conditions: - Extend time - Adjust stoichiometry incomplete->optimize_reaction check_purification Evaluate Purification Method complete->check_purification optimize_extraction Optimize Extraction: - More washes - Different solvents check_purification->optimize_extraction Extraction coelution Co-elution? check_purification->coelution RP-HPLC optimize_hplc Optimize RP-HPLC: - Adjust gradient - Change mobile phase pure High Purity Achieved optimize_hplc->pure optimize_extraction->pure coelution->optimize_hplc No change_column Change HPLC Column (e.g., C8) coelution->change_column Yes change_column->pure

Caption: Troubleshooting logic for low product purity.

References

Technical Support Center: Cbz-NH-PEG2-CH2COOH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on Cbz-NH-PEG2-CH2COOH coupling reactions. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the conjugation of this linker to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS activation of this compound?

A1: The activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3][4][5] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][2][3][4][5] At lower pH values, the carboxyl group is protonated and less reactive, while at higher pH, the EDC itself can become hydrolyzed and inactivated.[6]

Q2: What is the optimal pH for coupling the activated this compound-NHS ester to a primary amine?

A2: The reaction of the activated NHS-ester with a primary amine is most efficient at a neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[2][7][8][9] A pH of 7.2-8.0 is often recommended.[10] This is because the primary amine needs to be in its unprotonated, nucleophilic state (-NH2) to effectively attack the NHS-ester. At acidic pH, the amine is protonated (-NH3+), rendering it non-nucleophilic.

Q3: Why is a two-step reaction protocol with different pH values recommended?

A3: A two-step protocol is highly recommended because it allows for the optimization of both the carboxyl activation and the amine coupling steps independently. The first step is performed at an acidic pH (4.5-6.0) to maximize the formation of the more stable amine-reactive NHS-ester. The pH is then raised to a neutral or slightly basic level (7.0-8.5) for the efficient reaction with the amine. This approach minimizes side reactions, such as the hydrolysis of the highly reactive O-acylisourea intermediate that forms in a one-pot reaction, leading to higher conjugation yields.[4][5]

Q4: What are the common side reactions, and how does pH influence them?

A4: The primary side reaction is the hydrolysis of the activated intermediates. The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC is highly unstable in aqueous solution and can quickly hydrolyze, regenerating the carboxylic acid.[2][11][12] The addition of NHS creates a more stable NHS-ester, but this is also susceptible to hydrolysis, especially at higher pH.[2] The half-life of an NHS ester is several hours at pH 7, but only minutes at pH 8.6.[2][13] Therefore, a balance must be struck in the second step between having a high enough pH for efficient amine reaction and a low enough pH to minimize NHS-ester hydrolysis. Another potential side reaction is the formation of an N-acylurea byproduct, which can occur if the O-acylisourea intermediate rearranges instead of reacting with NHS or an amine.[14]

Q5: Is the Cbz (Carbobenzyloxy) protecting group stable during the coupling reaction?

A5: The Cbz protecting group is generally stable under the mildly acidic (pH 4.5-6.0) and neutral to slightly basic (pH 7.0-8.5) conditions used for EDC/NHS coupling reactions.[11][15][16] The Cbz group is typically removed by catalytic hydrogenolysis or strong acids, conditions which are not employed during the coupling procedure.[5][11][15][17][18]

Data Presentation

Table 1: Effect of pH on the Efficiency of Amine Coupling

The following table provides a semi-quantitative overview of the expected coupling efficiency at different pH values for the second step of the reaction (amine coupling), based on established principles of EDC/NHS chemistry.

pH of Coupling ReactionRelative Amine ReactivityNHS-Ester StabilityOverall Coupling EfficiencyNotes
6.0 - 6.5LowHighLowAmine is mostly protonated and non-nucleophilic.
7.0 - 7.5ModerateModerateGoodGood balance between amine reactivity and NHS-ester stability.[2][13]
7.5 - 8.0HighModerate to LowOptimal Generally considered the optimal range for most applications.[10]
8.0 - 8.5Very HighLowGood to ModerateIncreased rate of NHS-ester hydrolysis can start to reduce overall yield.[2][13]
> 8.5Very HighVery LowLowRapid hydrolysis of the NHS-ester significantly outcompetes the amine coupling reaction.[2][13]

This table is a generalized representation. The optimal pH for a specific reaction may vary depending on the pKa of the amine, the stability of the molecules involved, and the reaction time.

Experimental Protocols

Two-Step Protocol for Coupling this compound to an Amine-Containing Molecule

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

Step 1: Activation of this compound (pH 5.0-6.0)

  • Equilibrate all reagents to room temperature before use.

  • Dissolve this compound in Activation Buffer at a desired concentration (e.g., 10 mM).

  • Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 100 mM). EDC solutions are not stable and should be used immediately.

  • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS to the this compound solution.[10]

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

Step 2: Coupling to the Amine-Containing Molecule (pH 7.2-7.4)

  • Immediately after activation, add the activated this compound solution to the amine-containing molecule, which has been dissolved in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.4.

  • The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point for protein conjugations.[10]

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS-esters.

  • Purify the conjugate to remove excess linker and byproducts using a desalting column, dialysis, or other appropriate chromatographic techniques.

Mandatory Visualization

EDC_NHS_Coupling_Pathway cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) Carboxyl This compound O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea O_Acylisourea->Carboxyl competing reaction NHS_Ester Amine-Reactive NHS-Ester (more stable) O_Acylisourea->NHS_Ester + Urea Urea byproduct O_Acylisourea->Urea NHS Sulfo-NHS NHS->NHS_Ester NHS_Ester->Carboxyl competing reaction Conjugate Stable Amide Bond (Cbz-NH-PEG2-CH2-CO-NH-R) NHS_Ester->Conjugate + Hydrolysis1 Hydrolysis Hydrolysis1->Carboxyl Amine R-NH2 (Amine-containing molecule) Amine->Conjugate Released_NHS Released Sulfo-NHS Conjugate->Released_NHS Hydrolysis2 Hydrolysis Hydrolysis2->Carboxyl

Caption: EDC/NHS two-step coupling reaction pathway.

Troubleshooting_Workflow Start Low or No Conjugation Yield Check_pH Verify pH of Activation and Coupling Buffers Start->Check_pH pH_Correct pH Correct? Check_pH->pH_Correct Check_Reagents Check Reagent Quality (EDC/NHS fresh?) Reagents_Fresh Reagents Fresh? Check_Reagents->Reagents_Fresh Check_Buffer_Comp Buffer contains primary amines (e.g., Tris, Glycine)? Buffer_Amine_Free Buffer Amine-Free? Check_Buffer_Comp->Buffer_Amine_Free Check_Molar_Ratio Optimize Molar Ratios (Linker:Molecule) Success Improved Yield Check_Molar_Ratio->Success pH_Correct->Check_Reagents Yes Adjust_pH Adjust pH to optimal range: Activation: 4.5-6.0 Coupling: 7.0-8.5 pH_Correct->Adjust_pH No Reagents_Fresh->Check_Buffer_Comp Yes Use_Fresh_Reagents Use fresh, anhydrous EDC and Sulfo-NHS Reagents_Fresh->Use_Fresh_Reagents No Buffer_Amine_Free->Check_Molar_Ratio Yes Buffer_Exchange Buffer exchange to amine-free buffer (e.g., PBS, MES) Buffer_Amine_Free->Buffer_Exchange No Adjust_pH->Check_Reagents Use_Fresh_Reagents->Check_Buffer_Comp Buffer_Exchange->Check_Molar_Ratio

Caption: Troubleshooting workflow for low conjugation yield.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Incorrect pH: The pH of the activation or coupling buffer is outside the optimal range.Verify the pH of your buffers. Use MES buffer at pH 4.5-6.0 for activation and an amine-free buffer like PBS at pH 7.0-8.5 for coupling.[2][3][4][5][8][9][10]
Inactive Reagents: EDC and/or (Sulfo)-NHS have been hydrolyzed due to moisture.Use fresh, high-quality EDC and (Sulfo)-NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare EDC solutions immediately before use as they are not stable in aqueous solutions.[6][14]
Presence of Primary Amines in Buffer: Buffers such as Tris or glycine will compete with the target molecule for reaction with the activated linker.Perform a buffer exchange into an amine-free buffer (e.g., PBS, MES, HEPES) before starting the conjugation.[1][19]
Hydrolysis of NHS-Ester: The time between the activation and coupling steps is too long, or the pH of the coupling step is too high.Perform the coupling step immediately after the activation step. Keep the coupling reaction pH within the 7.0-8.0 range to balance amine reactivity and NHS-ester stability.[2][10][13]
Precipitation of Reactants or Product Poor Solubility: The this compound linker or the amine-containing molecule has low solubility in the reaction buffer.This compound is soluble in organic solvents like DMSO and DMF. A small amount of co-solvent can be used, but ensure it does not negatively impact the activity of the biomolecules.
High Degree of Conjugation: Over-modification of a protein can lead to changes in its properties and cause aggregation.Optimize the molar ratio of the linker to the target molecule. Start with a lower molar excess of the linker and perform a titration to find the optimal ratio.[1]
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations or age of EDC/NHS stock solutions.Prepare fresh EDC and NHS solutions for each experiment. Use calibrated equipment for accurate measurements.
Fluctuations in Reaction Conditions: Variations in reaction time, temperature, or pH between experiments.Standardize all reaction parameters, including incubation times, temperature, and buffer preparation procedures.

References

Validation & Comparative

A Head-to-Head Comparison of Cbz-NH-PEG2-CH2COOH and NHS-PEG-COOH for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and efficient labeling of proteins is paramount for developing therapeutics, diagnostic agents, and research tools. The choice of linker can significantly impact the stability, functionality, and ultimate performance of the resulting conjugate. This guide provides an objective comparison between two common heterobifunctional PEG linkers: Cbz-NH-PEG2-CH2COOH and NHS-PEG-COOH, offering a clear analysis of their reaction mechanisms, applications, and supporting experimental protocols.

Reagent Overview and Chemical Properties

NHS-PEG-COOH is a widely used PEG linker featuring an N-hydroxysuccinimide (NHS) ester at one end and a carboxylic acid (-COOH) at the other.[1] The NHS ester is a highly reactive group that specifically targets primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[2][3] This makes it a "ready-to-use" reagent for direct conjugation to proteins under mild alkaline conditions.[4]

This compound , on the other hand, is a PEG linker containing a terminal carboxylic acid and an amine group protected by a carboxybenzyl (Cbz) group.[5][6] Unlike the NHS ester, the carboxylic acid end of this molecule is not inherently reactive towards amines. It requires an activation step, typically using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to become reactive with primary amines on a protein.[7][8] The Cbz group serves as a stable protecting group for the linker's amine, which can be removed later in a synthetic sequence to allow for further modification.[9][10]

The fundamental difference lies in their reactivity and intended workflow. NHS-PEG-COOH is designed for a straightforward, one-step labeling of amines, leaving a free carboxyl group for subsequent applications. This compound is used in a multi-step process where its carboxyl group is first activated to label the protein. This leaves a protected amine on the conjugate, which can be deprotected to reveal a reactive site for further conjugation.

Reaction Mechanism and Workflow Comparison

The choice between these two linkers dictates the entire conjugation strategy. The NHS-PEG-COOH pathway is direct, while the this compound pathway involves activation and potential deprotection steps, offering greater versatility for constructing complex bioconjugates.

G cluster_0 NHS-PEG-COOH Pathway (One-Step Amine Labeling) cluster_1 This compound Pathway (Multi-Step Carboxyl Activation) P1 Protein (with Lysine -NH2) C1 Labeled Protein (with free -COOH) P1->C1 pH 8.3-8.5 Stable Amide Bond Formation R1 NHS-PEG-COOH R1->C1 R2 This compound AR Activated Linker (NHS Ester) R2->AR Activation (pH 4.5-6.0) A1 EDC / NHS A1->AR C2 Labeled Protein (with Cbz-protected -NH2) AR->C2 Labeling (pH 7.2-8.0) P2 Protein (with Lysine -NH2) P2->C2 C3 Final Labeled Protein (with free -NH2) C2->C3 Optional Step H2 Hydrogenolysis (Deprotection) H2->C3

Caption: Comparative workflows for protein labeling.

Quantitative Data and Performance Comparison

The efficiency of protein labeling depends on factors like pH, temperature, and reagent concentrations. While direct head-to-head quantitative data is scarce, performance can be inferred from the well-characterized chemistries they employ.

ParameterNHS-PEG-COOHThis compoundRationale & References
Target Group Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Both ultimately form amide bonds with primary amines on the protein.[3]
Reaction Type Direct AcylationCarbodiimide-mediated couplingNHS ester is pre-activated; the carboxylic acid requires activation with EDC/NHS.[4]
Workflow Complexity Simple (One-step labeling)Complex (Multi-step: activation, labeling, optional deprotection)The Cbz linker requires pre-activation before it can react with the protein.[11][12]
Optimal pH (Labeling) pH 8.3 - 8.5pH 7.2 - 8.0 (for labeling)NHS ester reactivity is optimal at slightly alkaline pH but hydrolysis increases.[13][14] The activated carboxyl-linker reacts efficiently at physiological pH.[12]
Optimal pH (Activation) N/ApH 4.5 - 6.0EDC/NHS activation of carboxyl groups is most efficient in a slightly acidic MES buffer.[7][15]
Reagent Stability Moderate; NHS ester is susceptible to hydrolysis, especially at pH > 8.5. Half-life can be as short as 10 minutes at pH 8.6.[4][14]High; Carboxylic acid and Cbz-protected amine are very stable. Activated NHS-ester intermediate is moderately stable.The Cbz protecting group is robust and stable to both acidic and basic conditions, typically requiring catalytic hydrogenation for removal.[10][16]
Typical Efficiency Labeling efficiency of 20-35% can be expected with protein concentrations of 1-2.5 mg/mL.[3]Labeling efficiencies of >85% (degree of PEGylation) have been reported for EDC/NHS-mediated conjugation.[17]Efficiency is highly dependent on reaction conditions and protein characteristics. EDC/NHS chemistry can be very efficient but may also induce protein-protein crosslinking if not performed in a two-step manner.[15]
Key Application Straightforward PEGylation to add a carboxyl handle for further functionalization or to improve protein solubility/pharmacokinetics.[1]Creating complex conjugates where a free amine is required post-labeling, such as in the synthesis of PROTACs or Antibody-Drug Conjugates (ADCs).[6][18]The Cbz group acts as a stable placeholder for a future reaction site.

Experimental Protocols

Protocol 1: Protein Labeling with NHS-PEG-COOH

This protocol is a general guideline for labeling a protein with an amine-reactive NHS-ester PEG linker.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5).

  • NHS-PEG-COOH.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column for purification.

Procedure:

  • Prepare Protein: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column into a suitable reaction buffer like PBS. Adjust the pH to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[2][3]

  • Prepare Linker Solution: Immediately before use, dissolve the NHS-PEG-COOH in a minimal amount of DMF or DMSO to create a 10 mM stock solution.[19][20]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG-COOH to the protein solution. The optimal ratio should be determined empirically for each protein.[21]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.[20]

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[13]

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) using appropriate analytical methods (e.g., spectrophotometry, mass spectrometry).

Protocol 2: Protein Labeling via this compound

This protocol uses a two-step EDC/NHS chemistry to first activate the linker's carboxyl group and then label the protein.

Materials:

  • This compound.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or water-soluble Sulfo-NHS.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0.[7]

  • Protein solution (1-10 mg/mL) in a carboxyl-free buffer (e.g., PBS, pH 7.2-8.0).

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[7]

  • Desalting column.

Procedure:

  • Activate Linker: a. Dissolve this compound in Activation Buffer. b. Add a 1.5- to 2-fold molar excess of NHS/Sulfo-NHS, followed by a 1.5- to 2-fold molar excess of EDC relative to the Cbz-linker.[11] c. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[7]

  • Prepare Protein: Ensure the protein is in a carboxyl-free buffer like PBS at pH 7.2-8.0.[12]

  • Labeling Reaction: a. Immediately add the activated Cbz-linker solution to the protein solution. A 20- to 50-fold molar excess of the activated linker over the protein is recommended to drive the reaction.[17] b. Incubate for 2 hours at room temperature with gentle mixing.

  • Quench Reaction (Optional): Add Quenching Buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS esters.[22]

  • Purification: Purify the protein conjugate using a desalting column to remove excess reagents and byproducts.[11]

  • Deprotection (Optional): If the terminal amine is needed for a subsequent reaction, the Cbz group can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C). This step requires careful optimization to preserve protein integrity.[10]

Conclusion and Recommendations

The choice between this compound and NHS-PEG-COOH is dictated entirely by the desired outcome of the bioconjugation.

  • Choose NHS-PEG-COOH for:

    • Simplicity and Speed: When the goal is to quickly and efficiently PEGylate a protein.

    • Adding a Carboxyl Handle: If the end goal is a conjugate with a terminal carboxylic acid for subsequent EDC/NHS coupling to another amine-containing molecule.

    • Improving Pharmacokinetics: For straightforwardly increasing the solubility and in vivo half-life of a protein therapeutic.[17]

  • Choose this compound for:

    • Multi-step Conjugation: When constructing complex architectures where the protein is labeled first, and another molecule is attached in a subsequent step via the deprotected amine.

    • PROTAC and ADC Development: This linker is explicitly designed for applications like PROTACs, where one end links to a target protein ligand and the other (after deprotection) links to an E3 ligase ligand.[18][23]

    • Orthogonal Chemistry: When a protected amine is needed to avoid side reactions during other chemical modifications on the protein. The Cbz group is orthogonal to many other protecting groups and reaction conditions.[10]

By understanding the distinct chemical reactivities and workflows associated with each linker, researchers can make an informed decision that best suits their experimental design, leading to the successful synthesis of well-defined and functional protein conjugates.

References

A Comparative Guide to PROTAC Linkers: Benchmarking Cbz-NH-PEG2-CH2COOH Against Other Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The success of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker is not merely a passive spacer but an active modulator of the PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase), as well as dictating physicochemical properties like solubility and cell permeability.[1][2]

This guide provides an objective comparison of Cbz-NH-PEG2-CH2COOH, a short-chain polyethylene glycol (PEG) linker, with other common PROTAC linkers, including longer PEG chains, alkyl chains, and rigid structures. The information presented, supported by experimental data and detailed methodologies, is intended to inform the rational design of PROTACs for researchers, scientists, and drug development professionals.

This compound is a bifunctional linker featuring a two-unit PEG chain. The carboxybenzyl (Cbz) group serves as a protecting group for an amine, while the terminal carboxylic acid allows for versatile conjugation to either the POI or E3 ligase ligand. Its short PEG chain imparts hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule.[1][2]

Data Presentation: A Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, offering insights into how different linker architectures can impact these key parameters.

Disclaimer: The data presented below is compiled from different studies. Direct comparisons across different target proteins, E3 ligases, and cell lines should be made with caution, as the optimal linker is highly context-dependent.

Table 1: Comparison of Flexible Linkers (PEG vs. Alkyl Chains) for BRD4 Degradation

PROTAC (Warhead-Linker-E3 Ligand)Linker TypeLinker CompositionDC50Dmax (%)Cell Line
JQ1-PEG-PomalidomidePEG1-2 PEG units>5000 nMNot SpecifiedH661
JQ1-PEG-PomalidomidePEG4-5 PEG units<500 nMNot SpecifiedH661
JQ1-Alkyl-PomalidomideAlkyl8-carbon chain~30 pM>90%MV4;11
JQ1-Alkyl/Ether-VHLAlkyl/Ether21 atoms~3 nM~96%Not Specified

Key Observations:

  • For CRBN-based BRD4 degraders, intermediate-length PEG linkers (1-2 units) showed significantly reduced potency compared to longer linkers (4-5 units).[3]

  • Alkyl chain linkers have been utilized to generate highly potent BRD4 degraders, with DC50 values in the picomolar range.[3]

  • The choice of E3 ligase ligand (Pomalidomide for Cereblon vs. a VHL ligand) in combination with the linker profoundly impacts degradation efficiency.

Table 2: Impact of Linker Length and Composition on BTK Degradation

PROTAC (Warhead-Linker-E3 Ligand)Linker TypeLinker CompositionDC50Dmax (%)Cell Line
Ibrutinib-basedPEG/AlkylShort Linker0.5 nM>95%Ramos
Ibrutinib-basedPEG/AlkylLonger Linkers1-40 nM>85%Ramos
Reversible CovalentPEG/AlkylNot Specified1.7 nM>85%Not Specified

Key Observations:

  • For BTK degradation, PROTACs with shorter linkers can be exceptionally potent, achieving sub-nanomolar DC50 values.[4]

  • Even with longer linkers, potent degradation of BTK can be achieved, although there may be a loss of positive cooperativity in ternary complex formation.[3]

  • The nature of the warhead (e.g., covalent vs. reversible) also plays a significant role in the overall efficacy of the PROTAC.[5]

Table 3: General Properties of Common PROTAC Linker Classes

Linker ClassExamplesKey AdvantagesKey Disadvantages
Flexible Linkers
PEG ChainsThis compound, PEG4, PEG6Enhanced hydrophilicity and solubility; synthetic tractability; can adopt multiple conformations.[2]May have reduced metabolic stability compared to alkyl chains.[2]
Alkyl ChainsHexyl, Octyl, Dodecyl chainsSynthetically accessible; high flexibility.Can be hydrophobic, potentially limiting aqueous solubility.
Rigid Linkers
Cyclic StructuresPiperazine, PiperidineConstrain conformation, potentially pre-organizing for ternary complex formation; can improve physicochemical properties.More synthetically challenging; lack of flexibility may hinder productive ternary complex formation.
Alkynes/TriazolesLinkers formed via "click chemistry"Provide conformational restriction; triazole ring is metabolically stable.Adds structural complexity.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Induces Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_assays Degradation & Viability Assays start Start: PROTAC Design & Synthesis cell_culture Cell Culture & Treatment (Dose-Response & Time-Course) start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis viability Cell Viability Assay (e.g., MTS) (Assess Cytotoxicity) cell_culture->viability western Western Blot (Quantify Protein Levels) lysis->western hibit HiBiT/NanoBRET Assay (Live-Cell Kinetics) lysis->hibit data_analysis Data Analysis (Calculate DC50 & Dmax) western->data_analysis hibit->data_analysis viability->data_analysis ternary_assay Ternary Complex Assay (e.g., TR-FRET) (Mechanistic Insight) data_analysis->ternary_assay Optional conclusion Conclusion: Optimized PROTAC data_analysis->conclusion ternary_assay->conclusion

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Caption: Logical relationship of common PROTAC linker types.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC linkers.

I. Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6- or 12-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours) to determine the dose-response. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate supernatant using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an ECL substrate to visualize the protein bands.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.

II. HiBiT Assay for Live-Cell Kinetic Degradation Analysis

This method allows for real-time, quantitative monitoring of protein degradation in live cells.

Methodology:

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein in a cell line stably expressing the LgBiT subunit.

  • Cell Plating:

    • Plate the engineered cells in a 96- or 384-well white assay plate and incubate overnight.

  • Assay Setup:

    • Prepare a 1X solution of a live-cell luciferase substrate (e.g., Endurazine™) in the assay medium.

    • Replace the cell culture medium with the substrate solution and incubate for at least 2 hours to allow for substrate equilibration.

  • PROTAC Treatment and Measurement:

    • Prepare serial dilutions of the PROTACs.

    • Add the PROTACs to the wells.

    • Measure luminescence kinetically using a plate reader pre-equilibrated to 37°C. Measurements can be taken at regular intervals (e.g., every 5-15 minutes) for up to 48 hours.

  • Data Analysis:

    • Normalize the luminescence data to a vehicle control.

    • Analyze the kinetic data to determine the rate of degradation, Dmax, and DC50 at various time points.

III. TR-FRET Assay for Ternary Complex Formation

This biophysical assay provides mechanistic insight by directly measuring the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

  • Reagent Preparation:

    • Use purified, tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase complex).

    • Use FRET-paired antibodies (e.g., Tb-conjugated anti-GST as the donor and a fluorescently labeled anti-His as the acceptor).

  • Assay Setup:

    • In a microplate, combine the purified POI, E3 ligase, and the FRET-paired antibodies with serially diluted concentrations of the PROTAC.

  • Incubation and Measurement:

    • Incubate the mixture at room temperature to allow for complex formation.

    • Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor, signifying ternary complex formation.

  • Data Analysis:

    • Plot the FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the cooperativity of ternary complex formation can be assessed.

Conclusion

The selection of an appropriate linker is a critical, and often empirical, step in the design of effective PROTACs. This compound, as a short PEG linker, offers the advantages of increased hydrophilicity and synthetic accessibility, making it a valuable component in a PROTAC design toolkit. However, the compiled experimental data underscores that there is no "one-size-fits-all" solution. The optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair. While flexible linkers like PEG and alkyl chains are excellent starting points for optimization, rigid and "clickable" linkers provide avenues for enhancing potency, selectivity, and drug-like properties. The systematic evaluation of a diverse linker library, using robust and quantitative experimental protocols, is paramount to unlocking the full therapeutic potential of targeted protein degradation.

References

Confirming Cbz-NH-PEG2-CH2COOH Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Carboxybenzyl-NH-PEG2-acetic acid (Cbz-NH-PEG2-CH2COOH) is a critical step in the synthesis of bioconjugates, including PROTACs and other targeted therapeutics. Verifying the integrity of this linker is paramount. This guide provides an objective comparison of key analytical methods to confirm the successful synthesis and purity of this compound, complete with experimental protocols and data interpretation.

This bifunctional linker, with a Cbz-protected amine at one end and a carboxylic acid at the other, connected by a two-unit polyethylene glycol (PEG) spacer, requires a multi-faceted analytical approach for comprehensive characterization. The primary methods for confirmation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the structure, molecular weight, and purity of the compound.

Comparative Analysis of Analytical Methods

A summary of the expected outcomes from each analytical technique for this compound is presented below.

Analytical MethodParameter MeasuredExpected Results for this compoundPurpose
¹H NMR Proton environmentSignals corresponding to aromatic protons of the Cbz group, methylene protons of the PEG linker and benzyl group, and the amine proton.Structural confirmation and identification of key functional groups.
¹³C NMR Carbon skeletonResonances for carbonyl carbons (Cbz and carboxylic acid), aromatic carbons, and PEG carbons.Confirms the carbon framework of the molecule.
Mass Spectrometry (ESI-MS) Mass-to-charge ratio (m/z)[M+H]⁺ at m/z 298.12, [M+Na]⁺ at m/z 320.10.Unambiguous confirmation of molecular weight.
RP-HPLC Purity and retention timeA single major peak with purity >98%. Retention time is dependent on the specific column and gradient conditions.Quantifies purity and separates the product from starting materials and byproducts.
FTIR Spectroscopy Functional group vibrationsCharacteristic peaks for C=O (carbamate and carboxylic acid), C-O (ether), and N-H bonds.Confirms the presence of key functional groups.
UV-Vis Spectroscopy Electronic absorptionAbsorbance maximum (λmax) around 257 nm.Detection and quantification of the Cbz protecting group.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Expected Data:

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons~7.35multipletPhenyl group of Cbz
Benzyl Protons~5.10singlet-CH₂- of Cbz
PEG Protons~3.5-3.7multiplet-O-CH₂-CH₂-O-
Amine Proton~5.5-6.0broad singlet-NH-
Methylene Protons~4.1singlet-O-CH₂-COOH
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
Carbonyl Carbon~172Carboxylic Acid (-COOH)
Carbonyl Carbon~156Carbamate (-O-(C=O)-NH-)
Aromatic Carbons~128-136Phenyl group of Cbz
Benzyl Carbon~67-CH₂- of Cbz
PEG Carbons~69-71-O-CH₂-CH₂-O-
Methylene Carbon~68-O-CH₂-COOH
Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol, with 0.1% formic acid to promote ionization.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF, Orbitrap).

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺).

Expected Data:

IonCalculated m/zObserved m/z
[C₁₄H₁₉NO₆+H]⁺298.1234~298.12
[C₁₄H₁₉NO₆+Na]⁺320.1053~320.10
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol:

  • System Preparation:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 5-95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 2 minutes.

    • Re-equilibrate at 5% Mobile Phase B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Expected Result: A sharp, single peak with a purity of >98% as determined by peak area integration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation: Place a small amount of the sample (if solid) or a drop (if oil) directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmine
~3000-2850C-H stretchAlkane
~1720-1740C=O stretchCarboxylic Acid
~1690-1710C=O stretchCarbamate
~1100C-O stretchEther (PEG)

Workflow Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Characterization ms Mass Spectrometry (ESI-MS) purification->ms Characterization hplc RP-HPLC purification->hplc Characterization ftir FTIR Spectroscopy purification->ftir Characterization

Caption: General workflow for the synthesis and analytical confirmation of this compound.

analytical_decision_tree start Confirm Conjugation? q1 Structural Confirmation? start->q1 q2 Molecular Weight Correct? q1->q2 No nmr NMR (¹H, ¹³C) q1->nmr Yes q3 Purity Assessment? q2->q3 No ms Mass Spectrometry q2->ms Yes q4 Functional Groups Present? q3->q4 No hplc HPLC q3->hplc Yes ftir FTIR q4->ftir Yes nmr->q2 ms->q3 hplc->q4 end_node Conjugation Confirmed ftir->end_node

Caption: Decision tree for selecting the appropriate analytical method for confirmation.

By employing a combination of these analytical techniques, researchers can confidently confirm the successful synthesis, structure, and purity of this compound, ensuring the quality and reliability of this critical linker for downstream applications in drug development and bioconjugation.

Mass Spectrometry Analysis of Cbz-NH-PEG2-CH2COOH Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of modified peptides is crucial for successful characterization and analysis. This guide provides a comparative overview of the mass spectrometry analysis of peptides modified with a Cbz-NH-PEG2-CH2COOH linker, alongside two other common modifications: biotinylation and phosphorylation. While experimental data for the this compound modification is limited in publicly available literature, this guide offers predicted fragmentation patterns based on the chemical nature of the linker to facilitate its identification and characterization.

Data Presentation: A Comparative Overview

The following table summarizes the key mass spectrometry characteristics of the three peptide modifications. This allows for a direct comparison of their mass shifts and expected fragmentation behavior, which is essential for data interpretation.

FeatureThis compound ModificationBiotinylation (Amide Bond)Phosphorylation (Ser/Thr/Tyr)
Structure of Modification Carbobenzyloxy-NH-(CH2)2-O-(CH2)2-O-CH2-COOHBiotin attached via an amide linkagePhosphate group (-PO3H2)
Monoisotopic Mass Shift +279.1107 Da+226.0776 Da+79.9663 Da
Common Ionization Techniques ESI, MALDIESI, MALDIESI, MALDI
Key Fragmentation Characteristics (CID/HCD) Predicted: Likely fragmentation at the urethane bond (loss of benzyl group or CO2), ether linkages within the PEG chain, and the amide bond connecting the linker to the peptide. Expect to see neutral losses corresponding to these fragmentation events. The Cbz group may produce a characteristic benzyl cation (C7H7+, m/z 91).Characteristic fragment ions are often observed.[1][2] Signature ions for biotinylated lysine peptides include those at m/z 227.085, 310.158, and 327.185.[2]Often characterized by a neutral loss of phosphoric acid (H3PO4, -98 Da) or metaphosphoric acid (HPO3, -80 Da), especially for phosphoserine and phosphothreonine residues.[3][4][5] This neutral loss can be the most prominent peak in the MS/MS spectrum.[5]
Challenges in MS Analysis The short PEG chain can introduce some heterogeneity, although less than longer PEG chains. The Cbz group's fragmentation may compete with peptide backbone fragmentation, potentially complicating spectral interpretation.Can sometimes suppress peptide ionization. The modification can direct fragmentation, leading to less informative backbone cleavage.The labile nature of the phosphate group can lead to a dominant neutral loss peak with little other fragmentation information, making it difficult to pinpoint the exact phosphorylation site.[3][4][5]

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate mass spectrometry analysis. Below are generalized protocols for the analysis of modified peptides.

Sample Preparation and LC-MS/MS Analysis of Modified Peptides
  • Protein Digestion:

    • Denature the protein sample containing the modified peptide in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

    • Wash the bound peptides with 0.1% TFA.

    • Elute the peptides with a solution of 60% acetonitrile and 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Inject the peptide sample onto a reverse-phase HPLC column (e.g., C18) connected to a mass spectrometer.

    • Elute the peptides using a gradient of increasing acetonitrile concentration in the mobile phase containing 0.1% formic acid.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Set the mass spectrometer to detect a specific mass shift corresponding to the modification of interest in the precursor ions.

Data Analysis
  • Database Searching:

    • Use a database search engine (e.g., Mascot, SEQUEST, or MaxQuant) to identify the peptides from the acquired MS/MS spectra.

    • Specify the peptide modification as a variable modification in the search parameters, including its mass shift and the potential amino acid attachment sites (e.g., N-terminus, lysine).

  • Manual Spectral Interpretation:

    • Manually inspect the MS/MS spectra of identified modified peptides to confirm the sequence and the site of modification.

    • Look for characteristic fragment ions and neutral losses associated with the specific modification.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation of a this compound modified peptide.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Protein Modified Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Desalting Peptide Desalting (C18 SPE) Digestion->Desalting LC Liquid Chromatography (Reverse Phase) Desalting->LC MS1 MS1 Scan (Precursor Ion Selection) LC->MS1 MS2 MS2 Scan (Fragmentation - CID/HCD) MS1->MS2 Search Database Search (Identify Peptide Sequence) MS2->Search Validation Manual Validation (Confirm Modification Site) Search->Validation

Caption: Experimental workflow for the mass spectrometry analysis of modified peptides.

Fragmentation_Diagram cluster_Peptide cluster_Linker Peptide_N H2N-Peptide Peptide_C COOH Amide C=O NH Peptide_N->Amide Amide Bond (b/y ions) PEG2 -(CH2)2-O-(CH2)2-O-CH2- Cbz_group Cbz (C6H5CH2O-C=O) Amide->Cbz_group Urethane Bond COOH COOH frag1 Cleavage 1 frag1->Amide frag2 Cleavage 2 frag2->Cbz_group frag3 Cleavage 3 frag3->PEG2 caption Predicted major fragmentation sites of a this compound modified peptide.

References

A Comparative Guide to the Conjugation Efficiency of Cbz-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

In the field of bioconjugation and targeted protein degradation, the choice of a chemical linker is paramount to the success of the resulting molecule, such as a Proteolysis Targeting Chimera (PROTAC). The linker not only connects the target-binding and E3 ligase-recruiting moieties but also critically influences the molecule's solubility, permeability, and ability to form a productive ternary complex.[1] This guide provides a comparative analysis of Cbz-NH-PEG2-CH2COOH, a polyethylene glycol (PEG)-based linker, against other common alternatives and details the methodologies for quantifying its conjugation efficiency.

This compound is a heterobifunctional linker characterized by a two-unit PEG chain, which imparts hydrophilicity.[2][3] It features a terminal carboxylic acid (-COOH) for conjugation to amine groups and a carboxybenzyl (Cbz)-protected amine group. The Cbz group is a common protecting group in peptide synthesis that can be removed under specific conditions, such as hydrogenolysis, to reveal a primary amine for further modification.[4]

Comparison of Linker Types

The optimal linker for a given application is highly dependent on the specific proteins involved, and there is no universal solution.[5] However, understanding the general properties of different linker classes can guide rational design. PEG and alkyl chains are the most frequently used linkers due to their synthetic accessibility and the ease with which their lengths can be adjusted.[]

Linker CategoryRepresentative Structure ExampleKey AdvantagesKey Disadvantages
PEG Linkers This compoundEnhances aqueous solubility and can improve pharmacokinetic properties.[5] The flexibility may increase the probability of forming a stable ternary complex.[7]Can exhibit lower metabolic stability compared to alkyl chains.[5]
Alkyl Linkers HOOC-(CH2)n-NH2Generally possess high metabolic stability. Simple, well-understood chemistry provides a straightforward way to vary linker length.[8]Hydrophobicity can lead to poor solubility and may require the addition of solubilizing groups.[7]
"Clickable" Linkers Azide- or Alkyne-terminated linkersHigh reaction efficiency and specificity (bio-orthogonality).[9] Mild reaction conditions are suitable for sensitive biomolecules.[]The resulting triazole ring can add rigidity, which may or may not be beneficial depending on the system.

This table summarizes the general characteristics of common PROTAC linker types.

Quantitative Analysis of Conjugation Efficiency

Directly comparing the intrinsic "conjugation efficiency" of linkers is challenging, as the yield is highly dependent on the substrates, reaction chemistry, and conditions. For a linker like this compound, which terminates in a carboxylic acid, the most common conjugation method is amidation via activation with carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[10][11]

The efficiency of this reaction is not a fixed value but is quantified for each specific conjugation pair (e.g., linker to a specific protein or small molecule). Several analytical techniques can be used to determine the outcome.

MethodPrincipleAdvantagesLimitations
UV-Vis Spectrophotometry Measures absorbance at different wavelengths for the protein (e.g., 280 nm) and the conjugated molecule. The ratio is used to calculate the degree of labeling.[12]Simple, rapid, and uses widely available equipment.[12]Requires the conjugated molecule to have a distinct absorbance peak. Can be inaccurate if extinction coefficients are not known precisely.[12]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the conjugate to determine its exact molecular weight, thereby confirming successful conjugation and identifying the number of attached linkers.Highly accurate and provides definitive structural information. Can quantify mixtures and different species (e.g., 1, 2, or 3 linkers per protein).Requires specialized equipment and can be destructive to the sample.
High-Performance Liquid Chromatography (HPLC) Separates the reaction mixture based on properties like hydrophobicity (Reversed-Phase) or size (Size-Exclusion). The peak areas of the starting materials and the product are compared to calculate yield.Provides quantitative data on purity and conversion. Can be used for both analysis and purification.Can be time-consuming to develop a suitable method. Requires reference standards for accurate quantification.
Gel Electrophoresis (SDS-PAGE) Separates proteins by size. A successful conjugation of a linker and payload to a protein results in a visible shift in the protein's migration pattern on the gel.Simple, visual confirmation of conjugation. Widely accessible technique.Primarily qualitative or semi-quantitative. Does not provide precise stoichiometry.

This table outlines common methods for quantifying the success of a bioconjugation reaction.

Experimental Protocols & Workflows

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine

This protocol describes the conjugation of a carboxyl-terminated linker to a protein containing accessible primary amine groups (e.g., lysine residues). A two-step method is often preferred to minimize side reactions like protein-protein crosslinking.[10]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[13]

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine

  • Amine-containing protein/molecule

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Equilibrate all reagents to room temperature.[10]

  • Dissolve this compound in Activation Buffer to a concentration of 1-10 mM.[10]

  • Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 100 mM).[10]

  • Add EDC to the linker solution to achieve a molar excess (e.g., 2-10 fold molar excess over the linker). Mix gently.

  • Immediately add NHS to the mixture, typically at a similar or slightly higher molar ratio than EDC.[10]

  • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[10]

Step 2: Coupling to the Amine-Containing Molecule

  • Dissolve the target protein in the Coupling Buffer.

  • Add the activated linker mixture from Step 1 to the protein solution. The optimal pH for this step is 7.2-8.0.[10]

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding Quenching Buffer to hydrolyze any remaining active NHS esters. Incubate for 15 minutes.[10]

  • Purify the final conjugate using methods like size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.[10]

Protocol 2: Quantification of Protein Degradation by Western Blot

For linkers used in PROTACs, the ultimate measure of "efficiency" is the degradation of the target protein. Western blotting is a standard method to quantify this.

Procedure:

  • Cell Treatment: Treat cultured cells with the synthesized PROTAC at various concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) to extract total protein.

  • Protein Quantification: Determine the total protein concentration in each lysate using an assay like the BCA assay.[1]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size via SDS-polyacrylamide gel electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk).[1]

    • Incubate with a primary antibody specific to the target protein.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[1]

    • Quantify the intensity of the protein bands using densitometry software. Compare the band intensity in treated samples to the untreated control to determine the percentage of protein degradation (Dmax).[1]

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Linker_COOH Linker-COOH (this compound) Intermediate O-Acylisourea Intermediate (Unstable) Linker_COOH->Intermediate + EDC EDC EDC Intermediate->Linker_COOH Hydrolysis NHS_Ester NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (Linker-CO-NH-Protein) NHS_Ester->Conjugate + Protein-NH2 Hydrolysis Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis Protein_NH2 Protein-NH2 PROTAC_Workflow synthesis PROTAC Synthesis (Linker Conjugation) purification Purification & Analysis (HPLC, MS) synthesis->purification cell_treatment Cell Treatment (Dose Response) purification->cell_treatment lysis Cell Lysis & Protein Quantification cell_treatment->lysis western_blot Western Blot (SDS-PAGE, Immunoblot) lysis->western_blot quantification Data Quantification (Densitometry) western_blot->quantification result Determine Degradation (DC50, Dmax) quantification->result

References

The Short-Chain Advantage: Why a PEG2 Spacer Can Outperform Longer PEG Chains in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug design, particularly in the development of bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a linker is far from trivial. Among the most utilized linkers are polyethylene glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and ability to improve pharmacokinetic profiles. While the tendency might be to assume "longer is better" for properties like circulation half-life, a growing body of evidence highlights the distinct advantages of using shorter PEG spacers, such as PEG2, over their longer counterparts in specific, critical applications. This guide provides an objective comparison, supported by experimental data, to elucidate the scenarios where a PEG2 spacer is the superior choice for researchers, scientists, and drug development professionals.

The Balancing Act: Hydrophilicity, Steric Hindrance, and Biological Activity

The primary role of a PEG spacer in a bioconjugate is to bridge two or more molecular entities, for instance, an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase recruiter in a PROTAC.[1][2] The length of this PEG chain profoundly influences the molecule's overall properties, including its solubility, stability, pharmacokinetics, and, most importantly, its biological efficacy.[1] While longer PEG chains can enhance solubility and prolong circulation time by creating a hydrophilic shield, this can also introduce steric hindrance, potentially impeding the interaction of the bioactive components with their targets.[3][4] Shorter PEG spacers, like PEG2, offer a more compact and rigid connection, which can be advantageous in certain contexts.

Advantages of PEG2 Spacers in Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy and therapeutic window. While longer PEG chains are often employed to improve the solubility of hydrophobic payloads and extend plasma half-life, a PEG2 spacer can offer compelling benefits.[1][5]

One of the key advantages of a PEG2 spacer is its potential to enhance in vitro potency.[5] Longer PEG chains can sometimes create a steric shield around the payload, hindering its release or interaction with its intracellular target once the ADC is internalized into a cancer cell. A shorter PEG2 linker minimizes this steric hindrance, potentially leading to more efficient payload delivery and greater cytotoxicity.

Furthermore, the use of a PEG2 spacer can lead to more efficient and homogenous drug conjugation, resulting in an optimal drug-to-antibody ratio (DAR).[5] In some cases, longer and more flexible PEG chains can lead to challenges in achieving a consistent DAR, which is a critical quality attribute for any ADC. A study demonstrated that a PEG2 spacer eliminated aggregation as effectively as longer spacers while allowing for a more efficient conjugation process to achieve an optimal DAR.[5]

Comparative Data: PEG Spacer Length in ADCs

ParameterShort PEG Spacer (e.g., PEG2-PEG4)Intermediate PEG Spacer (e.g., PEG8-PEG12)Long PEG Spacer (e.g., PEG24 and longer)Reference
In Vitro Potency May retain higher potencyOften shows a good balanceCan lead to a reduction in cytotoxicity[1][5]
Pharmacokinetics Faster clearance, shorter half-lifeSlower clearance, longer half-lifeSignificantly prolonged half-life[1][6]
In Vivo Efficacy Can be limited by rapid clearanceOften shows significant improvementCan lead to the highest efficacy, but payload-dependent[1]
Drug-to-Antibody Ratio (DAR) Can allow for more efficient conjugation and optimal DARIntermediate efficiencyMay lead to lower drug loading in some cases[5]
Aggregation Can effectively eliminate aggregationEffective at reducing aggregationEffective at reducing aggregation[5]

Advantages of PEG2 Spacers in PROTACs

For PROTACs, which induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, the length and conformation of the linker are paramount for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][7] A linker that is too short can cause steric clashes, preventing the two proteins from binding simultaneously.[2] Conversely, an excessively long and flexible linker might not effectively orient the two proteins for efficient ubiquitination.[2]

Here, the more defined and rigid nature of a short PEG spacer like PEG2 can be a significant advantage. It can provide the optimal distance and orientation to facilitate the formation of a stable ternary complex, leading to enhanced degradation of the target protein. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited, and in many cases, a shorter linker has been found to be more effective than a longer, more flexible one.[8]

Comparative Data: PEG Spacer Length in PROTACs

ParameterShort PEG Spacer (e.g., PEG2)Longer PEG SpacerGeneral TrendReference
Degradation Potency (DC50) Potentially higher or lower, highly target-dependentPotentially higher or lower, highly target-dependentOptimal length is crucial; both too short and too long can be detrimental.[2][7]
Maximum Degradation (Dmax) Potentially higher or lowerPotentially higher or lowerDependent on the formation of a productive ternary complex.[7]
Ternary Complex Stability May be more or less stableMay be more or less stableLinker length affects the proximity and orientation of the target protein and E3 ligase.[7]
Cell Permeability May be higher due to lower molecular weight and polar surface areaCan be negatively impacted by increased molecular weight and hydrophilicityA delicate balance is required.[2]

Experimental Protocols

Protocol 1: Synthesis and Characterization of ADCs with Varying PEG Linker Lengths

Objective: To synthesize and characterize ADCs with different PEG linker lengths (e.g., PEG2, PEG8, PEG24) to compare their drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP)

  • Drug-linker constructs with varying PEG lengths (e.g., Maleimide-PEGn-Payload)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

  • UV-Vis spectrophotometer

  • Target cancer cell line

  • Cell culture medium and reagents

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Antibody Reduction: Partially reduce the mAb with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation.[9]

  • Drug-Linker Conjugation: Add the maleimide-activated drug-linker with the desired PEG length (PEG2, PEG8, or PEG24) to the reduced antibody solution and incubate.[9]

  • Quenching: Stop the reaction by adding a quenching agent to cap any unreacted maleimide groups.[9]

  • Purification: Purify the ADC using SEC to remove unconjugated drug-linker and other impurities.[9]

  • Characterization:

    • Determine the DAR using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug.[9]

    • Assess the level of aggregation by SEC.[9]

  • In Vitro Cytotoxicity Assay:

    • Seed the target cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADCs with different PEG linkers.

    • After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay.[9]

    • Calculate the IC50 value for each ADC.

Protocol 2: Evaluation of PROTAC Efficacy with Different PEG Spacer Lengths

Objective: To compare the degradation efficiency of PROTACs with varying PEG spacer lengths (e.g., PEG2, PEG4, PEG8).

Materials:

  • Target protein-expressing cell line

  • PROTACs with different PEG spacer lengths

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Western blot equipment and reagents

  • Densitometry software

Procedure:

  • Cell Treatment: Treat the cells with increasing concentrations of the different PROTACs for a specific duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensity using densitometry software.

    • Calculate the percentage of target protein degradation for each PROTAC concentration.

    • Determine the DC50 (concentration at which 50% of the target protein is degraded) for each PROTAC.

Visualizing the Concepts

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker (e.g., PEG2) Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate (ADC).

PROTAC_MoA cluster_PROTAC PROTAC Mechanism of Action POI Target Protein (POI) PROTAC PROTAC (with PEG2 Spacer) POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Recruits Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action.

Conclusion

The selection of a PEG spacer length in drug development is a nuanced decision that requires careful consideration of the specific application and desired therapeutic outcome. While longer PEG chains offer clear advantages in modulating pharmacokinetic properties, the use of a shorter PEG2 spacer can provide significant benefits in terms of in vitro potency, efficient conjugation, and the formation of stable ternary complexes in PROTACs. The experimental data underscores that there is no one-size-fits-all solution, and empirical testing is crucial to identify the optimal linker for a given bioconjugate. By understanding the distinct advantages of short PEG spacers like PEG2, researchers can make more informed decisions in the design of next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the NMR Characterization of Cbz-NH-PEG2-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the bifunctional linker, Cbz-NH-PEG2-CH2COOH. This molecule is instrumental in bioconjugation and drug delivery, serving as a hydrophilic spacer with a protected amine and a terminal carboxylic acid. Accurate characterization of this linker is crucial for ensuring the purity and structural integrity of the final conjugates. This document presents predicted NMR data alongside experimental data from structurally similar compounds to aid in the identification and quality control of this compound.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent chemical moieties and comparison with known compounds containing similar functional groups, such as Cbz-protected amino acids and diethylene glycol derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons (Label in Fig. 1)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-a~7.35MultipletAromatic protons of the benzyl group.
H-b~5.10SingletMethylene protons of the benzyl group.
H-c~5.5-6.0Broad SingletAmide proton (NH).
H-d~3.45TripletMethylene protons adjacent to the amide nitrogen.
H-e~3.65TripletMethylene protons adjacent to the ether oxygen.
H-f~3.70SingletMethylene protons of the central PEG unit.
H-g~4.15SingletMethylene protons adjacent to the carboxylic acid.
H-h~10-12Broad SingletCarboxylic acid proton (COOH).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon (Label in Fig. 1)Predicted Chemical Shift (δ, ppm)Notes
C-1~128.5Aromatic carbons of the benzyl group.
C-2~128.0Aromatic carbons of the benzyl group.
C-3~136.5Quaternary aromatic carbon of the benzyl group.
C-4~67.0Methylene carbon of the benzyl group.
C-5~156.5Carbonyl carbon of the carbamate.
C-6~40.5Methylene carbon adjacent to the amide nitrogen.
C-7~70.0Methylene carbon adjacent to the ether oxygen.
C-8~70.3Methylene carbons of the central PEG unit.
C-9~68.5Methylene carbon adjacent to the carboxylic acid.
C-10~172.0Carbonyl carbon of the carboxylic acid.

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can slightly alter the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR coil.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added.

NMR Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range of -2 to 14 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: A range of 0 to 200 ppm is appropriate.

Data Processing
  • Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Chemical Shift Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

Chemical Structure and Atom Labeling

The following diagram illustrates the chemical structure of this compound with atoms labeled for correlation with the NMR data tables.

Figure 1. Structure of this compound with atom labeling.

Experimental Workflow

The logical flow for the characterization of this compound using NMR is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR transfer->acquire_h1 acquire_c13 Acquire ¹³C NMR transfer->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process reference Reference to Solvent/Standard process->reference integrate Integrate ¹H Spectrum reference->integrate peak_pick Peak Picking reference->peak_pick assign Assign Signals integrate->assign peak_pick->assign compare Compare with Reference Data assign->compare report Generate Report compare->report

Figure 2. NMR characterization workflow.

In-Vitro Stability of Cbz-NH-PEG2-CH2COOH Linked ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The stability of an antibody-drug conjugate (ADC) is a critical attribute that dictates its therapeutic index, influencing both efficacy and safety. Premature release of the cytotoxic payload can lead to systemic toxicity, while a linker that is too stable may prevent efficient drug release at the tumor site. This guide provides a comparative analysis of the in-vitro stability of ADCs featuring a Cbz-NH-PEG2-CH2COOH linker, benchmarked against other common cleavable linker technologies. While direct, extensive stability data for this specific linker in an ADC context is not widely published, this guide draws upon data from structurally similar PEGylated and enzyme-cleavable linkers to provide a robust comparative framework for researchers, scientists, and drug development professionals.

The this compound linker incorporates a hydrophilic polyethylene glycol (PEG) spacer, which is known to enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads.[1][2] The carbamate (Cbz) group offers a potential cleavage site, while the terminal carboxylic acid allows for conjugation to the antibody. The stability of such a linker is typically assessed through a series of in-vitro assays that simulate physiological conditions.

Comparative In-Vitro Stability Data

The performance of an ADC linker is evaluated through several key in-vitro assays, primarily focusing on its stability in plasma and its susceptibility to cleavage in a simulated lysosomal environment. Aggregation studies are also crucial, as the hydrophobicity of the linker-payload can induce the formation of aggregates, affecting the ADC's pharmacokinetics and potentially causing immunogenicity.[3]

Plasma Stability

Plasma stability assays are designed to predict the premature release of the payload in circulation.[4] This is often measured by monitoring the change in the drug-to-antibody ratio (DAR) over time. A minimal decrease in DAR signifies high plasma stability.

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
PEGylated Peptide Val-Cit with PEG side-chainHighPEGylation can enhance stability and reduce aggregation compared to non-PEGylated counterparts, especially with hydrophobic payloads.[5]
Dipeptide (Standard) Valine-Citrulline (Val-Cit)> 230 daysGenerally exhibits high stability in human plasma but can be susceptible to cleavage by carboxylesterases in mouse plasma.[6][7]
pH-Sensitive Hydrazone~2 daysStability is pH-dependent, which can lead to premature drug release in circulation.[6]
Enzyme-Sensitive β-GlucuronideHighly StableDemonstrates high stability in plasma and is cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment.[6]
Novel Dipeptide Valine-Alanine (Val-Ala)StableOffers high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[8]

Note: Data is illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Lysosomal Stability and Payload Release

This assay assesses the linker's ability to be cleaved and release the cytotoxic payload within the lysosome of the target cancer cell.[4] Efficient payload release is crucial for the ADC's therapeutic effect.

Linker TypeLinker ExamplePayload Release in Lysosomal AssayKey Findings
PEGylated Peptide Val-Cit with PEG side-chainEfficientPEGylation generally does not hinder enzymatic cleavage within the lysosome.[7]
Dipeptide (Standard) Valine-Citrulline (Val-Cit)Efficient (Cathepsin B-mediated)Readily cleaved by lysosomal proteases like Cathepsin B.[7][9]
pH-Sensitive HydrazonepH-dependentRelease is triggered by the acidic environment of the lysosome.
Enzyme-Sensitive β-GlucuronideEfficient (β-glucuronidase-mediated)Specific cleavage by β-glucuronidase leads to payload release.
Non-cleavable Thioether (e.g., SMCC)Slow; relies on antibody degradationThe entire ADC must be degraded to release the payload-linker-amino acid catabolite.
Aggregation Propensity

The hydrophobicity of the linker-payload can lead to ADC aggregation. Hydrophilic linkers, such as those containing PEG, are designed to mitigate this.[3] Aggregation is often measured by size-exclusion chromatography (SEC).

Linker FeatureImpact on AggregationSupporting Evidence
PEGylation Reduces AggregationThe hydrophilic nature of PEG shields the hydrophobic payload, improving solubility and reducing the tendency to form high-molecular-weight species.[1][2]
Hydrophobic Payloads Increases AggregationHighly potent, hydrophobic drugs can drive aggregation, especially at high DARs.[5]
Linker Chemistry VariableThe overall hydrophobicity of the linker-drug conjugate is a key determinant. Some peptide linkers can be more hydrophobic than others.[8]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of ADC stability.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma from various species.

Methodology:

  • Preparation: Incubate the ADC (e.g., at 1.3 mg/mL) in plasma (human, mouse, rat) at 37°C. Include a buffer control to assess the intrinsic stability of the ADC.[4]

  • Time Points: Collect aliquots at multiple time points over a period of up to seven days (e.g., Day 0, 1, 3, 5, 7).[4]

  • Sample Processing: Isolate the ADC from plasma using immunoaffinity capture, such as with Protein A magnetic beads.[4]

  • Analysis:

    • DAR Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates payload release.[4]

    • Released Payload Quantification: Analyze the supernatant to quantify the amount of free payload using LC-MS.

  • Data Interpretation: A stable ADC will exhibit minimal loss in DAR and a low concentration of released payload in the supernatant over the incubation period.

Lysosomal Stability Assay

Objective: To determine the efficiency of linker cleavage and payload release in a simulated lysosomal environment.

Methodology:

  • Preparation: Incubate the ADC with isolated liver lysosomes or S9 fractions, which contain lysosomal enzymes, at 37°C in an appropriate metabolic buffer.[4][10]

  • Time Points: Collect samples at various intervals, typically over 24 hours, to monitor the kinetics of payload release.[4]

  • Sample Processing: Stop the enzymatic reaction (e.g., by heat inactivation) and precipitate the proteins to separate the released payload from the ADC and lysosomal proteins.[10]

  • Analysis: Quantify the released payload in the supernatant using LC-MS.

  • Data Interpretation: An effective cleavable linker will demonstrate efficient and timely release of the payload in the presence of lysosomal enzymes.

Aggregation Assay

Objective: To quantify the formation of high-molecular-weight species (aggregates) of the ADC.

Methodology:

  • Preparation: Incubate the ADC under relevant conditions (e.g., in formulation buffer at various temperatures).

  • Analysis: Analyze the samples using Size-Exclusion Chromatography (SEC). The appearance of peaks eluting earlier than the monomeric ADC indicates the presence of aggregates.[11]

  • Data Interpretation: Compare the percentage of aggregate formation between different ADC constructs and conditions. A stable ADC will show minimal aggregation.

Visualizing Workflows and Pathways

ADC_Action_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Pathway ADC ADC in Circulation (Stable Linker) Binding Antigen Binding ADC->Binding Targeting TumorCell Target Tumor Cell Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Released Payload Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Plasma_Stability_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C start->incubation sampling Collect Aliquots at Time Points (0-7 days) incubation->sampling capture Immunoaffinity Capture (e.g., Protein A beads) sampling->capture separation Separate Supernatant and Captured ADC capture->separation analysis_adc LC-MS Analysis of Captured ADC (Determine DAR) separation->analysis_adc analysis_payload LC-MS Analysis of Supernatant (Quantify Released Payload) separation->analysis_payload end End: Stability Profile analysis_adc->end analysis_payload->end

Linker_Comparison_Logic cluster_properties Desired Properties cluster_types Linker Types center ADC Linker Choice prop1 High Plasma Stability center->prop1 prop2 Efficient Tumor-Specific Cleavage center->prop2 prop3 Low Aggregation center->prop3 prop4 Favorable Pharmacokinetics center->prop4 type1 This compound (PEGylated, Cleavable) prop1->type1 type2 Standard Peptide (e.g., Val-Cit) prop1->type2 type3 Non-cleavable prop1->type3 prop2->type1 prop2->type2 prop3->type1 prop4->type1 type2->prop3 Potential Issue: Hydrophobicity type3->prop2 Challenge: Payload Release

References

Safety Operating Guide

Proper Disposal of Cbz-NH-PEG2-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for Cbz-NH-PEG2-CH2COOH. This document contains detailed information regarding the specific hazards, handling, storage, and disposal of this chemical. The following guide provides general procedures based on the chemical nature of the compound and standard laboratory safety practices.

Immediate Safety and Handling Precautions

Prior to handling this compound, ensure that all personnel are familiar with the following safety protocols. This information should be readily available in the laboratory's chemical hygiene plan.

Personal Protective Equipment (PPE):

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.

Engineering Controls:

Control Specification Purpose
Fume Hood A properly functioning chemical fume hoodTo minimize inhalation of any potential dust or aerosols, especially when handling the solid form or preparing solutions.

Step-by-Step Disposal Procedure

The disposal of this compound, like all laboratory chemicals, must adhere to local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[1][2]

Step 1: Waste Identification and Classification

  • Waste Stream: This chemical should be disposed of as hazardous chemical waste.

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a designated, properly labeled, and sealed waste container.

    • This includes any contaminated items such as weighing paper, gloves, and paper towels.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container.

    • Do not mix this waste with other incompatible chemical waste streams. For example, store it separately from strong oxidizing agents, bases, and acids.[3]

  • Sharps Waste:

    • Any needles or other sharps used to handle solutions of this compound must be disposed of in a designated sharps container.

Step 3: Waste Container Labeling

Proper labeling is critical for safe disposal. The label on your hazardous waste container should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 4: Storage of Chemical Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.[3][4]

  • Ensure the storage area is away from general laboratory traffic and is inspected regularly for any signs of leakage.

  • Keep waste containers securely closed except when adding waste.[2]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[4]

  • Follow all institutional procedures for waste pickup and documentation.

Experimental Workflow and Disposal Decision Tree

The following diagram illustrates the general workflow for experiments involving this compound and the subsequent disposal decisions.

G cluster_experiment Experimental Protocol cluster_disposal Disposal Pathway start Start: Obtain this compound weigh Weigh Solid Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve solid_waste Solid Waste (Unused chemical, contaminated items) weigh->solid_waste Contaminated Weigh Paper, Gloves reaction Perform Reaction dissolve->reaction liquid_waste Liquid Waste (Solutions, reaction mixtures) dissolve->liquid_waste Contaminated Glassware Rinse workup Reaction Work-up/Purification reaction->workup product Obtain Final Product workup->product workup->liquid_waste Aqueous & Organic Waste Streams waste_container_solid Collect in Labeled Solid Waste Container solid_waste->waste_container_solid waste_container_liquid Collect in Labeled Liquid Waste Container liquid_waste->waste_container_liquid ehs_pickup Arrange for EHS Disposal waste_container_solid->ehs_pickup waste_container_liquid->ehs_pickup G sds Consult Manufacturer's SDS ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) sds->ppe fume_hood Handle in a Fume Hood sds->fume_hood segregate Segregate Waste (Solid vs. Liquid) ppe->segregate fume_hood->segregate label_waste Label Waste Container Correctly segregate->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposed Properly Disposed contact_ehs->disposed

References

Personal protective equipment for handling Cbz-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cbz-NH-PEG2-CH2COOH

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and the proper management of this chemical. This guidance is based on best practices for handling similar PEGylated carboxylic acids and compounds with carbamoyl-benzyloxy (Cbz) protecting groups, in the absence of a specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, the following personal protective equipment is mandatory when handling this compound.

ActivityRequired PPEMaterial/Specification
Weighing and Solids Handling Lab Coat, Gloves, Eye ProtectionChemical-resistant, disposable nitrile gloves. ANSI Z87.1 compliant safety glasses with side shields.
Solution Preparation and Transfers Lab Coat, Gloves, Eye Protection, Face ShieldChemical-resistant, disposable nitrile gloves. ANSI Z87.1 compliant safety goggles. A full-face shield is recommended to protect against splashes.[1]
Reactions and Heating Lab Coat, Gloves, Eye Protection, Face Shield, Respiratory ProtectionChemical-resistant, disposable nitrile gloves. ANSI Z87.1 compliant safety goggles. Full-face shield. A NIOSH-approved respirator or a fume hood should be used, especially when handling the powder.[1][2]
Waste Disposal Lab Coat, Gloves, Eye ProtectionChemical-resistant, disposable nitrile gloves. ANSI Z87.1 compliant safety glasses with side shields.
Operational Plan for Safe Handling

A systematic approach is crucial for safely handling this compound in a laboratory setting.[1]

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Before beginning work, ensure the handling area is clean and free of unnecessary equipment or chemicals to prevent cross-contamination.[1]

  • Verify that an eyewash station and safety shower are readily accessible.[1]

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the powdered compound within a fume hood or a ventilated balance enclosure to minimize inhalation risk.[1]

  • Use anti-static weighing dishes to prevent scattering of the powder.[2]

  • To facilitate handling, consider making a stock solution by dissolving the reagent in an appropriate solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF), as many PEG acid reagents are low-melting solids that can be difficult to weigh.[3][4][5][6]

  • Never return unused chemicals to the original container to avoid contamination.[2]

3. Dissolution and Use in Experiments:

  • When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[2]

  • If the dissolution process is exothermic, use an ice bath to control the temperature.[2]

  • Clearly label all containers with the chemical name, concentration, date, and your initials.[2]

  • Store unused stock solutions at -20°C under an inert gas like argon or nitrogen.[3][4][5]

  • Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4][5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Place all used disposable PPE, including gloves and lab coats, into a designated and clearly labeled hazardous waste container.[7]

  • Contaminated materials such as weighing paper and paper towels should be placed in a sealed, leak-proof waste bag or container.[1]

2. Liquid Waste:

  • Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

  • Rinse empty containers thoroughly with an appropriate solvent, and collect the rinsate as chemical waste.[1]

3. Storage and Disposal:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[7]

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[7]

Visualizing the Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation weigh Weighing & Aliquoting prep->weigh Proceed dissolve Dissolution & Use weigh->dissolve Proceed dispose Waste Disposal dissolve->dispose End of Experiment spill Spill & Emergency Procedures dissolve->spill In case of spill ehs EHS Disposal dispose->ehs Follow Institutional Guidelines ppe Wear Appropriate PPE ppe->prep hood Work in Fume Hood hood->prep storage Proper Storage storage->prep

Caption: A flowchart outlining the safe handling and disposal workflow for this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。